Epinecidin-1
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C114H176N30O21S |
|---|---|
分子量 |
2334.9 g/mol |
IUPAC名 |
6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]acetyl]amino]-N-[1-[[1-[[1-[[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]hexanamide |
InChI |
InChI=1S/C114H176N30O21S/c1-17-67(11)94(113(164)139-86(51-75-55-119-61-125-75)101(152)124-60-92(148)132-82(47-65(7)8)108(159)140-93(66(9)10)98(118)149)141-103(154)80(42-45-166-16)133-102(153)79(41-31-33-44-116)129-90(146)58-122-99(150)71(15)128-104(155)87(52-76-56-120-62-126-76)136-106(157)84(49-73-36-26-22-27-37-73)135-105(156)81(46-64(5)6)131-91(147)59-123-100(151)78(40-30-32-43-115)134-111(162)96(69(13)19-3)144-114(165)97(70(14)20-4)143-110(161)88(53-77-57-121-63-127-77)137-107(158)85(50-74-38-28-23-29-39-74)138-112(163)95(68(12)18-2)142-109(160)83(130-89(145)54-117)48-72-34-24-21-25-35-72/h21-29,34-39,55-57,61-71,78-88,93-97H,17-20,30-33,40-54,58-60,115-117H2,1-16H3,(H2,118,149)(H,119,125)(H,120,126)(H,121,127)(H,122,150)(H,123,151)(H,124,152)(H,128,155)(H,129,146)(H,130,145)(H,131,147)(H,132,148)(H,133,153)(H,134,162)(H,135,156)(H,136,157)(H,137,158)(H,138,163)(H,139,164)(H,140,159)(H,141,154)(H,142,160)(H,143,161)(H,144,165) |
InChIキー |
IJMVGIBIGDBVLY-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Epinecidin-1: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Significance in Epinephelus coioides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epinecidin-1 (B1576705) is a potent antimicrobial peptide (AMP) originally discovered in the orange-spotted grouper, Epinephelus coioides. As a member of the piscidin family, it represents a crucial component of the fish's innate immune system. This technical guide provides an in-depth overview of the discovery, origin, and multifaceted biological activities of this compound. It details the experimental methodologies employed in its study, from peptide synthesis to functional assays, and presents quantitative data in a structured format for comparative analysis. Furthermore, this guide illustrates key experimental workflows and signaling pathways modulated by this compound through detailed diagrams, offering a valuable resource for researchers in the fields of immunology, microbiology, and drug development.
Discovery and Origin of this compound in Epinephelus coioides
This compound was first identified through the analysis of a cDNA library constructed from the leukocytes of the orange-spotted grouper, Epinephelus coioides[1]. The initial discovery highlighted a novel antimicrobial peptide with significant potential.
The gene encoding this compound consists of three introns and four exons, and it is initially transcribed into a 67-amino acid prepropeptide[1][2]. This precursor protein is subsequently processed to yield the mature, active peptide. Bioinformatic analyses have indicated the presence of a signal peptide (the first 21 or 22 amino acids) that directs the protein for secretion, followed by the mature peptide sequence[1].
A commonly studied synthetic version of this compound, often referred to as Epi-1, is a 21-amino acid peptide corresponding to residues 22-42 of the full sequence[3][4][5]. This fragment, with the sequence GFIFHIIKGLFHAGKMIHGLV, has been shown to possess the broad-spectrum antimicrobial and other biological activities attributed to the native peptide[4][5].
Tissue Distribution and Expression
The expression of this compound is not uniform throughout the tissues of Epinephelus coioides. Studies utilizing comparative reverse-transcription polymerase chain reaction (RT-PCR) have demonstrated that the highest levels of this compound mRNA are found in the head, kidneys, intestines, and skin[1][6]. Immunohistochemical analysis has further localized the peptide to the epithelial cells of the gills and intestines[5][6]. This distribution suggests that this compound plays a critical role as a first line of defense against pathogens at mucosal surfaces. Furthermore, its expression is upregulated in response to infection, such as with Vibrio harveyi, indicating its active role in the fish's immune response[1].
Biological Activities of this compound
This compound exhibits a wide array of biological functions, making it a promising candidate for therapeutic development. These activities include potent antimicrobial, anticancer, immunomodulatory, and wound-healing properties[1][3][7].
Antimicrobial Activity
This compound demonstrates broad-spectrum activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria, fungi, parasites, and viruses[1][6][8]. Its primary mechanism of action is believed to be the disruption of microbial cell membranes[6]. The cationic nature of the peptide facilitates its interaction with the negatively charged components of microbial membranes, leading to pore formation and cell lysis.
Table 1: Minimum Inhibitory Concentration (MIC) of Synthetic this compound (Epi-1) Against Various Pathogens
| Pathogen | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | Clinical Isolate | 16 - 32 | [8] |
| Helicobacter pylori | - | 8 | [1] |
| Pseudomonas aeruginosa | ATCC 19660 | - | [6] |
| Candida albicans | BCRC #20511 | - | [4] |
| Trichomonas vaginalis | - | - | [4] |
Anticancer Activity
This compound has been shown to exhibit cytotoxic effects against various cancer cell lines, including human fibrosarcoma (HT1080) and leukemia (U937) cells[1][9]. The proposed mechanism involves the induction of apoptosis through the disruption of mitochondrial membrane integrity, leading to the activation of caspases-3, -8, and -9[1].
Table 2: Cytotoxicity of Synthetic this compound (Epi-1) Against Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HT1080 | Human Fibrosarcoma | - | - | [9] |
| U937 | Human Leukemia | - | - | [1] |
| A549 | Lung Carcinoma | - | - | [9] |
| HeLa | Cervical Cancer | - | - | [9] |
| HepG2 | Liver Hepatocellular Carcinoma | - | - | [9] |
Immunomodulatory Effects
This compound can modulate the host's immune response. It has been demonstrated to suppress the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in response to bacterial infections[6]. This is achieved, in part, by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response through the suppression of the reactive oxygen species/p38/Akt/NF-κB signaling pathway[3]. Furthermore, this compound can induce the degradation of the TLR signaling adaptor protein MyD88 via the Smurf E3 ligase proteasome pathway[5].
Wound Healing Properties
This compound has demonstrated the ability to promote wound healing. In a swine model of MRSA-infected burn wounds, treatment with this compound resulted in complete skin regeneration[8]. It is suggested that the peptide enhances cell proliferation and migration to the wound site.
Experimental Protocols
This section details the methodologies for key experiments used in the study of this compound.
Peptide Synthesis and Purification
The synthetic 21-amino acid this compound (Epi-1) peptide (GFIFHIIKGLFHAGKMIHGLV) is typically produced via solid-phase peptide synthesis using Fmoc (9-fluorenylmethoxycarbonyl) chemistry[3][4].
-
Synthesis: The peptide is assembled on a solid-phase resin, with each amino acid being sequentially added and protected with an Fmoc group.
-
Cleavage and Deprotection: Once synthesis is complete, the peptide is cleaved from the resin, and all protecting groups are removed.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC)[3][4].
-
Verification: The molecular mass and purity of the final peptide are confirmed by mass spectrometry[3][4].
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Peptide Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize.
-
Treatment: The cells are treated with various concentrations of this compound for a specified duration.
-
MTT Addition: The MTT reagent is added to each well and the plate is incubated for a few hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the insoluble formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
Gene Expression Analysis (RT-PCR)
Reverse transcription-polymerase chain reaction (RT-PCR) is used to quantify the expression levels of the this compound gene in different tissues.
-
RNA Extraction: Total RNA is extracted from various tissues of Epinephelus coioides using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification using primers specific for the this compound gene and a housekeeping gene (for normalization).
-
Analysis: The PCR products are analyzed by gel electrophoresis. The intensity of the bands corresponding to the this compound gene, relative to the housekeeping gene, provides a measure of its expression level in the different tissues.
Immunohistochemistry
This technique is used to visualize the localization of the this compound peptide within fish tissues.
-
Tissue Preparation: Tissues from Epinephelus coioides are fixed in formalin and embedded in paraffin (B1166041). Thin sections are then cut and mounted on microscope slides.
-
Deparaffinization and Rehydration: The paraffin is removed from the tissue sections using xylene, and the sections are rehydrated through a series of graded alcohol solutions.
-
Antigen Retrieval: The slides are treated to unmask the antigenic sites of the this compound peptide. This can be achieved through heat-induced epitope retrieval (HIER) or enzymatic digestion.
-
Blocking: Non-specific binding sites are blocked using a blocking solution (e.g., normal serum).
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific to this compound.
-
Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is then added.
-
Detection: The signal is visualized using a chromogenic substrate that produces a colored precipitate at the site of the antigen-antibody reaction.
-
Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize the cell nuclei and then mounted for microscopic examination.
Visualizations
Experimental Workflows
Caption: Workflow for the discovery, production, and functional analysis of this compound.
Signaling Pathways
Caption: Signaling pathways modulated by this compound in immunomodulation and apoptosis.
Conclusion
This compound, a multifaceted antimicrobial peptide from Epinephelus coioides, stands out as a promising candidate for further research and development. Its discovery has paved the way for exploring the rich biodiversity of marine organisms as a source of novel therapeutic agents. The detailed understanding of its biological activities and the underlying molecular mechanisms, as outlined in this guide, provides a solid foundation for its potential applications in combating antibiotic resistance, developing new anticancer therapies, and creating innovative solutions for wound management. The experimental protocols and data presented herein serve as a valuable resource for scientists dedicated to advancing the field of peptide-based therapeutics.
References
- 1. This compound peptide induces apoptosis which enhances antitumor effects in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | this compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications [frontiersin.org]
- 4. This compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Peptide this compound Modulates MyD88 Protein Levels via the Proteasome Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene expression and localization of the this compound antimicrobial peptide in the grouper (Epinephelus coioides), and its role in protecting fish against pathogenic infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Marine Antimicrobial Peptide this compound Inhibits Proliferation Induced by Lipoteichoic acid and Causes cell Death in non-small cell lung cancer Cells via Mitochondria Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial peptide this compound promotes complete skin regeneration of methicillin-resistant Staphylococcus aureus-infected burn wounds in a swine model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]
Epinecidin-1: A Deep Dive into Gene Structure, Sequence Analysis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epinecidin-1 is a potent antimicrobial peptide (AMP) originally isolated from the orange-spotted grouper (Epinephelus coioides). As a member of the piscidin family, it represents a crucial component of the fish's innate immune system. Beyond its antimicrobial properties, this compound has demonstrated a remarkable breadth of bioactivity, including antiviral, antifungal, antiparasitic, anticancer, and immunomodulatory effects. This technical guide provides a comprehensive overview of the this compound gene structure, in-depth sequence analysis, and detailed experimental protocols for its study and application, positioning it as a promising candidate for novel therapeutic development.
Gene Structure and Sequence Analysis
The this compound gene is a fascinating subject of study, revealing insights into the evolution and regulation of this important antimicrobial peptide. Understanding its structure and sequence is fundamental to harnessing its full therapeutic potential.
Genomic Structure
The complete this compound cDNA is 518 base pairs in length, containing a 204-base pair open reading frame (ORF).[1][2] The gene itself is characterized by a multiple exon-intron structure. Studies have revealed variations in this structure, with some identified genes having a five-exon and four-intron arrangement, while the initially characterized gene consists of four exons and three introns.[1] This suggests the existence of a multigene family for this compound.
Upstream of the coding sequence, several putative regulatory elements and transcription factor binding motifs have been identified, including a TATA box, and binding sites for CAAT enhancer binding protein β (C/EBPβ), and nuclear factor NF-κB, which are indicative of its role in the immune response.
Sequence Analysis
The 204-base pair ORF of the this compound gene encodes a 67-amino acid prepropeptide. This precursor protein is subsequently processed to yield the mature, active peptide. The prepropeptide consists of three distinct domains: a 22-amino acid signal peptide, a 25-amino acid mature peptide, and a 20-amino acid C-terminal prodomain.[1]
The mature this compound peptide has the amino acid sequence: FIFHIIKGLFHAGKMIHGLVTRRRH .[1] A commonly studied synthetic version, referred to as Epi-1, comprises 21 amino acids with the sequence GFIFHIIKGLFHAGKMIHGLV .[2]
Table 1: Key Quantitative Data for this compound
| Parameter | Value | Reference |
| Full-Length cDNA | 518 bp | [1][2] |
| Open Reading Frame (ORF) | 204 bp | [1][2] |
| Prepropeptide Length | 67 amino acids | [1] |
| Signal Peptide Length | 22 amino acids | [1] |
| Mature Peptide Length | 25 amino acids | [1] |
| Synthetic Epi-1 Length | 21 amino acids | [2] |
| Molecular Weight (Mature Peptide) | 2985.63 Da | [1] |
| Isoelectric Point (pI) (Mature Peptide) | 12.31 | [1] |
Table 2: Amino Acid Sequence of this compound Prepropeptide
| Domain | Sequence | Length (amino acids) |
| Signal Peptide | MKLTSVLFFLVFLLAFSSSAIE | 22 |
| Mature Peptide | FIFHIIKGLFHAGKMIHGLVTRRRH | 25 |
| Prodomain | GKRKRQTVAPAPAPAPAPAA | 20 |
Note: The exact sequence of the prodomain may vary slightly between different sources.
The mature this compound peptide is highly cationic, with a net positive charge that is crucial for its interaction with negatively charged microbial membranes.[1] Its secondary structure is predicted to be an amphipathic α-helix, a common feature among membrane-active antimicrobial peptides.[1] This structure allows the peptide to insert into and disrupt the integrity of bacterial cell membranes, leading to cell death.
Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used to characterize the structure and function of this compound.
Gene Cloning and Expression
The cloning of the this compound gene is a prerequisite for its recombinant production and further genetic studies. Overlapping PCR is a common method for its synthesis.
Protocol 2.1.1: Overlapping PCR for this compound Gene Synthesis
-
Primer Design: Design a set of overlapping primers based on the known this compound cDNA sequence. The forward primer should include a start codon (ATG) and a restriction site for cloning, while the reverse primer should contain a stop codon and another compatible restriction site.
-
PCR Amplification:
-
Reaction Mixture:
-
10x PCR Buffer: 5 µL
-
dNTPs (10 mM each): 1 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
Template DNA (if available, otherwise use overlapping internal primers in a two-step PCR): 1 µL
-
Taq DNA Polymerase: 0.5 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer melting temperatures)
-
Extension: 72°C for 1 minute/kb
-
-
Final Extension: 72°C for 10 minutes
-
-
-
Gel Electrophoresis: Analyze the PCR product on a 1-1.5% agarose (B213101) gel to confirm the correct size.
-
Purification: Purify the PCR product using a commercial PCR purification kit.
-
Restriction Digestion and Ligation: Digest the purified PCR product and the target expression vector (e.g., pET series) with the chosen restriction enzymes. Ligate the digested insert and vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Screening and Sequencing: Screen the resulting colonies by colony PCR and confirm the sequence of the insert by Sanger sequencing.
Experimental Workflow for this compound Gene Cloning
Caption: Workflow for this compound gene synthesis and cloning.
Peptide Synthesis and Purification
For functional studies, this compound is often chemically synthesized using solid-phase peptide synthesis (SPPS).
Protocol 2.2.1: Fmoc-Based Solid-Phase Peptide Synthesis
-
Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for a C-terminally amidated peptide). Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt) and couple it to the deprotected amino group on the resin.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the this compound sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) and water).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the purity and identity of the synthesized peptide by mass spectrometry.
Antimicrobial Activity Assay
The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial potency of this compound.
Protocol 2.3.1: Microbroth Dilution Assay for MIC Determination
-
Bacterial Culture: Grow the target bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Peptide Dilution: Prepare a series of twofold dilutions of the purified this compound peptide in the broth medium in a 96-well microtiter plate.
-
Bacterial Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add it to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Immunomodulatory Activity Assessment
This compound's ability to modulate the immune response can be investigated by examining its effects on macrophage signaling pathways.
Protocol 2.4.1: Western Blot Analysis of MyD88 and NF-κB Signaling
-
Cell Culture and Treatment: Culture macrophage cells (e.g., RAW 264.7) and treat them with this compound with or without a stimulant like lipopolysaccharide (LPS).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against MyD88, phosphorylated NF-κB p65, total NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway of this compound in Macrophages
Caption: this compound's immunomodulatory signaling pathway.
Conclusion
This compound stands out as a multifaceted antimicrobial peptide with significant therapeutic promise. Its well-defined gene structure and amino acid sequence provide a solid foundation for further research and development. The detailed experimental protocols outlined in this guide offer a practical framework for scientists to explore its diverse biological activities. As the challenge of antimicrobial resistance continues to grow, the unique mechanisms of action and broad-spectrum efficacy of this compound make it a compelling candidate for the development of next-generation anti-infective and immunomodulatory therapies. Further investigation into its structure-activity relationships and in vivo efficacy will be crucial in translating its potential from the laboratory to clinical applications.
References
Epinecidin-1: A Technical Guide to its Structure, Amphipathic Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epinecidin-1 (B1576705) (Epi-1) is a potent, cationic antimicrobial peptide (AMP) originally isolated from the orange-spotted grouper (Epinephelus coioides).[1][2][3] As a member of the piscidin family of peptides, Epi-1 exhibits a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses.[1][2] Its multifaceted therapeutic potential also extends to anticancer, immunomodulatory, and wound-healing properties.[1][2][3] This technical guide provides an in-depth analysis of the structural and amphipathic characteristics of this compound, detailed experimental protocols for its characterization, and an overview of its known signaling pathways.
Peptide Structure and Physicochemical Properties
This compound is characterized by its cationic nature and its propensity to form an α-helical secondary structure, which is crucial for its biological activity.[2] The most commonly studied form is a synthetic 21-amino acid peptide corresponding to residues 22-42 of the full-length protein.[1]
Amino Acid Sequence and Physicochemical Characteristics
The primary sequence and key physicochemical properties of the synthetic this compound (Epi-1) and one of its variants are summarized in the table below. The substitution of specific amino acid residues can enhance the peptide's structural stability and biological activity.
| Property | This compound (Epi-1) | Ac-Var-1 (Variant) | Reference |
| Amino Acid Sequence | GFIFHIIKGLFHAGKMIHGLV | DPFIFKIIKGLFKAGKMIKGLV | [1][4] |
| Molecular Weight (Da) | ~2300 - 2900 | Not specified | [2] |
| Theoretical pI | Not specified | Not specified | |
| Net Charge | Highly Cationic | Highly Cationic | [2] |
| α-Helix Content (%) | Not explicitly stated, but forms α-helix | 71.4 | [4] |
| GRAVY | Not specified | 0.933 | [4] |
Amphipathic Nature and Helical Wheel Projection
A defining feature of this compound is its amphipathic α-helical structure, where hydrophobic and hydrophilic amino acid residues are segregated on opposite faces of the helix.[1][2][3] This arrangement is critical for its interaction with and disruption of microbial cell membranes. The spatial distribution of these residues can be visualized using a Schiffer-Edmundson helical wheel diagram.
Below is a DOT script for generating a helical wheel projection of the synthetic this compound peptide.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the structure and function of this compound.
Determination of Secondary Structure by Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a powerful technique for assessing the secondary structure of peptides in different environments.
Protocol:
-
Sample Preparation:
-
Dissolve lyophilized this compound peptide in an appropriate buffer (e.g., 10 mM sodium phosphate (B84403), pH 7.4). For membrane-mimicking environments, liposomes or detergents like sodium dodecyl sulfate (B86663) (SDS) can be included.
-
Determine the precise peptide concentration using a suitable method, such as UV absorbance at 280 nm if tryptophan or tyrosine residues are present, or a colorimetric assay. A typical concentration for far-UV CD is 0.1-1 mg/mL.[5]
-
-
Instrument Setup:
-
Use a calibrated spectropolarimeter.
-
Purge the instrument with nitrogen gas.
-
Set the measurement parameters:
-
Wavelength range: 190-260 nm for secondary structure analysis.
-
Bandwidth: 1 nm.
-
Scan speed: 50 nm/min.
-
Data pitch: 0.5 nm.
-
Accumulations: 3-5 scans for signal averaging.
-
Temperature: 25°C (or as required for thermal stability studies).
-
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone in a quartz cuvette with a path length of 0.1 cm.
-
Record the CD spectrum of the peptide sample.
-
Subtract the baseline spectrum from the sample spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (millidegrees × 100) / (pathlength in mm × concentration in mM × number of residues)
-
Analyze the resulting spectrum for characteristic secondary structure features: α-helices typically show negative bands at ~208 and ~222 nm and a positive band at ~192 nm.[5]
-
Deconvolute the spectrum using software like CDNN or K2D2 to estimate the percentage of α-helix, β-sheet, and random coil.
-
Three-Dimensional Structure Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information of peptides in solution.
Protocol:
-
Sample Preparation:
-
Dissolve the peptide (isotopically labeled with ¹⁵N and/or ¹³C for more complex analyses) in a suitable buffer (e.g., 90% H₂O/10% D₂O, phosphate buffer, pH ~6.0) to a concentration of 1-5 mM.[6]
-
Add a known concentration of a reference compound like DSS or TSP for chemical shift referencing.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Acquire a series of 1D and 2D NMR spectra at a constant temperature (e.g., 298 K):
-
1D ¹H spectrum: To check sample purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (<5 Å), which are crucial for 3D structure calculation.[7]
-
2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For peptides with ¹⁵N labeling, to resolve backbone amide proton and nitrogen signals.
-
-
-
Data Processing and Analysis:
-
Process the raw NMR data using software such as TopSpin, NMRPipe, or CARA.
-
Resonance Assignment: Sequentially assign the observed NMR signals to specific protons in the peptide sequence using the TOCSY and NOESY spectra.
-
Constraint Extraction: From the NOESY spectra, derive inter-proton distance restraints. Dihedral angle restraints can be obtained from coupling constants measured in high-resolution 1D or 2D spectra.
-
Structure Calculation: Use the experimental restraints in molecular dynamics simulation software (e.g., CYANA, XPLOR-NIH, or AMBER) to calculate an ensemble of 3D structures that are consistent with the NMR data.
-
Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR to evaluate stereochemical parameters.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the peptide required to inhibit the visible growth of a microorganism.
Protocol:
-
Preparation of Materials:
-
Peptide Stock Solution: Prepare a concentrated stock solution of this compound in sterile water or a suitable solvent.
-
Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[8]
-
96-Well Microtiter Plate: Use sterile, flat-bottomed 96-well plates.
-
-
Assay Procedure:
-
Dispense 50 µL of sterile broth into each well of the 96-well plate.
-
Add 50 µL of the peptide stock solution to the first well of each row and perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria in broth without peptide) and a negative control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the peptide at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
The following diagram illustrates the general workflow for a broth microdilution assay.
Signaling Pathways
This compound exerts its diverse biological effects by modulating key cellular signaling pathways.
Immunomodulatory Effects via the MyD88 Pathway
This compound has been shown to modulate the Toll-like receptor (TLR) signaling pathway. Specifically, it can suppress the levels of the adaptor protein MyD88 through a proteasome degradation pathway involving the Smurf E3 ligase.[2][9] This leads to a downregulation of inflammatory responses.
The following diagram illustrates the proposed mechanism of this compound's interaction with the MyD88 signaling pathway.
Induction of Apoptosis in Cancer Cells
This compound has demonstrated anticancer activity by inducing apoptosis in various cancer cell lines, such as human leukemia U937 cells.[2][10] The apoptotic mechanism involves the activation of caspases and is associated with mitochondrial dysfunction.[3][10]
The signaling cascade for this compound-induced apoptosis is depicted below.
Conclusion
This compound is a promising antimicrobial peptide with a well-defined amphipathic α-helical structure that is fundamental to its broad-spectrum antimicrobial and multifaceted therapeutic activities. The experimental protocols detailed in this guide provide a robust framework for the characterization of its structural and functional properties. Further elucidation of its mechanisms of action, particularly its interaction with cellular signaling pathways, will be pivotal for its development as a next-generation therapeutic agent for a range of diseases, from infectious to oncological conditions.
References
- 1. This compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a highly potent marine antimicrobial peptide with anticancer and immunomodulatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications [frontiersin.org]
- 4. Expression and purification of this compound variant (Ac-Var-1) by acid cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moodle2.units.it [moodle2.units.it]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 8. Broth Microdilution Guide for Labs | PDF | Microbiology | Clinical Pathology [scribd.com]
- 9. Antimicrobial Peptide this compound Modulates MyD88 Protein Levels via the Proteasome Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound peptide induces apoptosis which enhances antitumor effects in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Disruption of Bacterial Defenses: A Technical Guide to the Mechanism of Action of Epinecidin-1
For Immediate Release
This whitepaper provides a comprehensive technical overview of the antimicrobial peptide Epinecidin-1, focusing on its mechanism of action against bacterial membranes. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presenting detailed experimental protocols, quantitative data on antimicrobial efficacy, and visual representations of the peptide's interaction with bacterial cells.
Introduction
This compound is a potent, cationic antimicrobial peptide (AMP) originally derived from the orange-spotted grouper (Epinephelus coioides). Structurally, it possesses an amphipathic α-helical conformation, a key feature enabling its interaction with and disruption of microbial membranes. The 21-amino acid synthetic version of this compound (GFIFHIIKGLFHAGKMIHGLV) is widely utilized in research and demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[1][2] This guide delves into the molecular processes through which this compound exerts its bactericidal effects, primarily by compromising the integrity of the bacterial cell membrane.
Core Mechanism of Action: Bacterial Membrane Disruption
The primary mode of action of this compound involves a direct and rapid disruption of the bacterial cell membrane. This process can be delineated into several key stages, beginning with the initial electrostatic attraction and culminating in membrane permeabilization and cell death.
Electrostatic Attraction and Membrane Insertion
As a cationic peptide, this compound is initially attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This electrostatic interaction facilitates the accumulation of the peptide on the bacterial surface. Following this initial binding, the amphipathic nature of this compound drives its insertion into the lipid bilayer.
Membrane Depolarization and Pore Formation
Upon insertion into the membrane, this compound disrupts the transmembrane potential. This depolarization is a critical step in its antimicrobial activity. The subsequent aggregation of peptide molecules within the membrane leads to the formation of pores or channels. While the exact model of pore formation is still under investigation, evidence suggests a mechanism that allows for the leakage of intracellular components.
Permeabilization and Cellular Content Leakage
The formation of pores or disruptions in the membrane leads to increased permeability. This allows for the efflux of essential ions and small molecules from the cytoplasm, such as ATP and potassium ions, and the influx of extracellular substances. This loss of cellular contents and the inability to maintain essential electrochemical gradients ultimately leads to bacterial cell death.
Quantitative Efficacy of this compound
The antimicrobial potency of this compound has been quantified against a wide range of bacterial pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits visible growth, is a key metric. The following table summarizes the MIC values for different derivatives of this compound against various Gram-positive and Gram-negative bacteria.
| Bacterial Strain | This compound Derivative | MIC (µg/mL) | Gram Stain | Reference |
| Staphylococcus aureus (MRSA) | 22-42 | 9.7 | Positive | [3] |
| Staphylococcus aureus (MRSA) | Epi-1 | 16 (14-16) | Positive | [4] |
| Listeria monocytogenes (BCRC14930) | 22-42 | 50 | Positive | [3] |
| Helicobacter pylori | 22-42 | 8-12 | Negative | [3] |
| Klebsiella pneumoniae | Epi-1 | 8 (8-12) | Negative | [4] |
| Klebsiella aerogenes | Epi-1 | 8 (4-16) | Negative | [4] |
| Pseudomonas aeruginosa | Epi-1 | 4 (4-8) | Negative | [4] |
| Acinetobacter baumannii | Epi-1 | 16 (12-32) | Negative | [4] |
| Enterobacter aerogenes (BCRC10370) | 22-42 | 50 | Negative | [3] |
| Enterobacter cloacae subsp. (BCRC10401) | 22-42 | 100 | Negative | [3] |
| Vibrio alginolyticus | 22-42 | 100 | Negative | [3] |
| Salinivibrio costicola subsp. (BCRC12910) | 22-42 | 12.5 | Negative | [3] |
| Vibrio parahaemolyticus | 23-47 | < 0.4 | Negative | [3] |
| Vibrio vulnificus (YJ016) | 22-42 | 12.5 | Negative | [3] |
Detailed Experimental Protocols
To facilitate further research and validation of this compound's mechanism of action, this section provides detailed protocols for key experiments.
Synthesis and Purification of this compound
This compound peptides are typically synthesized using solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol:
-
Peptide Synthesis: Synthesize the peptide on a resin support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, water, and triisopropylsilane).
-
Purification: Purify the crude peptide using RP-HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Verification: Confirm the molecular weight and purity of the final peptide product using mass spectrometry.[5]
Outer Membrane Permeabilization Assay (NPN Uptake)
This assay measures the ability of this compound to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).
Materials:
-
Mid-log phase bacterial culture
-
5 mM HEPES buffer (pH 7.2) containing 5 mM glucose
-
0.5 mM NPN stock solution in acetone
-
This compound solution
-
Fluorometer or microplate reader (Excitation: 350 nm, Emission: 420 nm)
Protocol:
-
Cell Preparation: Harvest bacterial cells by centrifugation, wash, and resuspend in HEPES buffer to an OD600 of 0.5.[6]
-
Assay Setup: In a 96-well black plate, add 100 µL of the cell suspension to each well.
-
NPN Addition: Add NPN to a final concentration of 10-20 µM.[6][7]
-
Baseline Reading: Measure the initial fluorescence.
-
Peptide Addition: Add varying concentrations of this compound to the wells.
-
Kinetic Measurement: Immediately record the fluorescence intensity over time (e.g., every 30 seconds for 10-20 minutes).[8] An increase in fluorescence indicates NPN uptake and outer membrane permeabilization.
Inner Membrane Permeabilization Assay (Calcein Leakage)
This assay assesses the disruption of the inner bacterial membrane by measuring the leakage of the fluorescent dye calcein (B42510) from pre-loaded bacterial cells.
Materials:
-
Mid-log phase bacterial culture
-
Phosphate-buffered saline (PBS)
-
Calcein AM stock solution (1 mM in DMSO)
-
This compound solution
-
Fluorometer or microplate reader (Excitation: 485 nm, Emission: 515-530 nm)[9]
Protocol:
-
Cell Loading: Incubate bacterial cells with Calcein AM (typically 1-10 µM) at 37°C for 30-60 minutes to allow the dye to enter the cells and be cleaved into its fluorescent form, calcein.
-
Washing: Centrifuge the cells and wash with PBS to remove extracellular calcein. Resuspend the cells in PBS.
-
Assay Setup: Add the calcein-loaded cell suspension to a 96-well plate.
-
Peptide Treatment: Add different concentrations of this compound to the wells.
-
Fluorescence Measurement: Measure the increase in fluorescence over time. Leakage of calcein from the cells into the surrounding buffer results in an increase in fluorescence intensity.
Membrane Depolarization Assay (DiSC3(5) Assay)
This assay utilizes the membrane potential-sensitive dye DiSC3(5) to measure the depolarization of the bacterial cytoplasmic membrane.
Materials:
-
Mid-log phase bacterial culture
-
Buffer (e.g., 5 mM HEPES, 20 mM glucose, 100 mM KCl, pH 7.2)[10]
-
DiSC3(5) stock solution
-
This compound solution
-
Spectrofluorometer (Excitation: ~622 nm, Emission: ~670 nm)[10]
Protocol:
-
Cell Preparation: Wash and resuspend bacterial cells in the assay buffer.
-
Dye Loading: Add DiSC3(5) (e.g., 50-400 nM) to the cell suspension and incubate until a stable, quenched fluorescence signal is achieved, indicating dye uptake driven by the membrane potential.[10][11]
-
Peptide Addition: Add this compound to the cell suspension.
-
Fluorescence Monitoring: Record the increase in fluorescence. Depolarization of the membrane causes the release of the dye into the medium, resulting in an increase in fluorescence.
Visualization of Membrane Damage by Electron Microscopy
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to directly visualize the morphological changes induced by this compound on bacterial cells.
General Protocol Outline:
-
Treatment: Incubate mid-log phase bacteria with this compound at MIC or supra-MIC concentrations for a defined period.
-
Fixation: Fix the bacterial cells, typically with glutaraldehyde (B144438) and/or paraformaldehyde.[12][13]
-
Post-fixation (for TEM): Post-fix with osmium tetroxide.[12][13]
-
Dehydration: Dehydrate the samples through a graded series of ethanol (B145695) or acetone.[12][13]
-
Embedding (for TEM): Infiltrate and embed the samples in resin.[12]
-
Sectioning (for TEM): Cut ultrathin sections of the embedded samples.[12]
-
Staining (for TEM): Stain the sections with heavy metals like uranyl acetate (B1210297) and lead citrate.[12][13]
-
Drying (for SEM): Critical point dry the samples.[14]
-
Coating (for SEM): Sputter-coat the dried samples with a conductive metal like gold or platinum.
-
Imaging: Visualize the samples using a transmission or scanning electron microscope.
Visualizing the Mechanism and Workflows
To further elucidate the processes described, the following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound and the workflows of the key experimental assays.
Mechanism of Action of this compound on Bacterial Membranes
Caption: The sequential mechanism of this compound action on bacterial membranes.
Experimental Workflow for NPN Uptake Assay
Caption: Workflow for the NPN outer membrane permeabilization assay.
Experimental Workflow for Calcein Leakage Assay
Caption: Workflow for the calcein inner membrane permeabilization assay.
Conclusion
This compound represents a promising antimicrobial agent with a potent and rapid mechanism of action centered on the disruption of bacterial membranes. Its broad-spectrum efficacy, including against resistant pathogens, underscores its potential for therapeutic development. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further investigation and application of this important antimicrobial peptide.
References
- 1. This compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a highly potent marine antimicrobial peptide with anticancer and immunomodulatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | this compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications [frontiersin.org]
- 6. Outer Membrane Integrity-Dependent Fluorescence of the Japanese Eel UnaG Protein in Live Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]
- 8. benchchem.com [benchchem.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. medicine.tulane.edu [medicine.tulane.edu]
- 11. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Damage of the Bacterial Cell Envelope by Antimicrobial Peptides Gramicidin S and PGLa as Revealed by Transmission and Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdanderson.org [mdanderson.org]
- 14. Bacteria Protocol - Critical Point Drying of E. coli for SEM | Learn & Share | Leica Microsystems [leica-microsystems.com]
Epinecidin-1 immunomodulatory functions and pathways
An In-depth Technical Guide on the Immunomodulatory Functions and Pathways of Epinecidin-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (Epi-1), a cationic antimicrobial peptide (AMP) originally isolated from the orange-spotted grouper (Epinephelus coioides), has emerged as a multifaceted immunomodulatory agent with significant therapeutic potential.[1] Beyond its direct antimicrobial activities, this compound exhibits a range of functions including anti-inflammatory, anti-cancer, and wound healing properties.[1][2] This technical guide provides a comprehensive overview of the immunomodulatory mechanisms of this compound, detailing its impact on cellular signaling pathways, cytokine regulation, and apoptosis. The information is compiled from a range of in vitro and in vivo studies, with a focus on quantitative data and experimental methodologies to support further research and development.
Core Immunomodulatory Functions
This compound modulates the immune system through several key mechanisms:
-
Cytokine Regulation: this compound can both suppress pro-inflammatory cytokine production in the context of sepsis and infection, and in some instances, induce cytokine expression that may contribute to its anti-cancer effects.[1][3]
-
Inhibition of Inflammatory Signaling: It actively interferes with key inflammatory pathways, notably the Toll-like receptor (TLR) signaling cascades.[4][5]
-
Induction of Apoptosis: this compound can trigger programmed cell death in cancerous cells, a process intertwined with its immunomodulatory effects.[6]
-
Wound Healing: The peptide promotes cell proliferation and migration of keratinocytes and enhances tissue regeneration in wound models.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on this compound's immunomodulatory and related activities.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Activity | Concentration | Effect | Reference(s) |
| HaCaT (human keratinocytes) | Cytotoxicity | Up to 31.25 µg/mL | No cytotoxic effects observed. | [7][9] |
| HaCaT (human keratinocytes) | Cell Proliferation | 15.625 µg/mL | Increased cell numbers and proportion of S-phase cells. | [1][7] |
| U937 (human leukemia) | Apoptosis Induction | 2.5 µg/mL | Significant apoptosis of cancer cells. | [2][10] |
| U937 (human leukemia) | Cytokine Induction (TNF-α) | 4 µg/mL | Increased expression after 4 to 24 hours. | [6] |
| U937 (human leukemia) | Cytokine Induction (IL-10, IFN-γ, p53, IL-15, IL-6) | 2 µg/mL | Increased expression after 4 to 12 hours. | [6] |
| BHK-21 | Antiviral (JEV) | 1 µg/mL | 50% reduction in infection rate (co-treatment). | [1] |
| Various Cancer & Normal Cells | Cytotoxicity | > 2.5 µg/mL | Inhibition of growth in both tumor and normal cell lines. | [1] |
| RAW264.7 (macrophages) | Anti-inflammatory | Not specified | Inhibition of LPS-induced cytokine production. | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | Dosage | Outcome | Reference(s) |
| Mice | P. aeruginosa peritonitis | 0.005 mg/g | Enhanced survival rate. | [3] |
| Mice | P. aeruginosa sepsis | 5 µg/g | Decreased IL-6, IL-1β, and TNF-α. | [3] |
| Mice | JEV infection | 200 µg/mL (co-injection) | 100% survival rate. | [1] |
| Swine | MRSA-infected burn wounds | 9 mg/mL (topical) | Complete wound healing in 25 days; suppressed CRP and IL-6. | [2][7] |
| Swine | MRSA pyemia | 2.5 mg/kg (IV) | Complete protection against mortality; reduced CRP, IL-6, IL-1β, and TNF-α. | [11] |
| Ducks | R. anatipestifer infection | 100 µ g/duck (co-treatment) | 77% survival rate (compared to 23% in control). | [2] |
Signaling Pathways Modulated by this compound
This compound exerts its immunomodulatory effects by targeting several critical signaling pathways.
Toll-like Receptor (TLR) Signaling
This compound has been shown to inhibit inflammation by interfering with TLR signaling, particularly in response to bacterial components like lipopolysaccharide (LPS) and lipoteichoic acid (LTA).
-
LPS (Gram-negative bacteria) Neutralization: this compound can directly bind to LPS, preventing its interaction with LPS binding protein (LBP) and subsequent activation of TLR4.[2][5] This disruption inhibits TLR4 endocytosis and downstream signaling.[2]
-
MyD88 Degradation: A key mechanism of this compound is the induction of MyD88 degradation via the Smurf E3 ligase and proteasome pathway.[5][12][13] MyD88 is a critical adaptor protein for most TLRs, and its degradation effectively shuts down the inflammatory cascade.[5] This leads to the suppression of NF-κB and MAPK activation.[5]
-
LTA (Gram-positive bacteria) Pathway Inhibition: this compound attenuates LTA-induced inflammation by inhibiting TLR2 internalization.[4][14] This prevents the activation of downstream signaling molecules including reactive oxygen species (ROS), Akt, p38, and NF-κB.[4][14]
Apoptosis Induction in Cancer Cells
This compound has demonstrated anti-cancer activity by inducing apoptosis in human leukemia U937 cells.[6]
-
Mitochondrial Dysfunction: Treatment with this compound leads to an increased ADP/ATP ratio, indicating mitochondrial dysfunction.[2][6]
-
Caspase Activation: The peptide activates caspases-3, -8, and -9, which are key executioners of the apoptotic cascade.[6]
-
Cytokine Modulation: The apoptotic process is accompanied by an increase in the expression of TNF-α, IL-10, IFN-γ, p53, IL-15, and IL-6.[1][6]
Experimental Protocols
This section outlines the general methodologies employed in the cited studies. For precise details, refer to the original publications.
In Vitro Assays
-
Cell Culture: Human cell lines such as HaCaT, U937, and various cancer cell lines, as well as murine macrophages (RAW264.7), are cultured in appropriate media and conditions.
-
Cytotoxicity Assay (MTT Assay): Cells are seeded in 96-well plates and treated with a range of this compound concentrations. After a specified incubation period, MTT reagent is added, and the resulting formazan (B1609692) crystals are dissolved. Absorbance is measured to determine cell viability.[15]
-
Apoptosis Assays:
-
DNA Fragmentation: Cellular DNA is extracted and analyzed by gel electrophoresis for the characteristic ladder pattern of apoptosis.[6]
-
Flow Cytometry: Cells are stained with Annexin V and propidium (B1200493) iodide to differentiate between viable, apoptotic, and necrotic cells.[6]
-
Caspase Activity: Assays are used to measure the activity of specific caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric substrates.[6]
-
-
Wound Healing Assay (Scratch Assay): A confluent monolayer of cells (e.g., HaCaT) is "scratched" to create a gap. The cells are then treated with this compound, and the closure of the gap is monitored and quantified over time.[7]
-
Cytokine Measurement (ELISA/Real-time RT-PCR): Supernatants from cell cultures are collected to measure cytokine protein levels using Enzyme-Linked Immunosorbent Assay (ELISA). For gene expression analysis, RNA is extracted from cells, reverse transcribed to cDNA, and analyzed by real-time quantitative PCR (RT-qPCR) with primers specific for target cytokines.[6]
In Vivo Models
-
Animal Models: Studies have utilized mice, swine, and ducks to investigate the in vivo effects of this compound.[2][3][11]
-
Infection Models:
-
Treatment Administration: this compound is administered through various routes, including intraperitoneal injection, intravenous infusion, or topical application, depending on the model.[3][7][11]
-
Outcome Measures:
-
Survival Rate: The percentage of animals surviving over a set period is recorded.[2][3]
-
Bacterial Load: Bacterial counts in blood and various organs are determined by plating serial dilutions of homogenized tissues.[3][11]
-
Cytokine and Inflammatory Marker Analysis: Blood samples are collected to measure plasma/serum levels of cytokines (e.g., IL-6, TNF-α) and inflammatory markers (e.g., C-reactive protein) using ELISA.[3][7][11]
-
Histology: Tissue samples from organs or wound sites are collected, sectioned, and stained (e.g., with H&E) to evaluate tissue damage, inflammation, and healing.[7]
-
Conclusion and Future Directions
This compound is a promising biomaterial with potent immunomodulatory activities that complement its antimicrobial properties. Its ability to suppress overwhelming inflammatory responses in sepsis models while promoting apoptosis in cancer cells highlights its therapeutic versatility. The detailed mechanisms, particularly its targeted degradation of MyD88 and inhibition of TLR2/4 signaling, provide a strong rationale for its development as a novel anti-inflammatory and anti-cancer agent.
Future research should focus on:
-
Elucidating the full spectrum of its interactions with host immune cells.
-
Optimizing delivery systems to enhance bioavailability and target specificity for in vivo applications.
-
Conducting preclinical safety and toxicology studies to pave the way for clinical trials.
-
Investigating the potential for synergistic effects when combined with conventional antibiotics or chemotherapeutics.
The continued exploration of this compound and similar marine-derived peptides holds significant promise for addressing critical unmet needs in the treatment of infectious diseases, inflammatory disorders, and cancer.
References
- 1. This compound, a highly potent marine antimicrobial peptide with anticancer and immunomodulatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications [frontiersin.org]
- 3. This compound Has Immunomodulatory Effects, Facilitating Its Therapeutic Use in a Mouse Model of Pseudomonas aeruginosa Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: An orange-spotted grouper antimicrobial peptide that modulates Staphylococcus aureus lipoteichoic acid-induced inflammation in macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Peptide this compound Modulates MyD88 Protein Levels via the Proteasome Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound peptide induces apoptosis which enhances antitumor effects in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial peptide this compound promotes complete skin regeneration of methicillin-resistant Staphylococcus aureus-infected burn wounds in a swine model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial Peptide this compound Modulates MyD88 Protein Levels via the Proteasome Degradation Pathway [ouci.dntb.gov.ua]
- 13. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 14. mdpi.com [mdpi.com]
- 15. This compound, an antimicrobial peptide from fish (Epinephelus coioides) which has an antitumor effect like lytic peptides in human fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anticancer Properties of Epinecidin-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epinecidin-1 (Epi-1), a cationic antimicrobial peptide originally identified in the orange-spotted grouper (Epinephelus coioides), has emerged as a promising candidate for anticancer therapy.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer activities against various tumor cell lines. It details the peptide's mechanisms of action, summarizes its cytotoxic efficacy, outlines key experimental methodologies for its evaluation, and visualizes the implicated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Introduction
Antimicrobial peptides (AMPs) are a diverse group of naturally occurring molecules that serve as a first line of defense against a wide range of pathogens.[1] Beyond their antimicrobial functions, a growing body of evidence highlights the potent and selective anticancer properties of many AMPs.[3] this compound, a 21-amino acid peptide, has demonstrated significant cytotoxic effects against various cancer cell lines, while exhibiting lower toxicity towards normal cells.[1][4] Its multifaceted mechanism of action, involving direct membrane disruption and the induction of programmed cell death, makes it an attractive subject for oncological research.
Mechanism of Action
The anticancer activity of this compound is primarily attributed to its ability to selectively interact with and disrupt the membranes of cancer cells, which typically possess a higher negative surface charge compared to normal cells.[1][3] This interaction leads to membrane permeabilization and subsequent cell lysis.[1][4] In addition to this direct membranolytic activity, this compound has been shown to induce apoptosis and necrosis in tumor cells through various signaling pathways.[3][5][6]
Membrane Disruption
As a cationic peptide, this compound is electrostatically attracted to the anionic components, such as phosphatidylserine, which are more abundant on the outer leaflet of cancer cell membranes.[3] Upon binding, the peptide is thought to insert into the lipid bilayer, leading to the formation of pores or channels. This disruption of membrane integrity results in the leakage of cellular contents and ultimately, cell death.[1][4]
Induction of Apoptosis and Necrosis
This compound has been shown to trigger programmed cell death in cancer cells. In human leukemia U937 cells, it induces apoptosis through the activation of caspases-3, -8, and -9.[7] The peptide also upregulates the expression of tumor necrosis factor-alpha (TNF-α) and other cytokines, which can contribute to the apoptotic signaling cascade.[7] Furthermore, studies on non-small cell lung cancer (NSCLC) cells indicate that this compound can induce necrotic cell death by causing mitochondrial damage, leading to an increase in reactive oxygen species (ROS) and disruption of the cellular redox balance.[5][6] In human fibrosarcoma HT1080 cells, this compound appears to function as a lytic peptide with anti-necrosis properties by downregulating necrosis-related genes.[1][8]
Quantitative Data: Cytotoxicity of this compound
The cytotoxic efficacy of this compound has been evaluated against a range of human cancer cell lines. The following table summarizes the available quantitative data.
| Cancer Cell Line | Cell Type | Assay | Effective Concentration/IC50 | Reference |
| A549 | Lung Carcinoma | MTT Assay | >90% inhibition at 2.5 µg/mL | [4][9] |
| HeLa | Cervical Carcinoma | MTT Assay | >90% inhibition at 2.5 µg/mL | [4][9] |
| HT1080 | Fibrosarcoma | MTT Assay | >90% inhibition at 2.5 µg/mL | [4][9] |
| U937 | Leukemia | MTT Assay | Effective inhibition at 2-5 µg/mL | [10] |
| HA59T/VGH | Liver Cancer | MTT Assay | Effective inhibition above 2.5 µg/mL | [1] |
| HepG2 | Liver Carcinoma | MTT Assay | - | [8] |
| RAW264.7 | Macrophage | MTT Assay | Effective inhibition above 2.5 µg/mL | [1] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. More specific IC50 values require further targeted studies.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anticancer properties of this compound.
Cell Culture
Cancer cell lines (e.g., A549, HeLa, HT1080, U937) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
Apoptosis Assay using Annexin V/Propidium Iodide Staining and Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells.[11]
-
Wash the cells twice with cold PBS.[11]
-
Resuspend the cells in 1X Annexin V binding buffer.[12]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[12]
-
Incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X binding buffer to each tube.[12]
-
Analyze the cells by flow cytometry within one hour.[12] Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[11]
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C for at least 2 hours.[13][14]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.[13][15]
-
Incubate for 30 minutes at room temperature in the dark.
Signaling Pathways and Visualizations
This compound exerts its anticancer effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.
This compound Induced Apoptosis Signaling Pathway
Caption: this compound induced apoptosis pathway in cancer cells.
Experimental Workflow for Assessing Anticancer Activity
Caption: Workflow for evaluating this compound's anticancer effects.
Conclusion and Future Directions
This compound demonstrates significant potential as a novel anticancer agent. Its ability to selectively target and eliminate cancer cells through multiple mechanisms, including membrane disruption and the induction of apoptosis and necrosis, warrants further investigation. Future research should focus on elucidating the precise molecular interactions of this compound with cancer cell membranes, comprehensively profiling its activity against a broader panel of cancer cell lines, and conducting in vivo studies to evaluate its therapeutic efficacy and safety in preclinical models. The development of synthetic analogs with enhanced stability and potency could further advance the translational potential of this compound-based therapies.
References
- 1. This compound, a highly potent marine antimicrobial peptide with anticancer and immunomodulatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From antimicrobial to anticancer peptides. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marine Antimicrobial Peptide this compound Inhibits Proliferation Induced by Lipoteichoic acid and Causes cell Death in non-small cell lung cancer Cells via Mitochondria Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Marine Antimicrobial Peptide this compound Inhibits Proliferation Induced by Lipoteichoic acid and Causes cell Death in non-small cell lung cancer Cells via Mitochondria Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound peptide induces apoptosis which enhances antitumor effects in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an antimicrobial peptide from fish (Epinephelus coioides) which has an antitumor effect like lytic peptides in human fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications [frontiersin.org]
- 10. allpeptide.com [allpeptide.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 13. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]
- 16. cancer.wisc.edu [cancer.wisc.edu]
Epinecidin-1: A Technical Guide to its Antiviral and Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epinecidin-1 (Epi-1) is a cationic antimicrobial peptide (AMP) originally isolated from the orange-spotted grouper (Epinephelus coioides). As a member of the piscidin family, it exhibits a broad spectrum of antimicrobial activities, including potent antiviral and antifungal effects. This technical guide provides a comprehensive overview of the antiviral and antifungal properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-infective agents.
Antiviral Effects of this compound
This compound has demonstrated significant antiviral activity against a range of viruses, including both enveloped and non-enveloped viruses. Its mechanisms of action are multifaceted, involving direct interaction with viral particles and modulation of the host immune response.
Quantitative Antiviral Data
The antiviral efficacy of this compound has been quantified against several key viral pathogens. The following table summarizes the available data from various in vitro and in vivo studies.
| Virus Family | Virus | Assay System | Efficacy Metric | Value | Reference(s) |
| Picornaviridae | Foot-and-Mouth Disease Virus (FMDV) | BHK-21 cells | EC50 | 0.6 µg/mL | [1][2] |
| BHK-21 cells | CC50 | 19.5 µg/mL | [1][2] | ||
| BHK-21 cells | Selectivity Index (CC50/EC50) | 31.4 | [1] | ||
| Nodaviridae | Nervous Necrosis Virus (NNV) | Grouper spleen (GS) cells | TCID50 reduction | Effective at 50 µg/mL | [3] |
| Flaviviridae | Japanese Encephalitis Virus (JEV) | BHK-21 cells | Infection Rate Reduction | 50% reduction at 1 µg/mL (co-treatment) | [1] |
| Iridoviridae | Singapore Grouper Iridovirus (SGIV) | Grouper spleen (GS) cells | TCID50 reduction | Effective at 50 µg/mL | [1] |
Mechanism of Antiviral Action
This compound exerts its antiviral effects through several mechanisms:
-
Direct Virucidal Activity: At high concentrations, this compound can directly inactivate viral particles. For instance, it has shown virucidal activity against FMDV at a concentration of 125 µg/mL.
-
Inhibition of Viral Adsorption: this compound can interfere with the initial stages of viral infection by preventing the attachment of viruses to host cells. This has been observed with FMDV, where a concentration of 6.2 µg/mL was sufficient to interrupt viral absorption onto BHK-21 cells. For NNV, it is suggested that this compound enhances viral aggregation, thereby reducing infectivity.[3][4]
-
Inhibition of Viral Gene Expression: Studies have shown that this compound can inhibit the expression of key viral genes. For example, at a concentration of 50 µg/mL, it was effective in inhibiting the expression of the SGIV ORF072 gene and the NNV capsid protein (CP) gene.[5][3]
-
Immunomodulation: this compound plays a crucial role in modulating the host's immune response to viral infections. It has been shown to upregulate the expression of immune-related genes, including those involved in the Toll-like receptor (TLR) signaling pathway.[1] Specifically, it can modulate the expression of cytokines such as MCP-1, IL-6, IL-10, IFN-γ, TNF-α, and IL-12 in response to JEV infection.[1]
Experimental Protocols
This protocol is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.
-
Cell Culture: Baby Hamster Kidney (BHK-21) cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum (FBS) and antibiotics in 6-well plates until a confluent monolayer is formed.
-
Virus Preparation: A stock of Foot-and-Mouth Disease Virus (FMDV) is diluted to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units, PFU).
-
Treatment: The cell monolayers are washed with phosphate-buffered saline (PBS). Serial dilutions of this compound are prepared in serum-free medium.
-
Infection: The diluted virus is mixed with the different concentrations of this compound and incubated for a specific period (e.g., 1 hour) before being added to the cell monolayers. A virus-only control is also included.
-
Adsorption: The virus-peptide mixture is allowed to adsorb to the cells for 1-2 hours at 37°C.
-
Overlay: After adsorption, the inoculum is removed, and the cells are overlaid with a medium containing a gelling agent (e.g., agarose (B213101) or methylcellulose) to restrict the spread of the virus to adjacent cells.
-
Incubation: The plates are incubated at 37°C in a CO2 incubator for 2-3 days until visible plaques are formed.
-
Staining and Counting: The cells are fixed (e.g., with 10% formalin) and stained (e.g., with crystal violet). The number of plaques in each well is counted, and the percentage of plaque reduction compared to the virus control is calculated to determine the EC50.
The 50% Tissue Culture Infective Dose (TCID50) assay is used to quantify the amount of virus that will infect 50% of the cell cultures.
-
Cell Seeding: Grouper spleen (GS) cells are seeded in a 96-well plate and incubated until they reach approximately 80-90% confluency.
-
Virus and Peptide Preparation: Serial ten-fold dilutions of the Nervous Necrosis Virus (NNV) stock are prepared. This compound is added to the virus dilutions at the desired concentration (e.g., 50 µg/mL).
-
Infection: The cell culture medium is removed, and the virus-peptide mixtures are added to the wells. A virus-only control is included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 25-28°C) for several days.
-
Observation: The cells are observed daily for the presence of cytopathic effect (CPE).
-
Calculation: The TCID50 is calculated using the Reed-Muench method based on the number of wells showing CPE at each dilution. The reduction in TCID50 in the presence of this compound compared to the control indicates its antiviral activity.
Antifungal Effects of this compound
This compound exhibits potent activity against a variety of fungal pathogens, most notably species of the genus Candida. Its primary antifungal mechanism involves the disruption of the fungal cell membrane.
Quantitative Antifungal Data
The minimum inhibitory concentration (MIC) is a key metric for quantifying the antifungal activity of a compound. The following table summarizes the MIC values of this compound against various fungal species.
| Fungus | Strain | MIC (µg/mL) | Reference(s) |
| Candida albicans | BCRC #20511 | 25 | [3] |
| Candida albicans | MTCC 227 | 128 | [6][7] |
| Candida tropicalis | Clinical Isolate | 256 | [6][7] |
| Candida krusei | Clinical Isolate | 128 | [6][7] |
| Microsporum canis | N/A | MBC: 134.08 µM | [4] |
| Trichophyton mentagrophytes | N/A | MBC: 134.08 µM | [4] |
| Cylindrocarpon sp. | N/A | MBC: 134.08 µM | [4] |
MBC: Minimum Bactericidal Concentration
Mechanism of Antifungal Action
The primary mechanism of this compound's antifungal activity is the disruption of the fungal cell membrane. This process is thought to occur through the following steps:
-
Electrostatic Interaction: As a cationic peptide, this compound is electrostatically attracted to the negatively charged components of the fungal cell wall and membrane, such as phosphomannans and phospholipids.
-
Membrane Permeabilization: Upon binding, the peptide inserts into the lipid bilayer, leading to the formation of pores or channels. This disrupts the membrane integrity and leads to the leakage of intracellular contents, such as ions and small molecules.
-
Cell Lysis: The loss of membrane integrity and leakage of cellular contents ultimately leads to fungal cell death.
Scanning and transmission electron microscopy (SEM/TEM) studies have visually confirmed this mechanism, showing significant morphological changes in Candida albicans treated with this compound, including plasma membrane damage, irregular shape, and shrinkage.[3] Furthermore, recent studies suggest that this compound can induce the accumulation of intracellular reactive oxygen species (ROS) in fungi and interact directly with fungal genomic DNA.[8]
Experimental Protocols
This is the standard reference method for determining the MIC of antifungal agents against yeasts.
-
Inoculum Preparation: A standardized suspension of the fungal isolate (e.g., Candida species) is prepared in RPMI-1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Peptide Dilution: Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: The standardized fungal inoculum is added to each well containing the peptide dilutions. A growth control (no peptide) and a sterility control (no inoculum) are also included.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control, as determined visually or spectrophotometrically.
SEM is used to visualize the surface morphology of fungal cells after treatment with this compound.
-
Sample Preparation: Fungal cells are cultured to the mid-logarithmic phase and then treated with this compound at a specific concentration (e.g., its MIC) for a defined period. Untreated cells serve as a control.
-
Fixation: The cells are harvested by centrifugation and fixed, typically with a solution of glutaraldehyde.
-
Dehydration: The fixed cells are dehydrated through a graded series of ethanol (B145695) concentrations.
-
Drying: The dehydrated samples are subjected to critical point drying to preserve their three-dimensional structure.
-
Coating: The dried samples are mounted on stubs and coated with a thin layer of a conductive material, such as gold or palladium.
-
Imaging: The coated samples are then observed under a scanning electron microscope, and images are captured to visualize any changes in cell morphology.
Signaling Pathways and Immunomodulation
Beyond its direct antimicrobial effects, this compound is a potent immunomodulator, influencing key signaling pathways involved in the host's response to infection.
Toll-like Receptor (TLR) Signaling Pathway
This compound has been shown to modulate the Toll-like receptor (TLR) signaling pathway, which is critical for the recognition of pathogen-associated molecular patterns (PAMPs) and the initiation of an innate immune response.
-
Inhibition of LPS-induced Inflammation: this compound can suppress the inflammatory response induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. It achieves this by inhibiting the internalization of TLR4, the receptor for LPS.[9]
-
Downregulation of MyD88: this compound can reduce the protein levels of MyD88, a key adaptor protein that is essential for signaling downstream of most TLRs. This downregulation is mediated through the Smurf E3 ligase and the proteasome degradation pathway.[3][10]
-
Inhibition of LTA-induced Inflammation: this compound also attenuates the inflammatory response to lipoteichoic acid (LTA), a component of the cell wall of Gram-positive bacteria. It does so by inhibiting the internalization of TLR2 and subsequent downstream signaling involving Akt, p38, and NF-κB.[9]
The following diagram illustrates the proposed mechanism of this compound's modulation of the TLR4 signaling pathway.
Caption: this compound modulation of the TLR4 signaling pathway.
Experimental Workflow for Analyzing Signaling Pathways
The following workflow outlines the key steps in investigating the effect of this compound on a specific signaling pathway.
Caption: Experimental workflow for signaling pathway analysis.
Conclusion
This compound is a promising antimicrobial peptide with significant antiviral and antifungal properties. Its multifaceted mechanisms of action, including direct antimicrobial activity and potent immunomodulatory effects, make it an attractive candidate for the development of novel therapeutics against a wide range of viral and fungal infections. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development in this area. Future studies should continue to elucidate the precise molecular interactions and signaling pathways involved in this compound's activity to fully realize its therapeutic potential.
References
- 1. This compound, a highly potent marine antimicrobial peptide with anticancer and immunomodulatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Peptide this compound Modulates MyD88 Protein Levels via the Proteasome Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Has Immunomodulatory Effects, Facilitating Its Therapeutic Use in a Mouse Model of Pseudomonas aeruginosa Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial peptide this compound promotes complete skin regeneration of methicillin-resistant Staphylococcus aureus-infected burn wounds in a swine model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiofilm Activity of this compound and Its Variants Against Drug-Resistant Candida krusei and Candida tropicalis Isolates from Vaginal Candidiasis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral and antibacterial peptides: Mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: An orange-spotted grouper antimicrobial peptide that modulates Staphylococcus aureus lipoteichoic acid-induced inflammation in macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Multifaceted Role of Epinecidin-1 in Fish Innate Immunity: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Epinecidin-1 (B1576705), an antimicrobial peptide (AMP) originally isolated from the orange-spotted grouper (Epinephelus coioides), has emerged as a critical component of the fish innate immune system. This technical guide provides a comprehensive overview of the natural functions of this compound, detailing its potent, broad-spectrum antimicrobial activities and its significant immunomodulatory capabilities. We present a consolidation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the known signaling pathways to facilitate further research and development of this compound as a potential therapeutic agent in aquaculture and beyond.
Introduction
Innate immunity in fish relies on a sophisticated arsenal (B13267) of defense molecules, among which antimicrobial peptides (AMPs) are at the forefront of the initial response to invading pathogens. This compound, a member of the piscidin family of AMPs, is a cationic peptide with an amphipathic α-helical structure, which is crucial for its biological activities.[1][2] Initially recognized for its direct antimicrobial effects, subsequent research has unveiled its multifaceted role as an immunomodulator, capable of orchestrating the host's immune response to infection and injury.[2][3][4] This document serves as an in-depth technical resource, summarizing the current understanding of this compound's function in fish innate immunity.
Antimicrobial Activity of this compound
This compound exhibits a broad spectrum of activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, parasites, and viruses.[2][5] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis and death.[1][4]
Quantitative Antimicrobial Data
The potency of this compound has been quantified against various pathogens, with Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), 50% Effective Concentration (EC50), and 50% Cytotoxic Concentration (CC50) values reported in numerous studies. A summary of this data is presented below for comparative analysis.
Table 1: Antibacterial Activity of this compound
| Bacterial Species | Strain | MIC (µg/mL) | MBC (µM) | Reference |
| Vibrio parahaemolyticus | - | - | <2 | [5] |
| Vibrio alginolyticus | - | - | <2 | [5] |
| Vibrio vulnificus | - | - | 4.19 | [5] |
| Pasturella multocida | - | - | <2 | [5] |
| Morganella morganii | - | - | <2 | [5] |
| Aeromonas sobria | - | - | <2 | [5] |
| Aeromonas hydrophila | - | - | <2 | [5] |
| Escherichia coli | DH5α | - | <2 | [5] |
| Flavobacterium meningosepticum | - | - | <2 | [5] |
| Pseudomonas fluorescens | - | - | 67.04 | [5] |
| Pseudomonas aeruginosa | MDR-R strain | 3.12 (MIC90) | - | [5] |
| Staphylococcus aureus | MRSA | 9.7 - 16 | - | [2][6] |
| Helicobacter pylori | ATCC 43504 | 8 - 12 | - | [5] |
| Propionibacterium acnes | - | 12.5 - 200 | - | [1] |
Table 2: Antifungal and Antiprotozoal Activity of this compound
| Pathogen | Strain | MIC (µg/mL) | Reference |
| Candida albicans | BCRC #20511 | 25 | [3] |
| Candida albicans | MTCC 227 | 128 | [7] |
| Candida tropicalis | CA4 | 256 | [7] |
| Candida krusei | CA54 | 128 | [7] |
| Trichomonas vaginalis | Metronidazole-sensitive | 12.5 | [2] |
| Trichomonas vaginalis | Metronidazole-resistant | 25 - 62.5 | [2] |
Table 3: Antiviral Activity of this compound
| Virus | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |
| Foot-and-Mouth Disease Virus (FMDV) | BHK-21 | 0.6 | 19.5 | 32.5 | [2] |
| Japanese Encephalitis Virus (JEV) | BHK-21 | ~1.0 | >25 | >25 | [2] |
| Nervous Necrosis Virus (NNV) | GF-1 | - | 4 | - | [2] |
| Nervous Necrosis Virus (NNV) | cBB | - | 8 | - | [2] |
Immunomodulatory Functions of this compound
Beyond its direct antimicrobial properties, this compound plays a crucial role in modulating the host's innate immune response. It can influence cytokine production, regulate inflammatory pathways, and enhance pathogen clearance by immune cells.
Regulation of Cytokine Expression
This compound has been shown to modulate the expression of key pro-inflammatory and anti-inflammatory cytokines in fish. In response to infection with Vibrio vulnificus, this compound treatment in zebrafish led to changes in the expression of:
-
Pro-inflammatory cytokines: Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α)
-
Anti-inflammatory cytokine: Interleukin-10 (IL-10)
-
T-cell associated cytokine: Interferon-γ (IFN-γ)
This regulation helps to orchestrate an effective immune response while preventing excessive inflammation that can lead to tissue damage.
Interaction with Toll-Like Receptor (TLR) Signaling
A key aspect of this compound's immunomodulatory function is its interaction with the Toll-Like Receptor (TLR) signaling pathway, a cornerstone of innate immunity. This compound can modulate the response to pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria and lipoteichoic acid (LTA) from Gram-positive bacteria.
The primary mechanism involves the modulation of the MyD88-dependent signaling pathway. Myeloid differentiation primary response 88 (MyD88) is a critical adaptor protein for most TLRs. This compound has been shown to directly inhibit MyD88, thereby dampening the downstream inflammatory cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the functions of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterium.[8][9][10][11][12]
Materials:
-
This compound peptide, lyophilized
-
Target bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation: a. Inoculate a single colony of the target bacterium into 5 mL of MHB. b. Incubate at the optimal temperature with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of ~0.4-0.6). c. Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Peptide Dilution Series: a. Reconstitute lyophilized this compound in sterile 0.01% acetic acid to create a stock solution (e.g., 1024 µg/mL). b. Perform serial two-fold dilutions of the stock solution in 0.01% acetic acid with 0.2% BSA in polypropylene tubes. The use of polypropylene and BSA minimizes peptide adsorption to surfaces.
-
Assay Setup: a. In a 96-well polypropylene plate, add 100 µL of the diluted bacterial suspension to each well. b. Add 11 µL of each peptide dilution to the corresponding wells to achieve the final desired concentrations. c. Include a positive control (bacteria with no peptide) and a negative control (MHB only).
-
Incubation and Reading: a. Incubate the plate at the optimal temperature for the bacterium for 18-24 hours. b. Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the OD600.
Analysis of Cytokine Gene Expression by quantitative RT-PCR (qPCR)
This protocol outlines the steps to quantify the expression of cytokine genes in fish immune cells following treatment with this compound.[13][14][15][16]
Materials:
-
Fish head kidney leukocytes or a fish macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS) or other immune stimulant
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target cytokines and a reference gene (e.g., β-actin, GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment: a. Isolate primary head kidney leukocytes or culture a fish macrophage cell line. b. Seed the cells in appropriate culture plates and allow them to adhere. c. Treat the cells with different concentrations of this compound, with or without an immune stimulant like LPS, for a specified time course (e.g., 3, 6, 12, 24 hours). Include untreated and stimulant-only controls.
-
RNA Isolation and cDNA Synthesis: a. Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. b. Assess RNA quality and quantity using spectrophotometry. c. Synthesize cDNA from a standardized amount of RNA using a reverse transcription kit.
-
qPCR Analysis: a. Prepare qPCR reactions containing cDNA template, forward and reverse primers for the target and reference genes, and qPCR master mix. b. Run the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). c. Analyze the amplification data to determine the cycle threshold (Ct) values.
-
Data Analysis: a. Calculate the relative expression of the target cytokine genes using the ΔΔCt method, normalizing to the expression of the reference gene. b. Compare the gene expression levels between the different treatment groups.
Table 4: Example Primer Sequences for Zebrafish Cytokine qPCR
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| il1b | ACGCACCTGACACATCGTAA | GTTTGACTTGGCTTCGGGTA | [17] |
| tnfa | GACACAGAAATGGCAGAGGA | GCAATCTCCAGCTCCAATTC | [18] |
| il10 | TGTGGGATCCCCCCAATAAAGCCC | GGCTTTCTGTGAATCTTA | |
| ifng1-1 | AGTTCGAGGTGAAGAGCAAGG | TCGTTCACACACTTCTGCAGG | [19] |
| actb1 | CCCTCCATTGTTGGACGAC | CCGATCCAGACGGAGTATTTG | [17] |
Macrophage Phagocytosis Assay
This protocol assesses the effect of this compound on the phagocytic activity of fish macrophages.[20][21][22][23][24][25]
Materials:
-
Isolated fish head kidney macrophages
-
This compound
-
Fluorescently labeled bacteria (e.g., FITC-labeled E. coli) or fluorescent beads
-
Cell culture medium
-
Trypan blue or other quenching agent
-
Fluorometer or flow cytometer
Procedure:
-
Macrophage Preparation and Treatment: a. Isolate head kidney macrophages and seed them into a 96-well plate. Allow them to adhere. b. Pre-treat the macrophages with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Phagocytosis: a. Add fluorescently labeled bacteria or beads to the macrophage-containing wells at a specific multiplicity of infection (MOI) or particle-to-cell ratio. b. Incubate for a defined period (e.g., 1-3 hours) to allow for phagocytosis.
-
Quenching and Measurement: a. Remove the extracellular (non-phagocytosed) particles by washing the cells with cold PBS. b. Add a quenching agent like trypan blue to quench the fluorescence of any remaining extracellular particles. c. Lyse the cells to release the internalized fluorescent particles. d. Measure the fluorescence intensity using a fluorometer or quantify the percentage of phagocytic cells and the number of internalized particles per cell using a flow cytometer.
-
Data Analysis: a. Compare the phagocytic activity of this compound-treated macrophages to that of untreated controls.
Conclusion and Future Directions
This compound is a potent and multifunctional component of the fish innate immune system, exhibiting both direct antimicrobial and immunomodulatory activities. Its ability to kill a wide range of pathogens and to fine-tune the host's immune response makes it a promising candidate for the development of novel therapeutics to combat infectious diseases in aquaculture. Further research should focus on elucidating the precise molecular mechanisms underlying its immunomodulatory functions, its in vivo efficacy and safety in different fish species, and the potential for synergistic effects with other antimicrobial agents. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource to accelerate these research and development efforts.
References
- 1. In vitro activities of three synthetic peptides derived from this compound and an anti-lipopolysaccharide factor against Propionibacterium acnes, Candida albicans, and Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a highly potent marine antimicrobial peptide with anticancer and immunomodulatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an antimicrobial peptide from fish (Epinephelus coioides) which has an antitumor effect like lytic peptides in human fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications [frontiersin.org]
- 6. Antimicrobial Peptides this compound and Beta-Defesin-3 Are Effective against a Broad Spectrum of Antibiotic-Resistant Bacterial Isolates and Increase Survival Rate in Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. 3.3. Minimum Inhibitory Concentration (MIC) of Antimicrobial Peptides (AMPs) [bio-protocol.org]
- 10. ibg.kit.edu [ibg.kit.edu]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 13. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bu.edu [bu.edu]
- 15. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Functional identification of the zebrafish Interleukin-1 receptor in an embryonic model of Il-1β-induced systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Imaging Flow Cytometry Protocols for Examining Phagocytosis of Microplastics and Bioparticles by Immune Cells of Aquatic Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Phagocytosis & Endocytosis | Bowdish Lab [bowdish.ca]
- 23. researchgate.net [researchgate.net]
- 24. Phagocytic activity of macrophages of rainbow trout against Vibrio anguillarum and the opsonising effect of antibody and complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Mechanisms of Fish Macrophage Antimicrobial Immunity [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Synthetic Epinecidin-1 (Epi-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epinecidin-1 (B1576705) (Epi-1) is a potent, 21-amino acid cationic antimicrobial peptide (AMP) originally derived from the orange-spotted grouper (Epinephelus coioides). The synthetic version, corresponding to residues 22-42 of the native peptide, has garnered significant interest due to its broad-spectrum antimicrobial, anticancer, immunomodulatory, and wound-healing properties.[1][2] This document provides detailed protocols for the chemical synthesis, purification, and characterization of Epi-1, offering a practical guide for researchers in drug discovery and development. The most commonly studied synthetic Epi-1 has the following sequence: GFIFHIIKGLFHAGKMIHGLV .[1][2][3]
Peptide Characteristics
A summary of the key physicochemical properties of the synthetic 21-mer Epi-1 is presented below.
| Property | Value | Reference |
| Amino Acid Sequence | GFIFHIIKGLFHAGKMIHGLV | [1][2][3] |
| Molecular Formula | C108H171N29O23S1 | Calculated |
| Molecular Weight | 2340.8 g/mol (2.34 kDa) | [4] |
| Theoretical pI | 9.85 | Calculated |
| Net Charge (pH 7) | +3 | [4] |
| Purity (Post-HPLC) | ≥95% | [4] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The following is a representative protocol for the manual synthesis of C-terminal amidated Epi-1 on a 0.1 mmol scale using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine (B6355638), 20% (v/v) in DMF
-
Fmoc-protected amino acids
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Activation Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Diethyl ether, cold
-
Solid Phase Peptide Synthesis vessel
Protocol:
-
Resin Swelling: Swell 0.1 mmol of Fmoc-Rink Amide MBHA resin in DMF in the reaction vessel for 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 10 minutes. Drain.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
-
Amino Acid Coupling:
-
For each coupling cycle, pre-activate the Fmoc-amino acid (4 equivalents) with HBTU (3.95 equivalents) and DIPEA (8 equivalents) in DMF for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor coupling completion using a Kaiser (ninhydrin) test. If the test is positive (blue beads), repeat the coupling step.
-
After complete coupling (negative Kaiser test), drain the coupling solution and wash the resin with DMF (5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the Epi-1 sequence (from C-terminus to N-terminus: V-L-G-H(Trt)-I-M-K(Boc)-A-G-H(Trt)-F-L-G-K(Boc)-I-I-H(Trt)-F-I-F-G).
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (e.g., 10 mL for 0.1 mmol scale) to the resin.
-
Gently agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a new tube.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube containing cold diethyl ether.
-
Centrifuge the mixture at 3000 x g for 10 minutes.
-
Decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Peptide Purification by RP-HPLC
Purification of the crude synthetic Epi-1 is achieved by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Equipment and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 10 µm particle size, 300 Å pore size)
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (B52724) (ACN)
-
Lyophilizer
Protocol:
-
Sample Preparation: Dissolve the crude peptide pellet in a minimal amount of Mobile Phase A, with the addition of a small amount of ACN or DMSO if solubility is an issue. Filter the sample through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.
-
Scouting Run (Optional but Recommended): To determine the optimal gradient, perform an initial analytical run with a small injection volume using a broad linear gradient (e.g., 5% to 95% B over 30 minutes). Epi-1 is a hydrophobic peptide and is expected to elute at a relatively high concentration of ACN.
-
Preparative Run: Based on the scouting run, apply a shallower, optimized gradient for the preparative purification. For a peptide like Epi-1, a representative gradient might be:
-
0-5 min: 25% B (isocratic)
-
5-45 min: 25% to 55% B (linear gradient)
-
45-50 min: 55% to 95% B (wash)
-
50-60 min: 95% to 25% B (re-equilibration)
-
Note: The optimal gradient should be determined empirically.
-
-
Fraction Collection: Monitor the elution profile at 214 nm and 280 nm. Collect fractions corresponding to the major peak, which represents the target peptide.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to identify those with the highest purity (typically ≥95%).
-
Lyophilization: Pool the pure fractions and lyophilize (freeze-dry) to obtain the purified peptide as a white, fluffy powder.
Peptide Characterization by Mass Spectrometry
The identity and purity of the final product are confirmed by mass spectrometry.
Equipment and Materials:
-
MALDI-TOF or LC-ESI-MS system
-
MALDI Matrix (e.g., α-Cyano-4-hydroxycinnamic acid, CHCA)
-
Solvents for sample preparation (e.g., 50% ACN, 0.1% TFA)
Protocol (MALDI-TOF Example):
-
Sample Preparation: Dissolve a small amount of the lyophilized peptide in 50% ACN/0.1% TFA.
-
Matrix Preparation: Prepare a saturated solution of CHCA matrix in 50% ACN/0.1% TFA.
-
Spotting: Mix the peptide solution and the matrix solution in a 1:1 ratio. Spot 1 µL of this mixture onto the MALDI target plate and allow it to air dry (co-crystallize).
-
Data Acquisition: Acquire the mass spectrum in positive ion reflector mode. The expected monoisotopic mass for [M+H]+ of Epi-1 is approximately 2341.8 Da. The spectrum should show a dominant peak corresponding to this mass, confirming the identity of the synthesized peptide.
Experimental Workflow and Signaling Pathways
Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflows for Epi-1 synthesis and purification, as well as its known signaling pathways.
Caption: Workflow for synthetic this compound synthesis and purification.
Caption: Immunomodulatory signaling pathway of this compound.
Caption: Anticancer (apoptotic) signaling pathway of this compound.
Quantitative Data Summary
The biological activity of synthetic Epi-1 has been quantified against various pathogens. The Minimum Inhibitory Concentration (MIC) is a key measure of its antimicrobial potency.
| Organism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 16 - 32 | [4] |
| Klebsiella pneumoniae | Carbapenem-Resistant | 8 | [4] |
| Klebsiella aerogenes | Carbapenem-Resistant | 8 | [4] |
| Pseudomonas aeruginosa | Carbapenem-Resistant | 4 | [4] |
| Acinetobacter baumannii | Carbapenem-Resistant | 16 | [4] |
| Helicobacter pylori | ATCC 43504 & MDR strains | 8 - 12 | [1] |
Mechanism of Action Overview
Immunomodulatory Activity: this compound exhibits anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway. It can induce the degradation of the key adaptor protein MyD88 through the Smurf E3 ligase and proteasome pathway, thereby downregulating the subsequent activation of NF-κB and the production of pro-inflammatory cytokines.
Anticancer Activity: The anticancer mechanism of Epi-1 is primarily linked to its ability to induce apoptosis in cancer cells.[5] This process is initiated by the peptide's interaction with and disruption of the cancer cell membrane, leading to mitochondrial damage.[1][6] This mitochondrial dysfunction results in an increased production of reactive oxygen species (ROS), a depletion of ATP (evidenced by an increased ADP/ATP ratio), and the activation of the intrinsic apoptotic cascade involving caspase-9 and the executioner caspase-3.[1][5]
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. nestgrp.com [nestgrp.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Expression and purification of this compound variant (Ac-Var-1) by acid cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications [frontiersin.org]
Expressing the Marine-Derived Antimicrobial Peptide, Epinecidin-1, in Escherichia coli Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the expression and purification of recombinant epinecidin-1 (B1576705) in Escherichia coli. This compound is a potent antimicrobial peptide (AMP) originally isolated from the orange-spotted grouper (Epinephelus coioides) with a broad spectrum of activity against various pathogens, including antibiotic-resistant strains.[1][2] Its therapeutic potential has driven the development of cost-effective production methods, with E. coli being a primary host due to its rapid growth, well-understood genetics, and low cultivation costs.[1][3]
These protocols are designed to guide researchers through the entire workflow, from gene synthesis and cloning to purification and functional assessment of the recombinant peptide.
Overview of the Recombinant Expression Strategy
The expression of antimicrobial peptides like this compound in E. coli can be toxic to the host organism. To circumvent this, a common and effective strategy is to express the peptide as a fusion protein.[4] This approach involves linking the peptide to a larger, more stable protein partner, which can mask its antimicrobial activity and protect it from proteolytic degradation.[4]
This protocol focuses on the expression of an this compound variant, Ac-Var-1, fused to a thioredoxin (Trx) carrier protein and a polyhistidine (His) tag using the pET-32a vector system.[3] The Trx fusion partner aids in proper folding and solubility, while the His-tag allows for straightforward purification via Immobilized Metal Affinity Chromatography (IMAC).[3][5] An acid-cleavable site can be engineered between the fusion tag and the peptide to allow for the release of the active this compound variant.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the expression and activity of recombinant this compound and its variants.
Table 1: Optimized Expression and Induction Parameters for Ac-Var-1 in E. coli
| Parameter | Condition | Reference |
| Expression Vector | pET-32a(+) | [3] |
| Host Strain | E. coli C43(DE3) | [3] |
| Culture Medium | Luria-Bertani (LB) Broth | [3] |
| Antibiotic Selection | Ampicillin (B1664943) (50 µg/mL) | [3] |
| Growth Temperature | 30°C | [3] |
| Induction Point | OD₆₀₀ of 0.6 - 0.8 | [3] |
| Inducer | Isopropyl β-D-1-thiogalactopyranoside (IPTG) | [3] |
| IPTG Concentration | 0.3 mM | [3] |
| Post-Induction Time | 4 hours | [3] |
Table 2: Antimicrobial Activity of Recombinant this compound
| Recombinant Peptide | Test Organism | Assay Type | MIC/MBC (µg/mL) | Reference |
| This compound-dsRed | Escherichia coli | Broth Microdilution (MBC) | 300 - 350 | [6] |
| This compound-dsRed | Klebsiella oxytoca | Broth Microdilution (MBC) | 300 - 350 | [6] |
| This compound-dsRed | Pseudomonas aeruginosa | Broth Microdilution (MBC) | 300 - 350 | [6] |
| This compound-dsRed | Vibrio vulnificus | Broth Microdilution (MBC) | 300 - 350 | [6] |
| This compound-dsRed | Enterococcus faecalis | Broth Microdilution (MBC) | 300 - 350 | [6] |
| This compound-dsRed | Staphylococcus aureus | Broth Microdilution (MBC) | 300 - 350 | [6] |
| Ac-Var-1 (cleaved) | Escherichia coli | Agar (B569324) Diffusion | Zone of Inhibition | [1] |
| Ac-Var-1 (cleaved) | Staphylococcus aureus | Agar Diffusion | Zone of Inhibition | [1] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the key experimental workflows for the production of recombinant this compound.
Detailed Experimental Protocols
Protocol 1: Cloning of this compound into pET-32a(+) Vector
This protocol describes the cloning of a codon-optimized this compound variant (Ac-Var-1) gene into the pET-32a(+) expression vector.
Materials:
-
Codon-optimized synthetic gene for Ac-Var-1 with flanking restriction sites (e.g., EcoRI and XhoI).
-
pET-32a(+) vector.
-
Restriction enzymes (e.g., EcoRI and XhoI) and corresponding buffers.
-
T4 DNA Ligase and buffer.
-
DH5α competent E. coli cells.
-
LB agar plates with 50 µg/mL ampicillin.
-
DNA purification kits.
Methodology:
-
Vector and Insert Preparation:
-
Digest 1-2 µg of pET-32a(+) vector and the synthetic Ac-Var-1 gene with EcoRI and XhoI restriction enzymes at 37°C for 1-2 hours.
-
Purify the digested vector and insert using a DNA purification kit.
-
-
Ligation:
-
Set up a ligation reaction with a 3:1 molar ratio of insert to vector.
-
Add T4 DNA Ligase and buffer, and incubate at 16°C overnight or at room temperature for 2-4 hours.
-
-
Transformation into DH5α:
-
Colony PCR and Plasmid Purification:
-
Screen colonies for the correct insert by colony PCR.
-
Inoculate positive colonies into LB broth with ampicillin and grow overnight.
-
Purify the plasmid (pET-32a-Ac-Var-1) using a plasmid miniprep kit.
-
-
Sequence Verification:
-
Verify the sequence and orientation of the insert by Sanger sequencing.
-
Protocol 2: Expression of Recombinant Trx-Ac-Var-1
This protocol details the expression of the thioredoxin-Ac-Var-1 fusion protein in the E. coli C43(DE3) strain, which is suitable for expressing potentially toxic proteins.[1][8]
Materials:
-
Verified pET-32a-Ac-Var-1 plasmid.
-
E. coli C43(DE3) competent cells.
-
LB broth and agar plates with 50 µg/mL ampicillin.
-
1 M IPTG stock solution.
Methodology:
-
Transformation:
-
Transform the pET-32a-Ac-Var-1 plasmid into competent E. coli C43(DE3) cells and plate on LB agar with ampicillin.[3]
-
-
Starter Culture:
-
Inoculate a single colony into 10 mL of LB broth with ampicillin and grow overnight at 37°C with shaking.
-
-
Large-Scale Culture:
-
Inoculate 1 L of LB broth with ampicillin with the overnight starter culture.
-
Incubate at 30°C with vigorous shaking (250 rpm).[3]
-
-
Induction:
-
Monitor the optical density at 600 nm (OD₆₀₀).
-
When the OD₆₀₀ reaches 0.6-0.8, add IPTG to a final concentration of 0.3 mM.[3]
-
-
Expression:
-
Continue to incubate the culture at 30°C for 4 hours post-induction.[3]
-
-
Harvesting:
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.[3]
-
Discard the supernatant and store the cell pellet at -20°C or proceed directly to purification.
-
Protocol 3: Purification of Trx-Ac-Var-1 by IMAC
This protocol describes the purification of the His-tagged fusion protein using Ni-NTA affinity chromatography.[5]
Materials:
-
Cell pellet from 1 L culture.
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, pH 8.0.[3]
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 50 mM imidazole, pH 8.0.[1]
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.[1]
-
Ni-NTA resin.
Methodology:
-
Cell Lysis:
-
Binding:
-
Equilibrate the Ni-NTA resin with Lysis Buffer.
-
Add the cleared lysate to the equilibrated resin and incubate with gentle agitation for 1 hour at 4°C.
-
-
Washing:
-
Load the resin-lysate mixture into a chromatography column.
-
Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.[1]
-
-
Elution:
-
Elute the bound fusion protein with 5-10 column volumes of Elution Buffer.[1]
-
Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
-
Protocol 4: Protein Quantification using BCA Assay
This protocol outlines the determination of the purified protein concentration using the Bicinchoninic Acid (BCA) assay.
Materials:
-
BCA Protein Assay Kit (Reagent A and Reagent B).
-
Bovine Serum Albumin (BSA) standards (e.g., 0 to 2 mg/mL).
-
Purified protein sample.
-
96-well microplate.
-
Microplate reader.
Methodology:
-
Prepare Standards:
-
Prepare a series of BSA standards with known concentrations.
-
-
Prepare Working Reagent:
-
Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B.
-
-
Assay:
-
Pipette 10-25 µL of each standard and the purified protein sample into separate wells of a 96-well plate.
-
Add 200 µL of the BCA working reagent to each well and mix.
-
Incubate the plate at 37°C for 30 minutes.
-
Cool the plate to room temperature.
-
-
Measurement:
-
Measure the absorbance at 562 nm using a microplate reader.
-
Subtract the absorbance of the blank from all readings.
-
Generate a standard curve by plotting the absorbance of the BSA standards versus their concentrations.
-
Determine the concentration of the purified protein sample from the standard curve.
-
Concluding Remarks
The protocols outlined in this document provide a comprehensive framework for the successful expression and purification of recombinant this compound in E. coli. The use of a fusion partner like thioredoxin and an affinity tag is crucial for overcoming the challenges associated with antimicrobial peptide production. For researchers aiming to produce large quantities of this compound for further study and development, optimization of expression parameters such as IPTG concentration, induction temperature, and duration is highly recommended to maximize the yield of soluble, active peptide. The provided quantitative data serves as a benchmark for expected antimicrobial efficacy.
References
- 1. Expression and purification of this compound variant (Ac-Var-1) by acid cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Peptides this compound and Beta-Defesin-3 Are Effective against a Broad Spectrum of Antibiotic-Resistant Bacterial Isolates and Increase Survival Rate in Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Determining the Antimicrobial Potency of Epinecidin-1: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Epinecidin-1, a potent antimicrobial peptide (AMP) with broad-spectrum activity. Understanding the MIC is a critical first step in the evaluation of any new antimicrobial agent, providing a quantitative measure of its efficacy against specific pathogens.
This compound, originally isolated from the orange-spotted grouper (Epinephelus coioides), has demonstrated significant activity against a wide range of bacteria, fungi, and even some viruses and parasites.[1][2][3] Its potential as a therapeutic agent is underscored by its efficacy against antibiotic-resistant strains.[1][4] This document outlines the standardized broth microdilution method for MIC determination, presents a compilation of known MIC values for this compound against various microorganisms, and includes diagrams to illustrate the experimental workflow and the peptide's mechanism of action.
Data Presentation: this compound MIC Values
The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against a variety of pathogenic microorganisms as reported in scientific literature. These values serve as a crucial reference for its antimicrobial spectrum and potency.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus (MRSA) | ATCC 33591 | 9.7 | [1] |
| Staphylococcus aureus | ATCC 25923 | 6.25 - 12.5 | [1] |
| Staphylococcus aureus (MRSA) | Clinical Isolates | 16 (14-16) | [4][5] |
| Helicobacter pylori | ATCC 43504 | 8 - 12 | [1][2] |
| Helicobacter pylori | Drug-Resistant Strains | 8 - 12 | [1] |
| Gram-Negative Bacteria | |||
| Klebsiella pneumoniae | Carbapenem-Resistant | 8 (8-12) | [4] |
| Klebsiella aerogenes | Carbapenem-Resistant | 8 (4-16) | [4] |
| Pseudomonas aeruginosa | ATCC 27853 | 4 (4-8) | [4] |
| Acinetobacter baumannii | Carbapenem-Resistant | 16 (12-32) | [4] |
| Escherichia coli | 64 | [6] | |
| Haemophilus influenzae | 128 | [6] | |
| Fungi | |||
| Candida albicans | MTCC 227 | 128 | [7] |
| Candida tropicalis | CA4 | 256 | [7] |
| Candida krusei | CA54 | 128 | [7] |
| Protozoa | |||
| Trichomonas vaginalis | Metronidazole-Sensitive | 12.5 | [1] |
| Trichomonas vaginalis | Metronidazole-Resistant | 25 - 62.5 | [1] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of antimicrobial agents, adapted for cationic peptides like this compound.[8][9][10][11]
Materials:
-
This compound peptide
-
Sterile, cation-adjusted Mueller-Hinton Broth (MH)
-
96-well microtiter plates (polystyrene or polypropylene)[8]
-
Test microorganism strains
-
Sterile 0.9% saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
-
Incubator (35-37°C)
-
Sterile tubes and pipettes
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test microorganism.
-
Inoculate the colonies into a tube containing 5 mL of MH broth.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MH broth to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.[8][12]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the this compound stock solution in MH broth in a separate 96-well plate or in tubes to obtain a range of concentrations.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add 50 µL of the appropriate this compound dilution to each well.
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a positive control well containing only the bacterial suspension in MH broth (no peptide) to ensure bacterial growth.
-
Include a negative control well containing only MH broth to check for sterility.
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 18-24 hours.[8]
-
-
MIC Determination:
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
This compound Signaling Pathway Modulation
This compound not only exhibits direct antimicrobial activity but also modulates the host's immune response. One of its key immunomodulatory functions involves the regulation of the Toll-like receptor (TLR) signaling pathway. Specifically, this compound can induce the degradation of the MyD88 adapter protein, a critical component of the TLR signaling cascade, through the proteasome pathway.[2][14] This action can dampen the inflammatory response induced by pathogens.
Caption: this compound mediated degradation of MyD88 via the proteasome pathway, modulating the inflammatory response.
References
- 1. This compound, a highly potent marine antimicrobial peptide with anticancer and immunomodulatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications [frontiersin.org]
- 3. This compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Peptides this compound and Beta-Defesin-3 Are Effective against a Broad Spectrum of Antibiotic-Resistant Bacterial Isolates and Increase Survival Rate in Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 11. 3.3. Minimum Inhibitory Concentration (MIC) of Antimicrobial Peptides (AMPs) [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Antimicrobial Peptide this compound Modulates MyD88 Protein Levels via the Proteasome Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity of Epinecidin-1 on Mammalian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epinecidin-1 (Epi-1) is a synthetic 21-amino acid antimicrobial peptide (AMP) derived from the orange-spotted grouper, Epinephelus coioides.[1] Beyond its potent antimicrobial activities, this compound has demonstrated significant cytotoxic effects against various cancer cell lines while exhibiting lower toxicity towards normal mammalian cells.[2][3] These characteristics make it a promising candidate for further investigation in cancer therapy. This document provides detailed application notes on the cytotoxicity of this compound and comprehensive protocols for its evaluation using standard cell-based assays.
Mechanism of Action
This compound is a cationic, amphipathic α-helical peptide.[1][4] Its cytotoxic mechanism is primarily attributed to its ability to interact with and disrupt the cell membrane. The net negative surface charge of cancer cells, compared to the neutral charge of normal cells, facilitates the initial electrostatic attraction of the cationic this compound.[1] This interaction leads to membrane perturbation and lysis.[2][3] In some cell types, such as human leukemia U937 cells, this compound has been shown to induce apoptosis through a mitochondrial-dependent pathway, involving the activation of caspases-3, -8, and -9.[3][5] This process is also associated with an increase in the ADP/ATP ratio, indicating mitochondrial dysfunction.[2][3]
Data Presentation: Cytotoxicity of this compound
The following table summarizes the observed cytotoxic and biological effects of this compound on various mammalian cell lines.
| Cell Line | Cell Type | Effect | Concentration | Citation |
| Cancer Cell Lines | ||||
| A549 | Human lung carcinoma | Growth inhibition (>90%) | 2.5 µg/mL | [3] |
| HA59T/VGH | Human liver adenocarcinoma | Growth inhibition | > 2.5 µg/mL | [2][6] |
| HeLa | Human cervical cancer | Growth inhibition (>90%) | 2.5 µg/mL | [3] |
| HT1080 | Human fibrosarcoma | Growth inhibition (>90%), Anti-necrosis | 2.5 µg/mL | [3][6] |
| RAW264.7 | Mouse macrophage | Growth inhibition | > 2.5 µg/mL | [2][6] |
| U937 | Human leukemia | Inhibition of proliferation, Apoptosis induction | 3 µg/mL | [2][3][5] |
| Normal Cell Lines | ||||
| AML-12 | Mouse hepatocyte | Lower growth inhibition compared to cancer cells | 2.5 µg/mL | [2][6] |
| NIH3T3 | Mouse fibroblast | Lower growth inhibition compared to cancer cells | 2.5 µg/mL | [2][6] |
| WS-1 | Human skin fibroblast | Lower growth inhibition compared to cancer cells | 2.5 µg/mL | [2][6] |
| HaCaT | Human keratinocyte | No cytotoxicity, Increased proliferation | up to 31.25 µg/mL, 15.625 µg/mL | [2][7][8] |
| BHK-21 | Baby hamster kidney | 50% cytotoxic concentration (CC50) | 19.5 µg/mL | [2] |
Experimental Protocols
Herein are detailed protocols for three standard cytotoxicity assays to evaluate the effects of this compound on mammalian cell lines.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[9]
Materials:
-
This compound peptide
-
Mammalian cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Peptide Treatment: Prepare serial dilutions of this compound in serum-free culture medium. Remove the culture medium from the wells and add 100 µL of the diluted peptide solutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
MTT Assay Experimental Workflow
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.[11][12]
Materials:
-
This compound peptide
-
Mammalian cell line of interest
-
Complete culture medium
-
Serum-free culture medium
-
LDH Assay Kit (containing reaction mixture and stop solution)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Peptide Treatment: Prepare serial dilutions of this compound in serum-free culture medium. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.[11]
-
Supernatant Collection: Centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation and Stop Reaction: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of stop solution to each well.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous) / (Absorbance of Maximum - Absorbance of Spontaneous)] x 100[11]
LDH Assay Experimental Workflow
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes.[13]
Materials:
-
This compound peptide
-
Mammalian cell line of interest
-
Complete culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 × 10⁶ cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 1 µL of the 100 µg/mL PI working solution.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry as soon as possible.[13][14] FITC is detected in the FL1 channel and PI in the FL3 channel.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
This compound Apoptosis Signaling Pathway
References
- 1. This compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a highly potent marine antimicrobial peptide with anticancer and immunomodulatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound peptide induces apoptosis which enhances antitumor effects in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an antimicrobial peptide from fish (Epinephelus coioides) which has an antitumor effect like lytic peptides in human fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial peptide this compound promotes complete skin regeneration of methicillin-resistant Staphylococcus aureus-infected burn wounds in a swine model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. journals.plos.org [journals.plos.org]
- 11. benchchem.com [benchchem.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. kumc.edu [kumc.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Testing Epinecidin-1 Efficacy in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Epinecidin-1 (Epi-1) is a synthetic cationic antimicrobial peptide derived from the orange-spotted grouper (Epinephelus coioides).[1][2][3] It has demonstrated a broad spectrum of pharmacological activities, including antimicrobial, immunomodulatory, anti-cancer, and wound-healing properties.[1][3][4][5] These attributes make this compound a promising candidate for development as a therapeutic agent against various diseases. This document provides detailed application notes and protocols for testing the efficacy of this compound in established in vivo mouse models, focusing on its antimicrobial and immunomodulatory effects.
Data Presentation
Table 1: Antimicrobial Efficacy of this compound in Mouse Infection Models
| Infection Model | Pathogen | Mouse Strain | This compound Dose | Key Findings | Reference |
| Sepsis | Pseudomonas aeruginosa (ATCC 19660) | Not Specified | 0.005 mg/g | 88.4% survival rate at 7 days post-infection. | [6][7] |
| Sepsis | Multi-drug resistant P. aeruginosa | Not Specified | 0.005 mg/g | 88.4% survival rate at 7 days post-infection. | [6][7] |
| Skin Infection | Methicillin-resistant Staphylococcus aureus (MRSA) | BALB/c | Not Specified | Survived lethal infection, decreased bacterial counts, and enhanced wound closure. | [4] |
| Gastric Infection | Helicobacter pylori | C3H/HeN | 250 µg (oral administration) | Complete removal of H. pylori from the stomach. | [4] |
| Viral Infection | Japanese Encephalitis Virus (JEV) | Not Specified | 200 µg/ml (co-injection) | 100% survival rate. | [4] |
| Protozoan Infection | Trichomonas vaginalis | Not Specified | 400 µg (daily for 7 days) | Effectively eliminated the parasite. | [1] |
Table 2: Immunomodulatory Effects of this compound in Mouse Models
| Model | Stimulus | This compound Dose | Key Immunomodulatory Effects | Reference |
| Sepsis | P. aeruginosa | 0.005 mg/g | Significantly decreased plasma concentrations of IL-6, IL-1β, and TNF-α. | [6][7] |
| Skin Infection | MRSA | Not Specified | Decreased serum levels of TNF-α, IL-6, and MCP-1. | [4] |
| Gastric Infection | H. pylori | Not Specified | Inhibits IL-10, affecting FOXP3 expression and reducing pro-inflammatory cytokine responses. | [8] |
| Endotoxemia | Lipopolysaccharide (LPS) | Not Specified | Induces degradation of MyD88 via Smurf E3 ligase and the proteasome pathway. | [1] |
Experimental Protocols
Pseudomonas aeruginosa Sepsis Model
This model is designed to evaluate the efficacy of this compound in treating systemic bacterial infections.
Materials:
-
6-8 week old BALB/c mice
-
Pseudomonas aeruginosa (e.g., ATCC 19660 or a multi-drug resistant clinical isolate)
-
This compound (synthetic peptide)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Luria-Bertani (LB) broth and agar (B569324) plates
-
Spectrophotometer
-
Syringes and needles for intraperitoneal (i.p.) injection
Protocol:
-
Bacterial Culture Preparation:
-
Culture P. aeruginosa in LB broth overnight at 37°C with shaking.
-
Subculture the bacteria in fresh LB broth and grow to the mid-logarithmic phase.
-
Harvest the bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁷ CFU/ml). The final inoculum concentration should be determined based on a preliminary dose-finding study to establish a lethal dose (e.g., LD₈₀).
-
-
Animal Infection and Treatment:
-
Inject mice intraperitoneally with the prepared P. aeruginosa suspension (e.g., 0.1 ml of 1 x 10⁷ CFU/ml).
-
At a specified time post-infection (e.g., 10 minutes), administer this compound intraperitoneally at the desired dose (e.g., 0.005 mg/g body weight).[7] A control group should receive a vehicle control (e.g., PBS).
-
-
Efficacy Assessment:
-
Survival Rate: Monitor the survival of the mice daily for at least 7 days.
-
Bacterial Load: At selected time points (e.g., 24 hours post-infection), euthanize a subset of mice. Collect blood and organs (e.g., liver, spleen, lungs), homogenize the tissues, and perform serial dilutions for colony-forming unit (CFU) counting on LB agar plates.
-
Cytokine Analysis: Collect blood samples via cardiac puncture at various time points. Separate the plasma and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.
-
Experimental Workflow:
P. aeruginosa Sepsis Model Workflow
MRSA-Infected Skin Wound Model
This model assesses the topical efficacy of this compound in treating localized, antibiotic-resistant bacterial infections and promoting wound healing.
Materials:
-
6-8 week old BALB/c mice
-
Methicillin-resistant Staphylococcus aureus (MRSA)
-
This compound (synthetic peptide)
-
Collagen (optional, for combination therapy)
-
Surgical scissors and forceps
-
General anesthetic for mice
-
Digital caliper
Protocol:
-
Wound Creation and Infection:
-
Anesthetize the mice.
-
Shave the dorsal or ventral region and disinfect the skin.
-
Create a full-thickness excisional wound of a defined size (e.g., 1 cm²) using surgical scissors.
-
Apply a suspension of MRSA (e.g., 10⁶ CFU in 50 µl of PBS) directly onto the wound bed.
-
-
Topical Treatment:
-
At a specified time post-infection (e.g., 6 hours), topically apply this compound solution (e.g., 9 mg/ml) to the wound.[3] A control group should be treated with a vehicle control. For combination studies, a separate group can be treated with this compound mixed with collagen.
-
-
Efficacy Assessment:
-
Wound Closure: Measure the wound area daily or at regular intervals using a digital caliper. Calculate the percentage of wound closure over time.
-
Bacterial Load: At selected time points, excise the entire wound tissue, homogenize it, and perform serial dilutions for CFU counting on appropriate agar plates.
-
Histological Analysis: Collect wound tissue at different time points, fix in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to evaluate re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.
-
Angiogenesis: Immunohistochemical staining for markers of angiogenesis (e.g., CD31) can be performed on tissue sections.
-
Experimental Workflow:
MRSA-Infected Skin Wound Model Workflow
Helicobacter pylori Gastric Infection Model
This model is used to evaluate the oral efficacy of this compound in eradicating gastric pathogens.
Materials:
-
6-8 week old C3H/HeN or C57BL/6 mice
-
Helicobacter pylori (e.g., a mouse-adapted strain)
-
This compound (synthetic peptide)
-
Brucella broth and agar plates supplemented with fetal bovine serum
-
Oral gavage needles
Protocol:
-
Bacterial Culture and Inoculum Preparation:
-
Culture H. pylori on Brucella agar plates under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 2-3 days.
-
Harvest the bacteria and resuspend in Brucella broth to a concentration of approximately 1 x 10⁹ CFU/ml.
-
-
Animal Infection and Treatment:
-
Inoculate mice with the H. pylori suspension via oral gavage (e.g., 0.1 ml) on multiple occasions (e.g., 3 times over 5 days) to establish a chronic infection.[9]
-
After a period to allow for stable colonization (e.g., 2 weeks), begin oral administration of this compound (e.g., 250 µ g/mouse , daily) for a specified duration (e.g., 7 days).[4] A control group should receive the vehicle.
-
-
Efficacy Assessment:
-
Bacterial Load: At the end of the treatment period, euthanize the mice and excise their stomachs. Homogenize the stomach tissue and perform serial dilutions for CFU counting on selective H. pylori agar plates.
-
Histopathology: A portion of the stomach can be fixed, sectioned, and stained (e.g., with H&E or Giemsa stain) to assess inflammation and bacterial colonization.
-
Urease Test: A rapid urease test on a small piece of stomach tissue can provide a qualitative assessment of H. pylori presence.
-
Immunological Analysis: Splenic and gastric tissue can be analyzed by flow cytometry and gene expression analysis to assess changes in T-cell populations (e.g., CD4⁺-FOXP3⁺ T regulatory cells) and cytokine expression.[8]
-
Experimental Workflow:
H. pylori Gastric Infection Model Workflow
Signaling Pathways
This compound Modulation of the MyD88-Dependent Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by targeting the MyD88-dependent signaling pathway, which is a key pathway in the innate immune response to pathogens.[1] Specifically, in the context of lipopolysaccharide (LPS) from Gram-negative bacteria, this compound can inhibit inflammation through the following mechanism:
-
LPS Neutralization: this compound can directly bind to LPS, preventing its interaction with LPS-binding protein (LBP) and subsequent binding to the Toll-like receptor 4 (TLR4) complex on the surface of immune cells like macrophages.[10]
-
MyD88 Degradation: this compound induces the degradation of Myeloid differentiation primary response 88 (MyD88), a critical adaptor protein in the TLR signaling cascade.[1][10]
-
Proteasome-Mediated Degradation: This degradation is mediated by the activation of Smurf E3 ligase, which ubiquitinates MyD88, targeting it for degradation by the proteasome.[1][10]
-
Inhibition of Pro-inflammatory Cytokines: By promoting the degradation of MyD88, this compound effectively blocks the downstream signaling cascade that leads to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6][7]
Signaling Pathway Diagram:
This compound inhibits inflammatory signaling via MyD88 degradation.
This compound in Wound Healing
This compound promotes wound healing through a multi-faceted mechanism that involves both direct effects on skin cells and modulation of the local inflammatory environment.
-
Keratinocyte Proliferation and Migration: this compound has been shown to increase the proliferation of keratinocytes, the primary cell type in the epidermis.[11] It promotes cell cycle progression, leading to an increase in the proportion of actively dividing cells.[11]
-
Modulation of Extracellular Matrix: The peptide can regulate the expression of extracellular matrix components, which is crucial for cell migration and tissue remodeling during the healing process.[12]
-
Angiogenesis: this compound enhances the formation of new blood vessels (angiogenesis) at the wound site, which is essential for supplying nutrients and oxygen to the healing tissue.[4]
-
Anti-inflammatory and Antimicrobial Action: By reducing the bacterial load in infected wounds and downregulating pro-inflammatory cytokines, this compound creates a more favorable environment for the healing process to proceed efficiently.[3][4]
Logical Relationship Diagram for Wound Healing:
Mechanisms of this compound in promoting wound healing.
References
- 1. Antimicrobial Peptide this compound Modulates MyD88 Protein Levels via the Proteasome Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | this compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications [frontiersin.org]
- 4. Use of the antimicrobial peptide this compound to protect against MRSA infection in mice with skin injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Peptide this compound Modulates MyD88 Protein Levels via the Proteasome Degradation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Has Immunomodulatory Effects, Facilitating Its Therapeutic Use in a Mouse Model of Pseudomonas aeruginosa Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial peptide this compound promotes complete skin regeneration of methicillin-resistant Staphylococcus aureus-infected burn wounds in a swine model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
- 12. Marine bioactive peptides as potential therapeutic agents for wound healing – a review - PMC [pmc.ncbi.nlm.nih.gov]
Application of Epinecidin-1 in Aquaculture to Control Fish Diseases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epinecidin-1 (B1576705) is a potent antimicrobial peptide (AMP) originally isolated from the orange-spotted grouper (Epinephelus coioides).[1][2][3] As a member of the piscidin family, it represents a promising therapeutic agent in aquaculture for combating a wide range of fish pathogens, including bacteria and viruses.[2][4] This document provides detailed application notes and experimental protocols for the use of this compound, based on current research, to guide researchers and drug development professionals in harnessing its potential to enhance fish health and disease resistance. The synthetic 21-amino acid form of this compound (Epi-1), with the sequence GFIFHIIKGLFHAGKMIHGLV, is most commonly used in research due to its cost-effective synthesis and demonstrated broad-spectrum activity.[1][2]
Mechanism of Action
This compound exerts its antimicrobial effects primarily through membrane disruption.[5] Its cationic and amphipathic properties facilitate its interaction with the negatively charged components of microbial cell membranes, leading to pore formation, membrane depolarization, and ultimately, cell lysis.[3][5] This direct action on the cell membrane makes the development of resistance by pathogens less likely compared to conventional antibiotics.[1] Beyond its direct microbicidal activity, this compound also possesses immunomodulatory properties, capable of modulating the expression of key immune-related genes in fish, thereby enhancing the host's innate immune response.[6]
Caption: Mechanism of this compound's direct antimicrobial action.
Data Presentation
Table 1: In Vitro Antibacterial Activity of this compound
| Target Pathogen | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Vibrio vulnificus | 4.19 (25-mer) | 4.19 (25-mer) | [1] |
| Pseudomonas fluorescens | 67.04 (25-mer) | 67.04 (25-mer) | [1] |
| Helicobacter pylori (various strains) | 8 - 12 | 12.5 - 25 | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5 (synergistic with vancomycin: 4.3) | - | [2] |
| Klebsiella pneumoniae | 8 (8-12) | - | [7] |
| Klebsiella aerogenes | 8 (4-16) | - | [7] |
| Pseudomonas aeruginosa | 4 (4-8) | - | [7] |
| Acinetobacter baumannii | 16 (12-32) | - | [7] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Values in parentheses indicate ranges.
Table 2: In Vivo Efficacy of this compound in Fish Models
| Fish Species | Pathogen | Treatment Method | This compound Dose | Outcome | Reference |
| Tilapia & Grouper | Vibrio vulnificus | Co-injection | 0.1 µ g/fish | Reduced mortality from 96-100% to 30% | [1] |
| Zebrafish | Vibrio vulnificus | Co-treatment | 1 µ g/fish | Increased survival rate from 3% to 80% | [5] |
| Zebrafish | Vibrio vulnificus | Pre-treatment | 1 µ g/fish | Increased survival rate from 3% to 56.6% | [5] |
| Zebrafish | Vibrio vulnificus | Post-treatment | 1 µ g/fish | Increased survival rate from 3% to 60% | [5] |
| Grouper | Nervous Necrosis Virus (NNV) | Co-treatment | 1 µ g/fish | >2.6-fold increase in survival | [1] |
| Medaka | Nervous Necrosis Virus (NNV) | Co-treatment | - | Significant increase in survival | [8] |
| Cherry Valley Duck | Riemerella anatipestifer | Co-treatment | 100 µ g/duck | Increased survival from 23% to 77% | [1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against a target bacterial pathogen.
Materials:
-
Synthetic this compound (lyophilized)
-
Target bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile, deionized water
Procedure:
-
Peptide Preparation: Reconstitute lyophilized this compound in sterile, deionized water to create a stock solution (e.g., 1 mg/mL).
-
Bacterial Inoculum Preparation: Culture the target bacteria overnight on an appropriate agar (B569324) plate. Inoculate a single colony into CAMHB and incubate until the culture reaches the mid-logarithmic phase of growth. Adjust the bacterial suspension to a concentration of 1 x 10^6 CFU/mL in CAMHB.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with CAMHB to achieve a range of desired concentrations.
-
Inoculation: Add an equal volume of the prepared bacterial inoculum to each well containing the serially diluted peptide.
-
Controls: Include a positive control (bacteria in broth without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the specific bacterial strain for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Protocol 2: In Vivo Efficacy Trial in a Zebrafish Model
This protocol describes a general in vivo challenge study to evaluate the protective effects of this compound against a bacterial pathogen in zebrafish (Danio rerio).
Materials:
-
Adult zebrafish
-
Synthetic this compound
-
Target bacterial pathogen
-
Phosphate-buffered saline (PBS)
-
Aquarium tanks with controlled water parameters
-
Microinjection setup
Procedure:
-
Acclimation: Acclimate adult zebrafish to laboratory conditions for at least one week prior to the experiment.
-
Pathogen Challenge Preparation: Prepare the bacterial pathogen to a specific concentration (e.g., 1 x 10^5 CFU/mL) in sterile PBS.
-
Experimental Groups:
-
Control Group: Inject with PBS only.
-
Infection Group: Inject with the bacterial suspension.
-
Co-treatment Group: Inject with a mixture of the bacterial suspension and a predetermined dose of this compound.
-
Pre-treatment Group: Inject with this compound a specified time (e.g., 2 hours) before injecting the bacterial suspension.
-
Post-treatment Group: Inject with the bacterial suspension followed by an injection of this compound at a specified time (e.g., 2 hours) post-infection.
-
-
Injection: Anesthetize the fish and perform intraperitoneal injections with the respective solutions.
-
Monitoring: Monitor the fish daily for a specified period (e.g., 7 days) and record mortality.
-
Data Analysis: Calculate the survival rates for each group and perform statistical analysis (e.g., Kaplan-Meier survival analysis) to determine the significance of the protective effect of this compound.
Caption: Workflow for an in vivo efficacy trial in zebrafish.
Applications in Aquaculture
This compound holds significant promise for various applications in aquaculture to control fish diseases:
-
Therapeutic Agent: It can be used as a direct therapeutic agent to treat bacterial and viral infections in fish.[8]
-
Feed Additive: Incorporation of this compound into fish feed can enhance the systemic immunity of fish.[3]
-
Prophylactic Treatment: It can be used as a prophylactic treatment to prevent disease outbreaks during periods of stress, such as handling, transportation, or changes in water quality.
-
Alternative to Antibiotics: Due to its unique mode of action, this compound can be a viable alternative to traditional antibiotics, helping to mitigate the growing problem of antibiotic resistance in aquaculture.[1]
Conclusion
This compound is a multifaceted antimicrobial peptide with potent antibacterial, antiviral, and immunomodulatory properties. The provided data and protocols offer a foundational framework for researchers and professionals in the aquaculture industry to explore and develop this compound as a sustainable and effective solution for fish disease management. Further research into delivery mechanisms, large-scale production, and formulation will be crucial for its successful implementation in commercial aquaculture settings.
References
- 1. Frontiers | this compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications [frontiersin.org]
- 2. This compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drawing immune-capacity of fish-derived antimicrobial peptides for aquaculture industry: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a highly potent marine antimicrobial peptide with anticancer and immunomodulatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Antiviral activity by fish antimicrobial peptides of this compound and hepcidin 1-5 against nervous necrosis virus in medaka - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Formulation and Evaluation of Epinecidin-1 for Topical Wound Healing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epinecidin-1 (Epi-1) is a 21-amino acid cationic antimicrobial peptide (AMP) originally derived from the orange-spotted grouper (Epinephelus coioides).[1][2] Beyond its broad-spectrum antimicrobial activity against pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Epi-1 has demonstrated significant potential in promoting wound healing.[3][4] Its multifaceted mechanism of action involves enhancing keratinocyte proliferation and migration, promoting angiogenesis, increasing collagen deposition, and modulating the local immune response.[3][5][6] These properties make Epi-1 a compelling candidate for development as a topical therapeutic agent for acute and chronic wounds, particularly those complicated by infection.[4][7]
These application notes provide an overview of formulation strategies and detailed protocols for the preclinical evaluation of this compound in wound healing applications.
Formulation Strategies for Topical Delivery
The effective topical delivery of this compound requires a formulation that ensures its stability, bioavailability at the wound site, and controlled release. Common strategies for peptide delivery, such as incorporation into hydrogels or nanoparticles, are applicable.[8][9]
2.1 Simple Aqueous Formulation For initial in vitro and in vivo screening, Epi-1 can be dissolved in a sterile, buffered aqueous solution (e.g., Phosphate-Buffered Saline, PBS). While simple, this approach may offer limited residence time on the wound bed.
2.2 Hydrogel-Based Formulation Hydrogels provide a moist environment conducive to healing, can absorb wound exudate, and offer sustained release of the incorporated peptide.[10][11] Natural or synthetic polymers can be used to form the hydrogel matrix.[10]
2.3 Nanoparticle-Based Delivery Encapsulating Epi-1 in nanoparticles (e.g., chitosan-based or PLGA-based) can protect the peptide from proteolytic degradation, improve its stability, and facilitate controlled release at the target site.[8][9][12]
Caption: Workflow for this compound topical formulation development.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line / Organism | Effective Concentration | Observations | Reference |
|---|---|---|---|---|
| Optimal Cell Proliferation | HaCaT (Human Keratinocytes) | 15.625 µg/mL | Significantly increased the proportion of actively dividing S-phase cells. | [3][13] |
| Max. Non-Cytotoxic Dose | HaCaT (Human Keratinocytes) | Up to 31.25 µg/mL | No negative effect on cell viability observed after 48h. | [3][13] |
| Antimicrobial Activity (MIC) | S. aureus (MRSA) | 9.7 - 32 µg/mL | Potent activity against methicillin-resistant strains. | [4][14] |
| Antimicrobial Activity (MIC) | S. pneumoniae | 256 µg/mL | Bacteriostatic activity observed. | [15] |
| Antimicrobial Activity (MIC) | P. aeruginosa | >512 µg/mL | Lower activity against this Gram-negative pathogen. | [15] |
| Antifungal Activity (MIC) | Candida albicans | 25 µg/mL | Demonstrates antifungal properties. |[1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Wound Type | Formulation | Application Protocol | Key Results | Reference |
|---|---|---|---|---|---|
| Swine | Heat burn with MRSA infection | Aqueous solution | Topical application of 9 mg/mL (1000x MIC) for 1h, 6h post-infection. | Complete wound healing within 25 days; reduced sepsis markers (CRP, IL-6). | [3][7] |
| Rat | Cutaneous wound | Not specified | Topical application | Significantly accelerated the healing process and epithelial cell migration. |[15][16] |
Mechanism of Action in Wound Healing
This compound promotes wound healing through a coordinated series of actions that affect various stages of the repair process. It directly combats microbial colonization while stimulating host cell activities essential for tissue regeneration.[5][17]
-
Antimicrobial Action: Epi-1 disrupts bacterial membranes, effectively reducing the bioburden in infected wounds, which is critical for preventing sepsis and allowing the healing process to proceed.[14][17]
-
Re-epithelialization: It stimulates the proliferation and migration of keratinocytes, the primary cells of the epidermis, to accelerate wound closure.[3][13] This is associated with progression of the cell cycle into the S-phase and suppression of cell differentiation markers like connexin 43.[3]
-
Angiogenesis: Epi-1 enhances vascularization (the formation of new blood vessels) at the wound site, which is crucial for supplying oxygen and nutrients to the regenerating tissue.[3][6]
-
Tissue Remodeling: The peptide promotes the formation and deposition of collagen, a key component of the extracellular matrix that provides structural integrity to the new tissue.[3][18]
-
Immunomodulation: Epi-1 helps control the inflammatory response by reducing levels of pro-inflammatory cytokines like IL-6 and sepsis markers like C-reactive protein (CRP) in response to infection.[3][7]
Caption: this compound's multifaceted mechanism in promoting wound healing.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound formulations.
Protocol 1: In Vitro Keratinocyte Migration (Scratch) Assay
Objective: To assess the ability of an this compound formulation to promote the migration of keratinocytes, mimicking the process of re-epithelialization.
Materials:
-
Human immortalized keratinocytes (HaCaT cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
This compound formulation and vehicle control (e.g., hydrogel base without Epi-1)
-
Sterile P200 or P1000 pipette tips
-
6-well tissue culture plates
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed HaCaT cells in 6-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
Serum Starvation: Once cells reach ~90-100% confluency, replace the complete medium with serum-free medium and incubate overnight. This synchronizes the cells and minimizes proliferation-driven gap closure.
-
Creating the Scratch: Gently and evenly scratch the cell monolayer with a sterile P200 pipette tip to create a cell-free "wound" of a consistent width.
-
Washing: Wash the wells twice with sterile PBS to remove dislodged cells.
-
Treatment: Add serum-free medium containing the test concentrations of the this compound formulation (e.g., 15.625 µg/mL) or the vehicle control to the respective wells.[19]
-
Imaging (Time 0): Immediately capture images of the scratch in predefined areas for each well using an inverted microscope at 4x or 10x magnification.
-
Incubation: Incubate the plate at 37°C and 5% CO₂.
-
Follow-up Imaging: Capture images of the same predefined areas at subsequent time points (e.g., 12, 24, and 48 hours).
-
Analysis: Quantify the wound area at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area at Time 0.
Protocol 2: In Vitro Angiogenesis (Endothelial Cell Tube Formation) Assay
Objective: To evaluate the pro-angiogenic potential of an this compound formulation by assessing the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound formulation and vehicle control
-
Pre-chilled 96-well plate
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw the BME on ice overnight at 4°C. Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.
-
Cell Preparation: Harvest HUVECs that are 70-90% confluent. Resuspend the cells in basal medium (without growth factors) containing the desired concentrations of the this compound formulation or vehicle control.
-
Cell Seeding: Carefully add 100 µL of the cell suspension (containing 1-1.5 x 10⁴ cells) on top of the solidified BME gel in each well.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for 4-18 hours. Tube formation typically begins within hours.
-
Imaging and Analysis: Visualize the formation of capillary-like networks (tubes) using an inverted microscope. Capture images and quantify angiogenic activity by measuring parameters such as the number of nodes/junctions, total tube length, or the number of loops (meshes) using angiogenesis-specific software or ImageJ plugins.[20][21]
Protocol 3: In Vivo Excisional Wound Healing Model (Rodent)
Objective: To assess the efficacy of a topical this compound formulation in accelerating wound closure and improving tissue quality in a live animal model.
Materials:
-
Male Wistar rats or similar rodent model (~150g)
-
Anesthetic agents (e.g., ketamine/xylazine)
-
Electric shaver and depilatory cream
-
Sterile surgical instruments (scalpel, biopsy punch of 5-8 mm diameter)
-
Topical this compound formulation (e.g., hydrogel) and vehicle control
-
Wound dressing/bandages
-
Digital caliper and camera
Procedure:
-
Animal Preparation: Anesthetize the animal. Shave the dorsal surface and clean the skin with an antiseptic solution.[16]
-
Wound Creation: Create one or more full-thickness excisional wounds on the dorsum of each rat using a sterile biopsy punch.
-
Infection (Optional): For an infected wound model, a known quantity of a bacterial suspension (e.g., 10⁶ CFU of MRSA) can be applied to the wound bed.
-
Treatment Application (Time 0): Apply a standardized amount of the topical this compound formulation or the vehicle control directly to the wound bed. Cover the wound with a semi-occlusive dressing.
-
Monitoring and Re-application: Re-apply the treatment daily or every other day. Monitor the animals for any signs of distress.
-
Wound Area Measurement: On specified days (e.g., 0, 3, 7, 14, 21), remove the dressing, gently clean the wound, and photograph it with a ruler for scale. Measure the wound area using a digital caliper or image analysis software. Calculate the percentage of wound contraction.
-
Histological Analysis: At the end of the study, euthanize the animals and excise the entire wound, including a margin of healthy skin. Fix the tissue in 10% neutral buffered formalin, process for paraffin (B1166041) embedding, and section.
-
Staining and Evaluation: Stain tissue sections with Hematoxylin and Eosin (H&E) to evaluate re-epithelialization, granulation tissue formation, and inflammatory cell infiltration. Use Masson's Trichrome stain to assess collagen deposition and maturation.[3]
Caption: Experimental workflow for an in vivo wound healing study.
References
- 1. This compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial peptide this compound promotes complete skin regeneration of methicillin-resistant Staphylococcus aureus-infected burn wounds in a swine model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a highly potent marine antimicrobial peptide with anticancer and immunomodulatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | this compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications [frontiersin.org]
- 8. bio-integration.org [bio-integration.org]
- 9. mdpi.com [mdpi.com]
- 10. Hydrogel Preparation Methods and Biomaterials for Wound Dressing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti‐inflammatory hydrogel dressings and skin wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoparticles Enable Efficient Delivery of Antimicrobial Peptides for the Treatment of Deep Infections – Bio Integration [bio-integration.org]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial Peptides this compound and Beta-Defesin-3 Are Effective against a Broad Spectrum of Antibiotic-Resistant Bacterial Isolates and Increase Survival Rate in Experimental Sepsis [mdpi.com]
- 15. preprints.org [preprints.org]
- 16. researchgate.net [researchgate.net]
- 17. Antimicrobial Peptides for Skin Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Wound healing mechanism of antimicrobial peptide cathelicidin-DM [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Physiological Stability of Epinecidin-1
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the antimicrobial peptide, Epinecidin-1 (B1576705). This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the peptide's stability in physiological conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to this compound stability in physiological conditions?
A1: The primary challenge is its susceptibility to proteolytic degradation by serum proteases, which leads to a short in vivo half-life. The half-life of unmodified this compound has been determined to be between 60 and 80 minutes following intravenous administration in fish and mice[1]. This rapid degradation can limit its therapeutic efficacy.
Q2: What are the most common strategies to improve the stability of this compound?
A2: Several strategies can be employed to enhance the stability of this compound. These include:
-
Amino Acid Substitution: Replacing certain amino acids with less protease-susceptible ones. For instance, substituting glycine (B1666218) and histidine with lysine (B10760008) in this compound has been shown to improve its stability and helical propensity[2].
-
Terminal Modifications: N-terminal acetylation and C-terminal amidation are common modifications that protect against exopeptidases.
-
Use of D-Amino Acids: Incorporating D-amino acids instead of the natural L-amino acids can make the peptide resistant to degradation by proteases that specifically recognize L-amino acid residues.
-
Cyclization: Creating a cyclic peptide by linking the N- and C-termini can enhance stability by making the peptide structure more rigid and less accessible to proteases[1].
-
Nanoformulations: Encapsulating this compound in nanoparticles or liposomes can protect it from enzymatic degradation and improve its delivery[1].
Q3: Will modifying this compound to improve stability affect its antimicrobial activity?
A3: It is possible for modifications to alter the antimicrobial activity of this compound. Therefore, it is crucial to perform functional assays, such as determining the Minimum Inhibitory Concentration (MIC), after any modification. In some cases, modifications can even enhance antimicrobial activity. For example, a glycine-to-lysine substituted variant of this compound (GK-epi-1) not only showed improved stability but also enhanced broad-spectrum antimicrobial activity[2]. Similarly, other variants, Var-1 and Var-2, demonstrated increased activity against various pathogens[3][4].
Q4: How can I assess the structural changes in this compound after modification?
A4: Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of peptides. It can help determine if modifications have altered the α-helical content, which is often important for the activity of antimicrobial peptides like this compound. A twofold increase in helical propensity was observed for a glycine-to-lysine replaced this compound variant, indicating a more stable helical structure[2].
Troubleshooting Guides
Problem 1: Low recovery of this compound from serum samples during stability assays.
-
Possible Cause: Inefficient protein precipitation or peptide adsorption to labware.
-
Troubleshooting Steps:
-
Optimize Precipitation: Use a mixture of acetonitrile, water, and formic acid (e.g., 89:10:1 by volume) for efficient protein precipitation.
-
Use Low-Binding Tubes: Employ low-bind microcentrifuge tubes to minimize peptide loss due to surface adsorption.
-
Acidify the Sample: The addition of formic acid not only aids in precipitation but also helps in keeping the peptide in solution.
-
Problem 2: High variability in Minimum Inhibitory Concentration (MIC) assay results.
-
Possible Cause: Inconsistent bacterial inoculum, peptide aggregation, or improper serial dilutions.
-
Troubleshooting Steps:
-
Standardize Inoculum: Ensure the bacterial culture is in the logarithmic growth phase and dilute it to a standard optical density or colony-forming unit (CFU) count for each experiment.
-
Check Peptide Solubility: Visually inspect the peptide stock solution for any signs of precipitation. If solubility is an issue, consider using a different solvent or adjusting the pH.
-
Use Appropriate Diluents: For serial dilutions of cationic peptides like this compound, it is recommended to use a solution containing 0.01% acetic acid and 0.2% bovine serum albumin (BSA) to prevent adsorption to plasticware.
-
Problem 3: Artifacts or high noise in Circular Dichroism (CD) spectra.
-
Possible Cause: Inappropriate buffer, low peptide concentration, or light scattering.
-
Troubleshooting Steps:
-
Buffer Selection: Use a buffer with low absorbance in the far-UV region (e.g., phosphate (B84403) buffer). Avoid buffers with high chloride concentrations.
-
Optimize Peptide Concentration: Ensure the peptide concentration is appropriate for the cuvette path length (typically 0.1 mg/mL for a 1 mm path length).
-
Sample Clarity: Centrifuge or filter the peptide solution to remove any aggregates before analysis.
-
Background Correction: Always subtract the spectrum of the buffer from the sample spectrum.
-
Data Presentation
Table 1: Stability of this compound and its Variants in Physiological Conditions
| Peptide | Modification | Half-life (in vivo/in serum) | Antimicrobial Activity | Reference |
| This compound | Unmodified | 60 - 80 minutes | Broad-spectrum | [1] |
| GK-epi-1 | Glycine and Histidine to Lysine substitution | Stability gained (quantitative data not available) | Enhanced broad-spectrum activity | [2] |
| Var-1 | Histidine to Lysine substitution | Enhanced stability (quantitative data not available) | Enhanced activity against tested pathogens | [3][5][6] |
| Var-2 | Histidine to Alanine substitution | Enhanced stability (quantitative data not available) | Enhanced activity against tested pathogens | [3] |
Experimental Protocols
Protocol 1: Serum Stability Assay of this compound using RP-HPLC
Objective: To determine the in vitro stability of this compound or its variants in serum over time.
Materials:
-
Lyophilized this compound peptide
-
Human or mouse serum
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
Water (HPLC grade)
-
Low-bind microcentrifuge tubes
-
Incubator at 37°C
-
Centrifuge
-
RP-HPLC system with a C18 column
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of this compound in sterile water or a suitable buffer.
-
Incubation:
-
In a low-bind microcentrifuge tube, add serum (e.g., 95 µL of 25% v/v aqueous serum).
-
Spike with the this compound stock solution to a final concentration of 150 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time Points: Take aliquots at different time points (e.g., 0, 30, 60, 120, 240, 480 minutes).
-
Protein Precipitation:
-
To each aliquot, add 3 volumes of a cold precipitation solution (e.g., acetonitrile:water:formic acid at 89:10:1 v/v).
-
Vortex thoroughly and incubate on ice for at least 30 minutes.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
Sample Analysis:
-
Carefully collect the supernatant and transfer it to an HPLC vial.
-
Analyze the samples by RP-HPLC using a suitable gradient of water/acetonitrile with 0.1% formic acid.
-
Monitor the absorbance at 214 nm or 280 nm.
-
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. The percentage of remaining peptide is calculated relative to the time 0 sample. The half-life can be determined by plotting the percentage of remaining peptide versus time.
Protocol 2: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
Objective: To assess the secondary structure of this compound and its variants.
Materials:
-
Purified this compound peptide
-
CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.0)
-
Quartz cuvette (e.g., 1 mm path length)
-
CD spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the peptide in the CD buffer to a final concentration of approximately 0.1 mg/mL.
-
Ensure the sample is completely dissolved and free of aggregates.
-
-
Instrument Setup:
-
Purge the CD spectrometer with nitrogen gas.
-
Set the measurement parameters (e.g., wavelength range: 190-260 nm, bandwidth: 1 nm, data pitch: 0.5 nm, scanning speed: 100 nm/min).
-
-
Blank Measurement: Record the spectrum of the buffer alone in the cuvette.
-
Sample Measurement:
-
Rinse the cuvette with the peptide solution.
-
Record the spectrum of the peptide solution.
-
Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Analyze the resulting spectrum for characteristic features of α-helices (negative bands at ~208 and ~222 nm) and β-sheets (negative band at ~218 nm).
-
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound or its variants that inhibits the visible growth of a specific microorganism.
Materials:
-
This compound peptide
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Incubator at 37°C
Procedure:
-
Peptide Dilutions:
-
Prepare a series of twofold dilutions of the peptide in MHB in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Bacterial Inoculum:
-
Grow the bacterial strain to the mid-logarithmic phase in MHB.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well containing the peptide dilutions.
-
Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.
Mandatory Visualizations
Caption: Experimental workflow for the serum stability assay of this compound.
Caption: Strategies to enhance the stability of this compound.
Caption: Proteolytic degradation pathway of this compound in serum.
References
- 1. This compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. Expression and purification of this compound variant (Ac-Var-1) by acid cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Epinecidin-1
Welcome to the technical support center for the large-scale synthesis of Epinecidin-1 (B1576705). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this potent antimicrobial peptide.
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective method for synthesizing this compound?
A1: The most widely used and cost-effective method for producing the 21-amino acid synthetic this compound (Epi-1) is solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1] This method allows for the generation of large quantities of the peptide at a reasonable price.
Q2: Which sequence of this compound is most commonly synthesized and why?
A2: The most frequently synthesized version of this compound is a 21-amino acid peptide with the sequence GFIFHIIKGLFHAGKMIHGLV.[2] This corresponds to residues 22-42 of the full-length peptide.[2] Although longer versions have been synthesized, the 21-mer is favored for its cost-effectiveness in large-scale production.
Q3: What are the typical purification and characterization methods for synthetic this compound?
A3: Following synthesis, this compound is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[2] The molecular mass and purity of the peptide are then verified using mass spectrometry (MS).[2][3]
Q4: Is recombinant production a viable alternative for large-scale this compound synthesis?
A4: Recombinant production in systems like E. coli has been explored as a potentially more economical alternative to chemical synthesis for large-scale production.[3] However, this method presents its own challenges, including proteolytic degradation of the peptide and the necessity for multi-step purification processes to separate the target peptide from fusion partners and other cellular components.[3][4]
Troubleshooting Guides
Problem 1: Low Yield of Crude this compound
Low yields during the solid-phase synthesis of this compound can be attributed to several factors, from incomplete reactions to peptide aggregation. Below is a guide to troubleshoot and improve your synthesis efficiency.
| Potential Cause | Symptoms | Recommended Solution | Justification |
| Incomplete Fmoc Deprotection | Presence of truncated peptide sequences in mass spectrometry analysis. | - Increase the duration of piperidine (B6355638) treatment. - For "difficult sequences," consider adding 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the deprotection solution. | Ensures complete removal of the Fmoc group, allowing the next amino acid to couple efficiently. DBU is a stronger, non-nucleophilic base that can enhance deprotection for sterically hindered residues. |
| Poor Coupling Efficiency | Significant deletion sequences identified by mass spectrometry. | - Increase the coupling time. - Use a more potent coupling reagent such as HBTU, HATU, or COMU. - Double couple amino acids that are known to be difficult, such as sterically hindered residues (e.g., Ile, Val) or those prone to side reactions. | Enhances the reaction rate and drives the coupling to completion, especially for challenging amino acid additions. |
| Peptide Aggregation | Resin beads clumping or failing to swell properly. Poor solvent flow during washing steps. | - Switch to a solvent with better solvating properties, such as N-methylpyrrolidone (NMP) or add chaotropic salts like LiCl to the solvent. - Perform couplings at an elevated temperature (e.g., 50-75°C). - Incorporate pseudoproline dipeptides at specific residues to disrupt secondary structure formation. | Aggregation of the growing peptide chain on the resin can block reactive sites. Improving solvation, increasing kinetic energy, and disrupting secondary structures can mitigate this. |
| Premature Cleavage from Resin | Loss of peptide from the resin during synthesis cycles. | - If using a hyper-acid sensitive resin (e.g., 2-chlorotrityl chloride), avoid prolonged exposure to acidic conditions. - Ensure that the Fmoc deprotection solution (piperidine) is not contaminated with acidic impurities. | Minimizes the loss of product before the final cleavage step, thereby maximizing the overall yield. |
Problem 2: Impurities in the Final Product
The presence of impurities in the purified this compound can compromise its biological activity and downstream applications. This section addresses common side reactions and strategies for their prevention.
| Side Reaction | Affected Amino Acids | Description | Prevention/Mitigation Strategy |
| Aspartimide Formation | Aspartic Acid (Asp) | The side-chain carboxyl group of Asp can cyclize with the backbone amide, leading to a mixture of α- and β-aspartyl peptides and potential racemization. | - Use protecting groups on the preceding amino acid's backbone nitrogen, such as 2-hydroxy-4-methoxybenzyl (Hmb). - Add 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution to suppress the side reaction. |
| Racemization | Histidine (His), Cysteine (Cys) | The chiral center of the amino acid can epimerize during activation, leading to the incorporation of the D-isomer. | - Use an appropriate protecting group on the imidazole (B134444) nitrogen of Histidine (e.g., Trt, Boc). - Additive like HOBt or Oxyma Pure to the coupling reaction can suppress racemization. |
| Diketopiperazine Formation | First two N-terminal amino acids | The dipeptide can cyclize and cleave from the resin, particularly when Proline is one of the first two residues. | - Use a sterically hindered resin, such as 2-chlorotrityl chloride resin. - Couple the first two amino acids as a pre-formed dipeptide. |
| Oxidation | Methionine (Met) | The sulfur atom in the Methionine side chain can be oxidized to sulfoxide (B87167) or sulfone. | - Use scavengers like thioanisole (B89551) or 1,2-ethanedithiol (B43112) (EDT) in the final cleavage cocktail. - Perform synthesis and cleavage under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (21-mer)
This protocol outlines the manual Fmoc-SPPS of the 21-amino acid this compound (GFIFHIIKGLFHAGKMIHGLV) on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin (0.5-0.8 mmol/g substitution)
-
Fmoc-protected amino acids
-
Coupling reagent: HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% (v/v) piperidine in DMF
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Methanol
-
Washing solvent: DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add fresh 20% piperidine solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the this compound sequence from C-terminus to N-terminus.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final deprotection step (step 2).
-
Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and then methanol. Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of TFA.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Peptide Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 2: RP-HPLC Purification of this compound
Instrumentation and Materials:
-
Preparative RP-HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile (B52724)
-
Crude synthetic this compound
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of Solvent A. If solubility is an issue, a small percentage of acetonitrile can be added.
-
Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Sample Injection: Inject the dissolved crude peptide onto the column.
-
Elution Gradient: Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at a flow rate appropriate for the column size.
-
Fraction Collection: Collect fractions based on the UV absorbance at 220 nm or 280 nm.
-
Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify those containing the pure this compound.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.
Protocol 3: Mass Spectrometry Characterization of this compound
Instrumentation and Materials:
-
MALDI-TOF or ESI-MS mass spectrometer
-
Purified this compound
-
Appropriate matrix for MALDI (e.g., α-cyano-4-hydroxycinnamic acid) or solvent for ESI
Procedure:
-
Sample Preparation (MALDI-TOF):
-
Prepare a saturated solution of the matrix in a suitable solvent (e.g., 50% acetonitrile, 0.1% TFA).
-
Mix the purified peptide solution with the matrix solution in a 1:1 ratio.
-
Spot the mixture onto the MALDI target plate and allow it to air dry.
-
-
Sample Preparation (ESI-MS):
-
Dissolve the purified peptide in a solvent compatible with ESI-MS (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
Mass Analysis:
-
Acquire the mass spectrum in the appropriate mass range for this compound (expected monoisotopic mass ~2334.4 Da).
-
Compare the observed mass with the calculated theoretical mass to confirm the identity of the peptide.
-
Assess the purity by observing the presence of any other significant peaks in the spectrum.
-
Visualizing Workflows and Pathways
To aid in understanding the experimental processes and biological mechanisms of this compound, the following diagrams have been generated.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for SPPS of this compound.
Caption: this compound signaling pathway in macrophages.
References
- 1. This compound, a highly potent marine antimicrobial peptide with anticancer and immunomodulatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications [frontiersin.org]
- 3. This compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and purification of this compound variant (Ac-Var-1) by acid cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Epinecidin-1 In Vivo Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage and administration of Epinecidin-1 (Epi-1) in preclinical in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse model of sepsis?
A starting dose of 0.005 mg/g body weight administered intraperitoneally has been shown to be effective in a mouse model of Pseudomonas aeruginosa sepsis, resulting in a survival rate of 88.4%.[1][2] For different pathogens or infection models, dose-response studies are recommended to determine the optimal therapeutic dose.
Q2: What is the most effective route of administration for systemic delivery of this compound?
Intravenous (IV) injection provides the highest bioavailability.[1][3] In a study on Wistar rats, IV administration of 25 μg of this compound resulted in a peak serum concentration of 3,833 ng/ml within 10 minutes.[2] However, intraperitoneal (IP) and subcutaneous (SC) injections are also viable options, although they result in lower and more sustained serum concentrations.[2][3]
Q3: What is the reported in vivo half-life of this compound?
The half-life of this compound in tilapia following injection was reported to be between 60 and 80 minutes.[4] In Wistar rats, serum concentrations decreased significantly over 180 minutes after intravenous injection.[2]
Q4: Is this compound toxic at therapeutic doses?
High doses of this compound have been shown to have dose-dependent hemolytic effects on human red blood cells in vitro.[4] However, in vivo studies in mice at effective antibacterial doses (e.g., 50 μ g/mouse or 150 μ g/mouse ) did not show significant changes in biochemical markers for liver or kidney toxicity, such as GOT, GPT, BUN, and creatinine.[2] Furthermore, doses of 500 and 1000 μg in a mouse model of trichomoniasis did not cause observable damage to vaginal epithelial cells.[4]
Q5: Can this compound be used for topical applications?
Yes, this compound has demonstrated efficacy in promoting wound healing in a swine model of MRSA-infected burn ulcers.[4][5] Topical application accelerated epithelial activities, collagen formation, and vascularization.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low therapeutic efficacy in vivo | - Suboptimal dosage- Inappropriate administration route- Rapid clearance of the peptide- Peptide instability | - Conduct a dose-escalation study to determine the optimal therapeutic dose for your specific model.- Consider intravenous administration for higher bioavailability.[1][3]- For sustained release, consider subcutaneous or intraperitoneal routes, or investigate formulation strategies to improve stability and half-life.- Ensure proper storage and handling of the peptide to maintain its activity. This compound's antimicrobial effect can be reduced by exposure to high temperatures.[4] |
| Observed toxicity or adverse effects | - Dosage is too high- Off-target effects | - Reduce the dosage and perform a dose-toxicity study to establish a therapeutic window.- Closely monitor animals for any signs of systemic toxicity and analyze relevant biochemical markers.[2] |
| Difficulty in achieving desired serum concentration | - Poor absorption from the injection site (for SC or IP routes)- Rapid metabolism or clearance | - Switch to intravenous administration for direct entry into circulation.- Analyze the pharmacokinetic profile of this compound in your specific animal model to understand its absorption, distribution, metabolism, and excretion (ADME) properties.[1] |
| Inconsistent results between experiments | - Variability in animal model (age, weight, health status)- Inconsistent peptide preparation and administration- Variation in pathogen load or tumor size at the time of treatment | - Standardize the animal model and experimental conditions.- Ensure accurate and consistent preparation of this compound solutions and precise administration techniques.- Standardize the infection or tumor induction protocol to ensure uniformity across experimental groups. |
Quantitative Data Summary
Table 1: In Vivo Dosage and Administration of this compound
| Animal Model | Application | Dosage | Administration Route | Outcome | Reference |
| Mouse | P. aeruginosa Sepsis | 0.005 mg/g | Intraperitoneal | 88.4% survival rate | [1][2] |
| Mouse | T. vaginalis Infection | 400 µ g/mouse | Intravaginal | 92% cure rate | [1] |
| Mouse | Japanese Encephalitis Virus | 200 µg/mL (co-injection) | Intraperitoneal | Increased survival and adaptive immunity | [1] |
| Swine | MRSA-infected Burn Wound | 9 mg/mL (topical) | Topical | Complete wound healing in 25 days | [6] |
| Zebrafish | V. vulnificus Infection | 1 µ g/fish (co-treatment) | Injection | 80% survival rate | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Wistar Rats
| Administration Route | Dose | Peak Serum Concentration (at 10 min) | Bioavailability (at 10 min) | Reference |
| Intravenous (IV) | 25 µ g/rat | 3,833 ng/mL | 15% | [2][3] |
| Subcutaneous (SC) | 25 µ g/rat | < 1,100 ng/mL | 4% | [2][3] |
| Intraperitoneal (IP) | 25 µ g/rat | < 1,100 ng/mL | 4% | [2][3] |
Experimental Protocols
Protocol 1: In Vivo Murine Sepsis Model
This protocol is adapted from studies evaluating the efficacy of this compound against Pseudomonas aeruginosa infection in mice.[2][7]
-
Animal Model: Use ICR (CD-1) or similar mouse strains.
-
Bacterial Challenge: Culture P. aeruginosa to the desired concentration. Induce sepsis by intraperitoneal injection of a lethal dose (e.g., 1 x 10⁷ CFU/mouse).[2]
-
This compound Administration:
-
Prepare a sterile solution of this compound in phosphate-buffered saline (PBS).
-
Administer this compound via intraperitoneal injection at a predetermined dose (e.g., 0.005 mg/g body weight) at a specified time point relative to the bacterial challenge (e.g., 10 minutes post-infection).[2]
-
-
Monitoring: Observe the mice for survival and signs of morbidity every 24 hours for a period of up to 7 days.
-
Bacterial Clearance (Optional): At selected time points, euthanize a subset of mice and collect blood and organs (e.g., liver, spleen, kidney) for bacterial load quantification by plating serial dilutions on appropriate agar (B569324) plates.
Protocol 2: Pharmacokinetic Analysis in Rats
This protocol is based on a study assessing the serum concentration of this compound following different administration routes in Wistar rats.[2]
-
Animal Model: Use healthy Wistar rats.
-
This compound Administration:
-
Prepare a sterile solution of this compound in PBS.
-
Administer a single dose (e.g., 25 µ g/rat ) via one of the following routes: intravenous (tail vein), subcutaneous, or intraperitoneal injection.
-
-
Blood Sampling: Collect blood samples from two rats per time point at specified intervals (e.g., 10, 30, 60, 120, 180 minutes) post-injection.
-
Serum Preparation: Process the blood samples to obtain serum.
-
This compound Quantification: Determine the concentration of this compound in the serum samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Plot the serum concentration of this compound versus time to determine pharmacokinetic parameters.
Visualizations
References
- 1. This compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Has Immunomodulatory Effects, Facilitating Its Therapeutic Use in a Mouse Model of Pseudomonas aeruginosa Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a highly potent marine antimicrobial peptide with anticancer and immunomodulatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial peptide this compound promotes complete skin regeneration of methicillin-resistant Staphylococcus aureus-infected burn wounds in a swine model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Mitigating the Hemolytic Activity of Epinecidin-1
Welcome to the Technical Support Center for Epinecidin-1 (B1576705). This resource is designed for researchers, scientists, and drug development professionals working with the potent antimicrobial peptide, this compound (Epi-1). While Epi-1 exhibits broad-spectrum antimicrobial activity, its application at high concentrations can be limited by its inherent hemolytic activity. This guide provides detailed troubleshooting protocols, frequently asked questions (FAQs), and comparative data to help you effectively reduce the hemolytic potential of Epi-1 while preserving its therapeutic efficacy.
I. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound's hemolytic activity?
A1: this compound, a cationic and amphipathic peptide, primarily exerts its antimicrobial action by disrupting bacterial cell membranes. However, at high concentrations, its positive charge and hydrophobic residues can lead to non-specific interactions with the zwitterionic outer leaflet of erythrocyte (red blood cell) membranes. This interaction can disrupt the membrane integrity, leading to hemoglobin release and cell lysis. The process is dose-dependent, with significant hemolysis generally observed only at higher peptide concentrations[1].
Q2: My this compound sample is showing higher than expected hemolytic activity. What are the initial troubleshooting steps?
A2: If you observe unexpectedly high hemolysis, first, verify your experimental setup. Ensure your positive control (e.g., Triton X-100) shows complete lysis and your negative control (e.g., PBS) shows none. Second, confirm the purity and concentration of your synthesized or purchased this compound. Impurities or incorrect concentration calculations can lead to misleading results. Finally, review your hemolysis assay protocol to ensure it aligns with standard procedures.
Q3: What are the primary strategies to reduce the hemolytic activity of this compound?
A3: The main approaches to mitigate the hemolytic activity of this compound fall into two categories:
-
Peptide Modification: This involves altering the amino acid sequence of this compound to decrease its affinity for erythrocyte membranes while maintaining its attraction to bacterial membranes. A common strategy is the substitution of specific amino acids.
-
Formulation Strategies: This approach encapsulates or complexes the peptide to shield its hemolytic domains from interacting with red blood cells. Effective methods include liposomal delivery and PEGylation.
Q4: Will modifying this compound to reduce hemolytic activity affect its antimicrobial potency?
A4: It is a critical consideration. The goal of any modification is to selectively reduce hemolytic activity without significantly compromising antimicrobial efficacy. The therapeutic index (TI), the ratio of the hemolytic concentration (HC50) to the minimum inhibitory concentration (MIC), is a key parameter to evaluate the success of a modification. A higher TI indicates a more favorable safety and efficacy profile.
II. Troubleshooting Guides
Guide 1: Addressing High Hemolytic Activity in Modified this compound Variants
Problem: You have created a variant of this compound with amino acid substitutions, but it still exhibits significant hemolytic activity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient reduction in hydrophobicity | Analyze the hydrophobic moment of your variant. Consider substituting more hydrophobic residues with less hydrophobic or neutral amino acids. | Excessive hydrophobicity is a major driver of non-specific membrane interactions and subsequent hemolysis. |
| Suboptimal charge distribution | Evaluate the spatial distribution of cationic residues. The arrangement, not just the total number, of positive charges can influence selectivity. | A more clustered or strategically placed positive charge may favor interaction with the negatively charged bacterial membrane over the zwitterionic erythrocyte membrane. |
| Peptide aggregation | Perform dynamic light scattering (DLS) or size-exclusion chromatography to assess the aggregation state of your peptide variant in the assay buffer. | Aggregated peptides can have altered and often increased lytic activity. |
| Incorrect peptide folding | Use circular dichroism (CD) spectroscopy to confirm that the modification has not disrupted the alpha-helical structure necessary for antimicrobial activity but potentially altered its interaction with membranes. | Changes in secondary structure can unpredictably affect both antimicrobial and hemolytic properties. |
Guide 2: Optimizing Formulation Strategies for Reduced Hemolysis
Problem: Your liposomal or PEGylated this compound formulation is not effectively reducing hemolytic activity.
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete encapsulation/conjugation | Quantify the amount of free this compound in your formulation using techniques like HPLC. | Free, un-encapsulated peptide will still cause hemolysis. |
| Unstable formulation | Assess the stability of your liposomes or PEGylated peptide over time and under assay conditions (e.g., temperature, ionic strength). | Leakage of the peptide from an unstable formulation will lead to hemolysis. |
| Inappropriate lipid composition (for liposomes) | Experiment with different lipid compositions, such as incorporating cholesterol or using lipids with different chain lengths and head groups. | The lipid bilayer composition of the liposome (B1194612) can influence its stability and interaction with both the peptide and red blood cells. |
| Suboptimal PEG chain length (for PEGylation) | Synthesize and test conjugates with different lengths of PEG chains. | The length of the PEG chain can affect the degree of shielding of the peptide's hemolytic domains. |
III. Data Presentation: Comparative Analysis of this compound and Variants
The following table summarizes the amino acid sequences and a qualitative comparison of the hemolytic and antimicrobial activities of wild-type this compound and two of its variants, Var-1 and Var-2. These variants were designed with lysine (B10760008) substitutions to enhance their antimicrobial properties.
| Peptide | Amino Acid Sequence | Net Charge | Hemolytic Activity | Antimicrobial Activity |
| This compound (Epi-1) | GFIFHIIKGLFHAGKMIHGLV[1][2][3][4] | +3 | Present at high concentrations | Broad-spectrum |
| Variant 1 (Var-1) | GFIFKIIKGLFKAGKMIKGLV[5][6] | +4 | Reduced compared to Epi-1 | Enhanced |
| Variant 2 (Var-2) | GFIFKIIKGLFKKGKMIKGLV[6] | +5 | Further reduced compared to Epi-1 | Significantly Enhanced |
Quantitative Hemolytic Activity Data
The following table presents a summary of the hemolytic activity of this compound from the literature. The HC50 value represents the concentration of the peptide required to cause 50% lysis of human red blood cells.
| Peptide | HC50 (µg/mL) | HC50 (µM) | Notes |
| This compound (Epi-1) | > 50 | > 21.4 | Hemolysis is observed at concentrations above 50 µg/mL.[7] |
| This compound (Epi-1) | N/A | > 0.83 | Hemolytic activity observed at concentrations above 0.83 µM.[1] |
IV. Experimental Protocols
Protocol 1: Standard Hemolysis Assay
This protocol outlines a standard method for quantifying the hemolytic activity of this compound and its variants.
Materials:
-
This compound or variant peptide stock solution
-
Fresh human red blood cells (hRBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) for positive control
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare hRBC Suspension:
-
Wash fresh hRBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and aspiration of the supernatant.
-
Resuspend the washed hRBC pellet in PBS to a final concentration of 4% (v/v).
-
-
Assay Setup:
-
Add 50 µL of PBS to each well of a 96-well plate.
-
Add 50 µL of the peptide stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Include wells for a negative control (100 µL of PBS) and a positive control (100 µL of 1% Triton X-100).
-
-
Incubation:
-
Add 50 µL of the 4% hRBC suspension to each well.
-
Incubate the plate at 37°C for 1 hour.
-
-
Centrifugation:
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet intact hRBCs.
-
-
Measure Hemoglobin Release:
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.
-
-
Calculate Percent Hemolysis:
-
Percent Hemolysis (%) = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
-
Determine HC50:
-
Plot the percent hemolysis against the peptide concentration and determine the concentration at which 50% hemolysis occurs (HC50).
-
Protocol 2: Preparation of PEGylated this compound
This protocol provides a general method for the N-terminal PEGylation of this compound.
Materials:
-
This compound peptide
-
Methoxy-PEG-succinimidyl carboxymethyl ester (mPEG-SCM) of desired molecular weight
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Dissolve this compound: Dissolve this compound in DMF.
-
Add Reagents: Add mPEG-SCM (in a slight molar excess) and DIPEA to the peptide solution.
-
Reaction: Stir the reaction mixture at room temperature for several hours to overnight.
-
Purification: Purify the PEGylated peptide by RP-HPLC.
-
Characterization: Confirm the identity and purity of the PEGylated this compound using mass spectrometry and HPLC.
Protocol 3: Preparation of Liposomal this compound
This protocol describes a common thin-film hydration method for encapsulating this compound in liposomes.
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, DMPC) and cholesterol
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes of a specific pore size (e.g., 100 nm)
Procedure:
-
Lipid Film Formation: Dissolve the lipids in the organic solvent in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with a solution of this compound in the hydration buffer by vortexing or gentle agitation.
-
Extrusion: Subject the resulting liposome suspension to several freeze-thaw cycles and then extrude it through polycarbonate membranes of a defined pore size to create unilamellar vesicles of a uniform size.
-
Purification: Remove unencapsulated this compound by size-exclusion chromatography or dialysis.
-
Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
V. Visualizations
Caption: Mechanism of this compound interaction with cell membranes.
Caption: Troubleshooting workflow for reducing this compound hemolytic activity.
Caption: Strategies to reduce the hemolytic activity of this compound.
References
- 1. This compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. Frontiers | this compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications [frontiersin.org]
- 4. This compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression and purification of this compound variant (Ac-Var-1) by acid cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Marine Antimicrobial Peptide this compound Inhibits Proliferation Induced by Lipoteichoic acid and Causes cell Death in non-small cell lung cancer Cells via Mitochondria Damage - PMC [pmc.ncbi.nlm.nih.gov]
Effect of temperature and gamma irradiation on Epinecidin-1 activity
Welcome to the technical support center for Epinecidin-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the effects of temperature and gamma irradiation on the antimicrobial activity of the synthetic peptide this compound (Epi-1).
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that may arise during your experiments with this compound.
Q1: I am observing reduced antimicrobial activity of my this compound solution. What could be the cause?
A1: Reduced activity of this compound can be attributed to several factors, primarily improper storage and handling that exposes the peptide to high temperatures or sterilizing radiation. Both elevated temperatures and gamma irradiation have been shown to negatively impact the peptide's antimicrobial efficacy.
Q2: How does temperature affect the activity of this compound?
A2: High temperatures can significantly decrease the antimicrobial activity of this compound. For instance, pre-treatment at 40°C has been shown to increase the Minimum Inhibitory Concentration (MIC) against Methicillin-Resistant Staphylococcus aureus (MRSA), and temperatures as high as 100°C can lead to a substantial loss of activity. It is suggested that the peptide is not thermostable at temperatures higher than 40°C[1]. Therefore, it is crucial to avoid exposing this compound solutions to high temperatures during your experimental workflow.
Q3: Can I sterilize my this compound solution using gamma irradiation?
A3: While gamma irradiation is a common sterilization method, it is not recommended for this compound. Exposure to gamma rays (e.g., 25 kGy) has been demonstrated to reduce its antimicrobial activity[1][2][3][4]. This reduction in activity is likely due to the degradation of the peptide, possibly through the formation of hydroxyl radicals from the radiolysis of water[2].
Q4: My experiment requires a sterile solution of this compound. What is the recommended sterilization method?
A4: Given the sensitivity of this compound to gamma irradiation and heat, the recommended method for sterilization is filtration. Use a sterile syringe filter with a low protein binding membrane (e.g., PVDF or PES) and a pore size of 0.22 µm to sterilize your this compound solution. This method will remove potential microbial contaminants without degrading the peptide.
Q5: What is the primary mechanism of action for this compound, and how might temperature and irradiation affect it?
A5: this compound primarily acts by disrupting the bacterial cell membrane, leading to lysis[5][6]. This membrane-disruptive mechanism is dependent on the peptide's amphipathic α-helical structure. High temperatures can denature the peptide, altering its secondary structure and reducing its ability to interact with and disrupt the bacterial membrane. Similarly, gamma irradiation can cause peptide degradation, leading to fragments that are no longer capable of forming the necessary structure for antimicrobial activity.
Data on this compound Stability
The following table summarizes the quantitative data on the effect of temperature and gamma irradiation on the antimicrobial activity of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA).
| Condition | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Fold Change in MIC (Compared to Control) | Reference |
| Control (Unirradiated, 25°C) | 9.77 | 19.53 | 1 | [2] |
| Gamma Irradiation (25 kGy) | 39.06 | Not Reported | 4 | [7] |
| Gamma Irradiation (25 kGy, in dH₂O) | 156.25 | 312.50 | 16 | [2] |
| Gamma Irradiation (25 kGy, in KY jelly) | 78.13 | 156.25 | 8 | [2] |
| 40°C (5-min pretreatment) | 312.00 | Not Reported | 32 | [7] |
| 100°C Pretreatment | 312.50 | Not Reported | 32 | [2] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the stability and activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is a generalized procedure based on the broth microdilution method.
1. Preparation of Materials:
- This compound peptide stock solution (lyophilized peptide reconstituted in sterile, nuclease-free water or 0.01% acetic acid).
- Test microorganism (e.g., MRSA) cultured in appropriate broth (e.g., Mueller-Hinton Broth - MHB) to the mid-logarithmic phase.
- Sterile 96-well microtiter plates.
- Sterile culture medium (e.g., MHB).
- Positive control antibiotic (e.g., vancomycin (B549263) for MRSA).
- Negative control (broth only).
2. MIC Assay Procedure:
- Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.
- Prepare serial two-fold dilutions of the this compound stock solution in MHB in the 96-well plate. The final volume in each well should be 100 µL.
- Add 100 µL of the bacterial suspension to each well containing the peptide dilutions.
- Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria without any antimicrobial agent).
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.
3. MBC Assay Procedure:
- Following the MIC determination, take a 10-20 µL aliquot from the wells that showed no visible growth.
- Spread the aliquot onto an appropriate agar (B569324) plate (e.g., Mueller-Hinton Agar).
- Incubate the agar plates at 37°C for 18-24 hours.
- The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial bacterial count.
Protocol 2: Thermal Stability Assessment of this compound
1. Preparation of Peptide Solutions:
- Prepare aliquots of this compound at the desired concentration in a suitable buffer (e.g., sterile water or PBS).
2. Temperature Treatment:
- Expose the peptide aliquots to different temperatures for a defined period (e.g., 40°C, 60°C, 80°C, 100°C for 5, 15, 30, and 60 minutes).
- Include a control sample kept at 4°C or room temperature (25°C).
3. Activity Assay:
- After the temperature treatment, allow the samples to cool to room temperature.
- Determine the MIC and MBC of the heat-treated samples and the control sample against a target microorganism as described in Protocol 1.
4. Data Analysis:
- Compare the MIC and MBC values of the heat-treated samples to the control to determine the effect of temperature on the peptide's activity.
Protocol 3: Gamma Irradiation Stability Assessment of this compound
1. Sample Preparation:
- Prepare solutions of this compound in the desired solvent (e.g., deionized distilled water or a formulation vehicle like KY jelly).
- Place the solutions in appropriate sterile containers suitable for irradiation.
2. Gamma Irradiation:
- Expose the samples to a defined dose of gamma radiation (e.g., 25 kGy) from a Cobalt-60 source.
- Include a non-irradiated control sample, which should be handled identically but not exposed to radiation.
3. Post-Irradiation Analysis:
- Following irradiation, determine the MIC and MBC of both the irradiated and non-irradiated control samples against a target microorganism as described in Protocol 1.
4. Data Interpretation:
- An increase in the MIC and MBC values for the irradiated sample compared to the control indicates a loss of antimicrobial activity due to gamma irradiation.
Visualizing Experimental Workflow
The following diagram illustrates the logical workflow for assessing the stability of this compound under different physical conditions.
References
- 1. This compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 4. microchemlab.com [microchemlab.com]
- 5. This compound antimicrobial activity: In vitro membrane lysis and In vivo efficacy against Helicobacter pylori infection in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epinecidin‐1 (an active marine antimicrobial peptide): Effects on the survival of inoculated Escherichia Coli O157:H7 And Staphylococcus aureus bacteria, antioxidant, and sensory attributes in raw milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
Strategies to prevent degradation of Epinecidin-1 by proteases
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of Epinecidin-1 (B1576705) degradation by proteases.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be rapidly degrading in my in vitro/in vivo experiments. What are the common causes?
A1: Rapid degradation of this compound is a common issue due to its peptide nature, making it susceptible to proteolytic enzymes present in biological fluids like serum, plasma, and cell culture media.[1] The linear structure and the presence of specific amino acid residues, such as lysine (B10760008), can make it a target for proteases.[1] The half-life of this compound administered via intravenous injection has been determined to be within 60–80 minutes in fish and mice.[1]
Q2: What are the primary strategies I can employ to enhance the stability of this compound against proteases?
A2: There are three main strategies to improve the stability of this compound:
-
Chemical Modification: Altering the peptide's structure to make it less recognizable to proteases. This can include amino acid substitutions, cyclization, and modifying the N- or C-terminus.[1][2][3]
-
Use of Protease Inhibitors: Adding molecules to your experimental system that block the activity of proteases.[4][5]
-
Formulation Strategies: Encapsulating or embedding the peptide in a protective matrix, such as nanoformulations, to shield it from the enzymatic environment.[1]
Q3: Which amino acid substitutions have been shown to improve this compound stability?
A3: Specific amino acid substitutions have been demonstrated to enhance the stability and, in some cases, the antimicrobial activity of this compound. Replacing glycine (B1666218) and the first histidine with lysine has been shown to improve stability and increase its helical structure.[2] Another successful strategy involves substituting histidine with lysine.[3] Additionally, replacing arginine residues with a non-natural amino acid analog, α-amino-3-guanidino-propionic acid (Agp), has been shown to dramatically increase peptide stability in serum.[6][7]
Q4: Can I use protease inhibitors to protect this compound? What kind should I use?
A4: Yes, using protease inhibitors is a viable strategy. Plant-derived peptide protease inhibitors (PPIs) are a promising option as they can have antimicrobial properties themselves.[4][8] These inhibitors can target common proteases like trypsin and chymotrypsin.[5] The choice of inhibitor will depend on the specific proteases present in your experimental system. A broad-spectrum protease inhibitor cocktail may be effective for initial experiments.
Q5: What are nanoformulations and how can they protect this compound?
A5: Nanoformulations involve encapsulating or embedding this compound within nanoparticles. This creates a physical barrier that protects the peptide from degradation by proteases in the surrounding environment.[1] This strategy can also help in the targeted delivery of the peptide.
Troubleshooting Guides
Issue 1: Loss of this compound activity in cell culture.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Proteolytic degradation by enzymes in serum-containing media. | 1. Reduce the serum concentration in your media, if possible for your cell line. 2. Use serum-free media for the duration of the experiment. 3. Add a broad-spectrum protease inhibitor cocktail to the media. | Increased half-life and retained activity of this compound. |
| Adsorption to plasticware. | 1. Use low-binding microplates and tubes. 2. Pre-treat plasticware with a blocking agent like bovine serum albumin (BSA). | Increased availability of this compound in the media. |
Issue 2: Poor in vivo efficacy despite good in vitro activity.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rapid degradation by serum proteases. | 1. Synthesize a modified version of this compound with enhanced stability (e.g., amino acid substitutions, cyclization).[1][2][3] 2. Formulate this compound in a protective delivery system, such as liposomes or nanoparticles.[1] | Increased plasma half-life and improved therapeutic effect. |
| Rapid clearance by the liver and kidneys. | 1. PEGylate the peptide to increase its hydrodynamic radius. 2. Use a formulation that allows for sustained release. | Reduced clearance rate and prolonged exposure to the target site. |
Quantitative Data Summary
Table 1: In Vitro Stability of a Modified Antimicrobial Peptide
| Peptide | Modification | Incubation Time (hours) | Degradation (%) | Reference |
| Sub3 | None | 8 | ~100 | [6][7] |
| Sub3-Agp | Arginine replaced with Agp | 8 | < 20 | [6][7] |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and its Variants
| Organism | This compound (µg/mL) | Variant-1 (His to Lys) (µg/mL) | Variant-2 (His to Lys) (µg/mL) | Reference |
| Candida albicans | 128 | 64 | 32 | [3] |
| Candida tropicalis | 256 | 64 | 32 | [3] |
| Candida krusei | 128 | 128 | 64 | [3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 16 | N/A | N/A | [9] |
| Klebsiella pneumoniae | 8 | N/A | N/A | [9] |
| Pseudomonas aeruginosa | 4 | N/A | N/A | [9] |
| Acinetobacter baumannii | 16 | N/A | N/A | [9] |
Experimental Protocols
Protocol 1: Peptide Stability Assay in Human Blood Plasma
This protocol is adapted from methodologies used to assess peptide stability in biological fluids.[10][11]
1. Materials:
-
This compound or its modified variants
-
Human blood plasma
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Precipitating solution (e.g., organic solvent mixture)
-
Low-bind tubes
-
Incubator (37°C)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., MALDI-ToF)
2. Procedure:
-
Prepare a 10 mM stock solution of the peptide in DMSO.
-
Dilute the peptide stock solution in a 1:1 mixture of human blood plasma and DPBS to a final concentration of 10 µM.
-
Incubate the peptide-plasma mixture at 37°C with gentle agitation.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the mixture.
-
Stop the enzymatic reaction by adding a precipitation solution to the aliquot to precipitate plasma proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Analyze the supernatant containing the remaining intact peptide and any degradation products by RP-HPLC.
-
Quantify the amount of intact peptide by measuring the peak area at the appropriate wavelength.
-
Optionally, collect the fractions from the RP-HPLC and analyze them by mass spectrometry to identify the cleavage sites.
Protocol 2: Assessing Antimicrobial Activity After Protease Exposure
This protocol allows for the evaluation of how protease treatment affects the antimicrobial function of this compound.[12]
1. Materials:
-
This compound
-
Protease of interest (e.g., trypsin, chymotrypsin)
-
Bacterial strain (e.g., E. coli)
-
Growth medium (e.g., Luria-Bertani broth)
-
96-well plates
-
Incubator (37°C)
-
Spectrophotometer (for measuring OD600)
2. Procedure:
-
Prepare solutions of this compound at the desired concentration.
-
Prepare a range of protease concentrations.
-
Incubate the this compound solution with the different concentrations of the protease for a set period (e.g., 1 or 6 hours) at 37°C.
-
Prepare a bacterial culture and dilute it to the appropriate starting concentration.
-
In a 96-well plate, add the bacterial culture to wells containing the this compound/protease mixtures.
-
Include controls: bacteria only, bacteria with untreated this compound, and bacteria with protease only.
-
Incubate the plate at 37°C for a suitable time (e.g., 18-24 hours).
-
Measure the optical density at 600 nm (OD600) to determine bacterial growth.
-
Compare the growth in wells with protease-treated this compound to the untreated control to assess the impact of degradation on its antimicrobial activity.
Visualizations
Caption: Workflow for Peptide Stability Assay in Human Plasma.
Caption: Strategies to Prevent Protease-Mediated Degradation of this compound.
Caption: this compound Modulates MyD88 Levels via the Proteasome Pathway.[13][14]
References
- 1. This compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine-replaced this compound variant bestows better stability and stronger antimicrobial activity against a range of nosocomial pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiofilm Activity of this compound and Its Variants Against Drug-Resistant Candida krusei and Candida tropicalis Isolates from Vaginal Candidiasis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protease Inhibitors from Plants with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Easy Strategy To Protect Antimicrobial Peptides from Fast Degradation in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial Peptide this compound Modulates MyD88 Protein Levels via the Proteasome Degradation Pathway [mdpi.com]
- 14. hub.tmu.edu.tw [hub.tmu.edu.tw]
Troubleshooting low yield in recombinant Epinecidin-1 production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields during the recombinant production of Epinecidin-1 (B1576705) and its variants.
Troubleshooting Guide
This guide is designed to address specific issues that may arise during the expression and purification of recombinant this compound, a potent antimicrobial peptide (AMP).[1][2][3]
Issue 1: No or Very Low Expression of the Fusion Protein
Q1: I've induced my E. coli culture, but I don't see the expected protein band for my this compound fusion protein on an SDS-PAGE gel. What should I check?
A1: The absence of a target protein band post-induction is a common issue. Here are the primary factors to investigate, starting from the plasmid construct to the induction conditions.
-
Plasmid and Gene Sequence:
-
Vector Integrity: Verify the sequence of your expression vector to ensure the this compound gene is in the correct open reading frame (ORF) with the fusion tag (e.g., Thioredoxin, GST, MBP).[4][5]
-
Codon Optimization: The codon usage of the this compound gene (derived from grouper) may not be optimal for E. coli.[6] The presence of rare codons can slow or stall translation.[6] Consider re-synthesizing the gene with codons optimized for your expression host.
-
Promoter and Ribosome Binding Site (RBS): Confirm that the T7 promoter (or other inducible promoter) and the RBS are correctly positioned and have not been mutated.[1]
-
-
Host Strain:
-
Correct Strain: Ensure you are using an appropriate expression host, such as E. coli BL21(DE3) or C43(DE3), which contain the T7 RNA polymerase necessary for transcription from a T7 promoter.[1][7]
-
Cell Viability: Toxicity of the AMP to the host can lead to cell death post-induction, resulting in low yield.[4] Using a fusion partner is a key strategy to mitigate this.[4] Monitor cell density (OD600) after induction; a sharp drop can indicate a toxicity problem.
-
-
Induction and Culture Conditions:
-
Inducer Concentration: Optimize the concentration of the inducer (e.g., IPTG). While a common starting point is 1 mM, lower concentrations (e.g., 0.1-0.5 mM) can sometimes improve yield by reducing metabolic burden and toxicity.[1]
-
Optical Density (OD) at Induction: Inducing at the mid-log phase of growth (OD600 between 0.6-0.8) is critical for optimal protein expression.[1]
-
Post-Induction Temperature and Time: Lowering the temperature (e.g., 16-30°C) after induction can slow down protein synthesis, which often improves proper folding and reduces toxicity.[5][8] You may need to extend the induction time (e.g., 4-16 hours) at lower temperatures.
-
Troubleshooting Workflow for Low/No Expression
Caption: A flowchart for troubleshooting the absence of protein expression.
Issue 2: Expressed Protein is Insoluble (Inclusion Bodies)
Q2: I see a strong band at the correct molecular weight, but after cell lysis, it's all in the insoluble pellet. How can I improve the solubility of my this compound fusion protein?
A2: High-level expression of foreign proteins in E. coli often leads to the formation of insoluble aggregates known as inclusion bodies (IBs).[9] While this can complicate purification, it also protects the peptide from proteolysis and can be advantageous if a reliable refolding protocol is established.[4] A recent study on an this compound variant successfully used an inclusion body strategy.
-
Strategies to Increase Solubility:
-
Lower Expression Temperature: This is one of the most effective methods. Reducing the post-induction temperature to 15-25°C slows protein synthesis, allowing more time for correct folding.[5][9]
-
Change Fusion Partner: Some fusion partners, like Maltose Binding Protein (MBP), are known to enhance the solubility of their passenger proteins more effectively than others.
-
Co-expression of Chaperones: Plasmids that co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) can assist in the proper folding of the recombinant protein.[5]
-
Use a Different Host Strain: Strains like Rosetta(DE3) contain tRNAs for rare codons, while others like Origami™ are engineered to promote disulfide bond formation in the cytoplasm, which might aid in folding.[8]
-
-
Embracing Inclusion Bodies: If solubility cannot be achieved, optimizing IB formation and subsequent refolding is a viable strategy.
-
Isolate and Wash IBs: After cell lysis, the IBs can be purified through a series of washing steps to remove contaminating proteins and membrane components.[10]
-
Solubilization: Purified IBs are solubilized using strong denaturants like 8 M Urea or 6 M Guanidine Hydrochloride (GdnHCl).[1][10]
-
Refolding: The solubilized, denatured protein must be refolded into its active conformation. This is the most critical step and often requires extensive optimization. Common methods include:
-
Direct Dilution: Rapidly diluting the denaturant-protein solution into a large volume of refolding buffer.[11]
-
Dialysis: Gradually removing the denaturant by dialyzing against buffers with decreasing concentrations of the denaturant.
-
On-Column Refolding: Binding the solubilized protein to a chromatography column (e.g., Ni-NTA for His-tagged proteins) and then washing with a gradient of decreasing denaturant concentration.[12]
-
-
| Parameter | Condition to Promote Solubility | Condition for Inclusion Body Strategy | Reference |
| Temperature | 15-25°C | 30-37°C | [9] |
| Inducer (IPTG) | 0.1 - 0.4 mM | 0.5 - 1.0 mM | |
| Fusion Partner | MBP, NusA | Thioredoxin (Trx), GST, Small tags | [4][8] |
| Lysis Buffer | Contains mild detergents (e.g., Triton X-100 at <0.5%), Lysozyme (B549824), DNase | Contains stronger detergents (e.g., Triton X-100 at >1%) to wash IBs | [10][12] |
| Purification | Standard native chromatography | Denaturing chromatography followed by refolding | [11][12] |
Table 1. Comparison of conditions favoring soluble protein versus an inclusion body approach.
Issue 3: Low Final Yield After Purification and Cleavage
Q3: I have successfully purified and refolded my fusion protein, but the yield of the final, cleaved this compound peptide is very low. What are the potential causes?
A3: Loss of product during purification and cleavage is a multi-step problem. Optimizing each stage is key to maximizing the final yield.
-
Inefficient Protein Refolding:
-
Aggregation: The most common issue during refolding is protein aggregation. Optimize refolding buffer components (e.g., adding L-Arginine, glycerol, or non-detergent sulfobetaines) and physical parameters (pH, temperature).
-
Final Protein Concentration: Refolding is most efficient at low protein concentrations (typically 1-10 µg/mL) to favor intramolecular folding over intermolecular aggregation.[11]
-
-
Inefficient Cleavage of the Fusion Tag:
-
Cleavage Site Accessibility: The cleavage site (e.g., for TEV protease, Enterokinase, or a chemical agent like formic acid) may be sterically hindered. Minor modifications to the linker region between the tag and the peptide can improve accessibility.
-
Suboptimal Cleavage Conditions: Ensure the buffer conditions (pH, temperature, additives) are optimal for your specific protease or chemical cleavage agent. For an acid cleavage strategy (Asp-Pro site), precise control of acid concentration and incubation time is crucial to prevent peptide degradation.[1]
-
Incomplete Cleavage: Increase the enzyme-to-substrate ratio or the incubation time. Analyze time points to find the optimal reaction duration.
-
-
Loss During Final Purification Steps:
-
Peptide Adsorption: Small, cationic peptides like this compound can be "sticky" and adsorb to surfaces like plasticware and chromatography resins. Using low-protein-binding tubes and adding a small amount of organic solvent (e.g., acetonitrile) to buffers during reverse-phase chromatography can mitigate this.
-
Degradation: Ensure protease inhibitors are present during all steps before the denaturation stage.
-
Workflow for Recombinant this compound Production & Purification
Caption: General workflow for producing this compound via an inclusion body strategy.
Frequently Asked Questions (FAQs)
Q: Which E. coli strain is best for expressing this compound? A: E. coli BL21(DE3) is a common starting point. However, due to the potential toxicity of AMPs, strains like C43(DE3), which are engineered to tolerate toxic proteins, may offer better yields and stability.[1]
Q: What is the best fusion partner for this compound? A: There is no single "best" partner, as the choice depends on the desired outcome (solubility vs. inclusion bodies) and the downstream purification strategy. Thioredoxin (Trx) has been successfully used for an this compound variant, yielding fusion protein in inclusion bodies.[1] It is relatively small and can be expressed at high levels. Other partners like GST or MBP are also common choices.[4]
Q: My this compound peptide is active against bacteria, but the yield is too low for my needs. What is the most critical factor to optimize for higher yield? A: Assuming expression is robust, the most critical step is often the refolding process. Moving from an aggregated, inactive state to a soluble, active one is a major bottleneck. Systematically optimizing the refolding buffer composition (pH, additives like L-arginine) and the method (e.g., pulsed dilution vs. on-column refolding) can dramatically increase the yield of active peptide.[11]
Q: Can I express this compound without a fusion tag? A: Direct expression of small, cationic peptides like this compound is extremely challenging in E. coli. The peptide is often toxic to the host and is rapidly degraded by cellular proteases.[4][5] Using a fusion partner is the standard and recommended strategy to protect the peptide and facilitate purification.
Experimental Protocols
Protocol 1: Expression and Inclusion Body (IB) Isolation of Trx-Epinecidin-1
This protocol is adapted from the methodology used for an acid-cleavable variant of this compound (Ac-Var-1).[1]
-
Transformation: Transform the pET-32a expression vector containing the this compound gene into E. coli C43(DE3) cells. Plate on LB agar (B569324) with the appropriate antibiotic (e.g., 50 µg/ml ampicillin).
-
Starter Culture: Inoculate a single colony into 20 mL of LB broth with antibiotic and grow overnight at 37°C with shaking (250 rpm).
-
Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture. Grow at 30°C with shaking until the OD600 reaches 0.6–0.8.
-
Induction: Add IPTG to a final concentration of 0.3 mM. Continue to incubate the culture for 4 hours at 30°C.
-
Harvest: Centrifuge the culture at 10,000 x g for 10 minutes at 4°C. Discard the supernatant and store the cell pellet at -20°C.
-
Lysis: Resuspend the cell pellet in lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, pH 8.0). Add lysozyme to 1 mg/ml and incubate on ice for 30 minutes. Sonicate the suspension on ice (e.g., 5 cycles of 15-second bursts with 30-second rests).
-
IB Collection: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C. The supernatant contains soluble proteins, and the pellet contains the inclusion bodies.
-
IB Washing:
-
Resuspend the IB pellet in a wash buffer containing a mild detergent (e.g., Lysis Buffer + 2 M Urea + 2% Triton X-100).[12]
-
Sonicate briefly to disperse clumps and centrifuge again.
-
Repeat the wash step once more with a buffer lacking detergent (e.g., Lysis Buffer + 2 M Urea) to remove residual Triton X-100.
-
-
Solubilization: Resuspend the final, washed IB pellet in solubilization buffer (8 M Urea, 50 mM Tris-HCl, pH 8.0, 1 mM PMSF).[1] This solubilized fusion protein is now ready for purification.
| Buffer | Composition | Purpose |
| Lysis Buffer | 50 mM NaH₂PO₄, 300 mM NaCl, pH 8.0 | Cell resuspension and initial lysis |
| IB Wash Buffer 1 | Lysis Buffer + 2 M Urea, 2% Triton X-100, pH 8.0 | Remove membrane proteins and contaminants |
| IB Wash Buffer 2 | Lysis Buffer + 2 M Urea, pH 8.0 | Remove residual detergent |
| Solubilization Buffer | 8 M Urea, 50 mM Tris-HCl, 1 mM PMSF, pH 8.0 | Denature and solubilize the fusion protein from IBs |
Table 2. Buffer compositions for inclusion body isolation and solubilization.
References
- 1. Expression and purification of this compound variant (Ac-Var-1) by acid cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications [frontiersin.org]
- 3. Gene expression and localization of the this compound antimicrobial peptide in the grouper (Epinephelus coioides), and its role in protecting fish against pathogenic infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.febscongress.org [2024.febscongress.org]
- 5. Critical Factors Affecting the Success of Cloning, Expression, and Mass Production of Enzymes by Recombinant E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 11. Strategies for the recovery of active proteins through refolding of bacterial inclusion body proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Addressing potential for bacterial resistance to Epinecidin-1
Welcome to the technical support center for Epinecidin-1. This resource is designed for researchers, scientists, and drug development professionals to address the potential for bacterial resistance to this potent antimicrobial peptide. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and why is it thought to have a low potential for inducing resistance?
This compound is a cationic antimicrobial peptide (AMP) that primarily acts by disrupting the integrity of bacterial cell membranes.[1][2] Its amphipathic α-helical structure allows it to interact with and insert into the negatively charged bacterial membranes, leading to pore formation, membrane depolarization, and ultimately cell lysis.[1][3] This rapid, physical disruption of the cell membrane is a key reason why the development of resistance is considered less likely compared to conventional antibiotics that often target specific metabolic pathways or enzymes, which can be altered through single-point mutations.[4][5]
Q2: Has bacterial resistance to this compound been reported in the literature?
Currently, there is a lack of specific reports on naturally occurring or clinically significant bacterial resistance to this compound. Many studies highlight its effectiveness against multidrug-resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Klebsiella pneumoniae.[4][6][7] However, as with any antimicrobial agent, the potential for resistance development exists and should be monitored.
Q3: What are the general mechanisms by which bacteria can develop resistance to antimicrobial peptides like this compound?
While specific resistance to this compound is not well-documented, bacteria have evolved several general strategies to counteract the effects of cationic AMPs. These potential mechanisms include:
-
Modification of the Cell Surface: Bacteria can alter their surface charge to become less negative, thereby repelling the positively charged this compound. This can be achieved by modifying teichoic acids in Gram-positive bacteria or the lipid A portion of lipopolysaccharide (LPS) in Gram-negative bacteria.[8][9]
-
Efflux Pumps: Some bacteria possess membrane pumps that can actively transport AMPs out of the cell, preventing them from reaching their target.[8]
-
Proteolytic Degradation: Bacteria may secrete proteases that can degrade this compound before it can reach the cell membrane.[8]
-
Biofilm Formation: Bacteria within a biofilm are encased in an extracellular matrix that can impede the penetration of AMPs, offering a form of physical protection.[8]
Q4: We are observing an increase in the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial strain. What could be the reason?
An increase in the MIC value suggests reduced susceptibility. This could be due to several factors:
-
Experimental Variability: Ensure consistency in your experimental setup, including inoculum preparation, media composition, and incubation conditions. Refer to the detailed protocol for MIC determination below.
-
Development of Resistance: Your bacterial strain may be developing resistance through one of the mechanisms described in Q3. This can sometimes be induced by repeated exposure to sub-lethal concentrations of the peptide.
-
Peptide Integrity: Verify the quality, concentration, and storage conditions of your this compound stock solution. Peptide degradation can lead to apparent loss of activity.
Troubleshooting Guides
Issue 1: Inconsistent MIC Assay Results
Symptoms: High variability in MIC values for this compound against the same bacterial strain across different experiments.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inoculum Preparation | Ensure the bacterial inoculum is prepared from a fresh culture in the mid-logarithmic growth phase. Standardize the final bacterial concentration in the assay (typically 5 x 10^5 CFU/mL). |
| Media Composition | The presence of certain salts or serum components in the growth medium can interfere with the activity of cationic AMPs. Use cation-adjusted Mueller-Hinton Broth (MHB) as recommended for AMP susceptibility testing. |
| Peptide Adsorption | Peptides can adsorb to the surface of standard polystyrene microplates. Using low-binding plates is recommended to ensure the effective concentration of the peptide is not reduced. |
| Peptide Stability | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles. |
Issue 2: Suspected Development of Bacterial Resistance
Symptoms: A consistent and gradual increase in the MIC of this compound against a bacterial strain over successive passages in the presence of the peptide.
Troubleshooting Workflow:
Caption: Workflow for investigating suspected bacterial resistance.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the standard broth microdilution method.
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well low-binding microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Dilute the bacterial culture in MHB to achieve a final concentration of 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Peptide Dilution: Perform a two-fold serial dilution of the this compound stock solution in MHB across the wells of the microtiter plate.
-
Incubation: Add the standardized bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Membrane Permeabilization Assay (SYTOX Green Uptake)
This assay determines if a potential resistance mechanism involves preventing membrane disruption.
Materials:
-
Bacterial suspension (parental and potentially resistant strains)
-
This compound
-
SYTOX Green nucleic acid stain
-
Fluorescence microplate reader
Procedure:
-
Bacterial Preparation: Wash and resuspend mid-log phase bacteria in a suitable buffer (e.g., PBS).
-
Assay Setup: In a 96-well black microplate, add the bacterial suspension and SYTOX Green to a final concentration of 1-5 µM.
-
Peptide Addition: Add varying concentrations of this compound to the wells.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (Excitation: ~485 nm, Emission: ~520 nm) over time. An increase in fluorescence indicates that the membrane has been permeabilized, allowing the dye to enter and bind to intracellular nucleic acids.
Signaling Pathways
This compound is also known to have immunomodulatory effects, which can be relevant to its overall in vivo efficacy. One key pathway it influences is the Toll-like receptor (TLR) signaling pathway. This compound has been shown to induce the degradation of MyD88, an essential adaptor protein in TLR signaling, via the proteasome pathway.[10][11]
References
- 1. This compound, a highly potent marine antimicrobial peptide with anticancer and immunomodulatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Has Immunomodulatory Effects, Facilitating Its Therapeutic Use in a Mouse Model of Pseudomonas aeruginosa Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications [frontiersin.org]
- 5. Antimicrobial peptide this compound promotes complete skin regeneration of methicillin-resistant Staphylococcus aureus-infected burn wounds in a swine model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Peptides this compound and Beta-Defesin-3 Are Effective against a Broad Spectrum of Antibiotic-Resistant Bacterial Isolates and Increase Survival Rate in Experimental Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Peptides this compound and Beta-Defesin-3 Are Effective against a Broad Spectrum of Antibiotic-Resistant Bacterial Isolates and Increase Survival Rate in Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacterial strategies of resistance to antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Strategies and molecular tools to fight antimicrobial resistance: resistome, transcriptome, and antimicrobial peptides [frontiersin.org]
- 10. Antimicrobial Peptide this compound Modulates MyD88 Protein Levels via the Proteasome Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hub.tmu.edu.tw [hub.tmu.edu.tw]
Technical Support Center: Protocols for Testing Epinecidin-1 Against Biofilm Formation
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guidance, and frequently asked questions for investigating the efficacy of Epinecidin-1 against microbial biofilm formation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for testing this compound against bacterial or fungal biofilms?
A1: A common starting point for testing antimicrobial peptides like this compound is to evaluate a broad concentration range, typically from 1 µg/mL to 256 µg/mL or higher, in a dose-response experiment.[1] It is also advisable to first determine the Minimum Inhibitory Concentration (MIC) against the planktonic form of the microorganism, as some peptides can inhibit biofilm formation at sub-MIC levels.[2] For instance, the MIC of this compound against Candida albicans has been reported to be 128 μg/mL, while for C. tropicalis it is 256 μg/mL.[1]
Q2: How can I differentiate between the anti-biofilm and bactericidal/fungicidal effects of this compound?
A2: To distinguish between anti-biofilm and microbicidal activity, you can perform parallel assays. A crystal violet assay will quantify the total biofilm biomass (adherent cells and extracellular matrix). Concurrently, a viability assay, such as MTT or resazurin (B115843) reduction assay, can be used to determine the metabolic activity of the cells within the biofilm. A significant reduction in biofilm biomass with minimal impact on cell viability at a given concentration would suggest a primary anti-biofilm mechanism, such as interference with adhesion or matrix production.
Q3: What are the key advantages of using this compound for anti-biofilm applications?
A3: this compound, a cationic antimicrobial peptide, exhibits a broad spectrum of activity against bacteria and fungi.[1][3] Its mechanism of action, which often involves membrane disruption, makes it less likely for microorganisms to develop resistance compared to conventional antibiotics that have specific molecular targets.[4] Additionally, some studies suggest that this compound possesses immunomodulatory and wound-healing properties, which could be beneficial in a clinical setting.[5][6]
Q4: Can this compound be used in combination with other antimicrobial agents?
A4: Yes, antimicrobial peptides are often investigated for their synergistic effects with conventional antibiotics.[4][7] Combining this compound with other drugs could potentially lower the required effective dose of each agent, thereby reducing the risk of toxicity and slowing the development of resistance.[7] For example, a synergistic effect has been observed when combining this compound with vancomycin (B549263) against MRSA.[4]
Troubleshooting Guide
Problem 1: High variability in biofilm quantification between replicate wells.
-
Possible Cause: Inconsistent pipetting, leading to variations in the initial cell density or the volume of staining and washing solutions.
-
Solution: Ensure proper mixing of the bacterial or fungal culture before inoculation. Use calibrated pipettes and be consistent with your technique, especially during the washing steps to avoid dislodging the biofilm.
-
Possible Cause: "Edge effect" in microtiter plates, where wells on the perimeter are more prone to evaporation, leading to altered growth conditions.
-
Solution: Avoid using the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile media or water to maintain a humid environment.[8]
-
Possible Cause: Inadequate removal of planktonic cells before staining.
-
Solution: Gently wash the wells multiple times with phosphate-buffered saline (PBS) or sterile water to ensure all non-adherent cells are removed without disturbing the biofilm structure.[9]
Problem 2: Poor or no biofilm formation in the negative control wells.
-
Possible Cause: The microbial strain used may be a poor biofilm former under the tested conditions.
-
Solution: Use a known biofilm-forming strain as a positive control to validate the experimental setup. Ensure that the growth medium and incubation conditions (e.g., temperature, static vs. shaking) are optimal for biofilm formation by the specific microorganism.
-
Possible Cause: The surface of the microtiter plate is not conducive to biofilm formation.
-
Solution: Different microbial species have different surface adherence preferences. Test plates made from different materials (e.g., polystyrene, polypropylene) to find the most suitable one for your strain.
Problem 3: Crystal violet stain is difficult to dissolve, leading to inaccurate readings.
-
Possible Cause: The solubilizing agent is not effective or given enough time to act.
-
Solution: After staining and washing, ensure the wells are completely dry before adding the solubilizing agent (e.g., 30% acetic acid or 95% ethanol).[10][11] Allow sufficient incubation time (10-20 minutes) for the dye to fully dissolve, and gently mix by pipetting up and down before reading the absorbance.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and its variants against different Candida species, as reported in the literature. This data can serve as a reference for designing experiments.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Variants against Candida Species
| Peptide | C. albicans (μg/mL) | C. tropicalis (μg/mL) | C. krusei (μg/mL) | Reference |
| This compound (epi-1) | 128 | 256 | 128 | [1] |
| Variant-1 (var-1) | 64 | 64 | 128 | [1] |
| Variant-2 (var-2) | 32 | 32 | 64 | [1] |
Experimental Protocols
Protocol 1: Crystal Violet Assay for Biofilm Quantification
This protocol outlines the steps for quantifying biofilm formation using the crystal violet staining method in a 96-well microtiter plate.
Materials:
-
96-well flat-bottom sterile microtiter plate
-
Bacterial or fungal culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth, Sabouraud Dextrose Broth)
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS) or sterile deionized water
-
0.1% (w/v) Crystal Violet solution
-
30% Acetic Acid in water or 95% Ethanol (B145695)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow a fresh overnight culture of the microorganism in the appropriate broth. Dilute the culture in fresh medium to a standardized optical density (e.g., OD600 of 0.1).[9]
-
Plate Setup:
-
Add 100 µL of sterile medium to the negative control wells.
-
Add 100 µL of the diluted microbial culture to the positive control and experimental wells.
-
Add 100 µL of this compound at various concentrations to the experimental wells.
-
-
Incubation: Cover the plate and incubate at the optimal temperature (e.g., 37°C) for 24-48 hours under static conditions.[11] To minimize evaporation, place the plate in a humidified container.[8]
-
Washing: Gently decant the medium from the wells. Wash the wells three times with 200 µL of PBS or sterile water to remove planktonic cells.[9][10] After the final wash, invert the plate on a paper towel and tap gently to remove any remaining liquid.[11]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[11]
-
Washing: Remove the crystal violet solution and wash the wells again with water until the wash water is clear.[9]
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the bound dye.[11] Incubate for 10-20 minutes at room temperature.
-
Quantification: Measure the absorbance at 570-595 nm using a microplate reader.[1]
Visualizations
Caption: A flowchart of the experimental workflow for assessing the anti-biofilm activity of this compound.
Caption: Known and potential mechanisms of this compound against biofilm formation.
Caption: A troubleshooting guide to diagnose common issues in biofilm experiments.
References
- 1. This compound, a highly potent marine antimicrobial peptide with anticancer and immunomodulatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Trp-Containing Antibacterial Peptides Impair Quorum Sensing and Biofilm Development in Multidrug-Resistant Pseudomonas aeruginosa and Exhibit Synergistic Effects With Antibiotics [frontiersin.org]
- 3. Role of (p)ppGpp in antibiotic resistance, tolerance, persistence and survival in Firmicutes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Peptides this compound and Beta-Defesin-3 Are Effective against a Broad Spectrum of Antibiotic-Resistant Bacterial Isolates and Increase Survival Rate in Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial peptide this compound promotes complete skin regeneration of methicillin-resistant Staphylococcus aureus-infected burn wounds in a swine model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The antimicrobial peptide, this compound, mediates secretion of cytokines in the immune response to bacterial infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trp-Containing Antibacterial Peptides Impair Quorum Sensing and Biofilm Development in Multidrug-Resistant Pseudomonas aeruginosa and Exhibit Synergistic Effects With Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 11. This compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Epinecidin-1: A Potent Ally in the Fight Against Resistant Bacteria Through Synergistic Action with Conventional Antibiotics
For Immediate Release
Researchers, scientists, and drug development professionals are constantly seeking novel strategies to combat the growing threat of antibiotic resistance. A promising approach lies in combination therapies that enhance the efficacy of existing antibiotics. This guide provides a comprehensive comparison of the synergistic activity of Epinecidin-1, an antimicrobial peptide, with various conventional antibiotics against clinically relevant resistant bacterial strains. The data presented herein, supported by detailed experimental protocols, highlights the potential of this compound to revitalize our antibiotic arsenal.
Synergistic Activity of this compound with Antibiotics: A Quantitative Overview
The synergistic effect of this compound in combination with various antibiotics has been evaluated against several multidrug-resistant bacteria. The primary method for quantifying this synergy is the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index. A summary of these findings is presented in the tables below.
Table 1: Synergistic Activity of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | MIC of this compound Alone (µg/mL) | MIC of Antibiotic Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | Fold Decrease in this compound MIC | FIC Index | Interpretation | Reference |
| Kanamycin | 12.5 | - | 4.3 | ~3-fold | 0.4 | Synergy | [1] |
| Streptomycin | 12.5 | - | 4.3 | ~3-fold | 0.4 | Synergy | [1] |
| Vancomycin | 16 (14-16) | 2 (2-2) | - | - | 0.75 (0.5-0.75) | Additive/Indifference | [2] |
| Ampicillin | - | - | - | - | - | Synergistic and additive interactions reported | [3][4] |
Note: '-' indicates data not explicitly available in the cited sources. MIC values for Vancomycin and this compound are presented as median (1st quartile - 3rd quartile).
Table 2: Synergistic Activity of this compound against Helicobacter pylori
| Antibiotic Combination | Resistant Strain | Finding | Reference |
| Amoxicillin, Metronidazole, Clarithromycin | Multi-drug resistant clinical strain | This compound exhibits synergism | [5] |
Note: While the synergistic effect is documented, specific quantitative data such as FIC indices and MIC reductions for these combinations were not available in the reviewed literature.
Unveiling the Mechanism of Synergy
The synergistic interaction between this compound and conventional antibiotics is primarily attributed to its ability to permeabilize the bacterial cell membrane. This mechanism of action is depicted in the following diagram.
Caption: Mechanism of this compound's synergistic activity with antibiotics.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to determine the synergistic, additive, indifferent, or antagonistic effect of antimicrobial combinations.[6][7]
1. Preparation of Reagents and Microplates:
-
Prepare stock solutions of this compound and the test antibiotic in an appropriate solvent.
-
Serially dilute the antimicrobial agents in a 96-well microtiter plate. This compound is typically diluted horizontally, and the antibiotic is diluted vertically.
-
The final plate should contain a gradient of concentrations for both agents, alone and in all possible combinations.
2. Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to the final desired concentration (e.g., 5 x 10⁵ CFU/mL) in Mueller-Hinton broth.
3. Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control (no antimicrobial agents) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 16-24 hours.
4. Data Analysis:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) for each agent alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of this compound + FIC of Antibiotic.
-
Interpret the results as follows:
Caption: Workflow for the checkerboard synergy assay.
Time-Kill Assay Protocol
The time-kill assay provides information on the rate of bactericidal activity of an antimicrobial agent or combination over time.[10]
1. Preparation of Cultures and Reagents:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Prepare tubes or flasks containing Mueller-Hinton broth with the desired concentrations of this compound, the antibiotic, and their combination. Include a growth control without any antimicrobial agents.
2. Inoculation and Incubation:
-
Inoculate each tube with the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate all tubes at 37°C with shaking.
3. Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline.
-
Plate a specific volume of each dilution onto agar (B569324) plates.
4. Colony Counting and Data Analysis:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Caption: Workflow for the time-kill synergy assay.
Conclusion
The presented data strongly suggests that this compound can act synergistically with a range of conventional antibiotics to inhibit the growth of resistant bacteria. This synergistic effect, primarily driven by increased membrane permeability, allows for the potentiation of existing antibiotic therapies. Further in vivo studies and clinical trials are warranted to fully explore the therapeutic potential of this compound in combination therapies for treating infections caused by multidrug-resistant pathogens. This guide serves as a valuable resource for researchers and drug development professionals in the pursuit of innovative solutions to the critical challenge of antibiotic resistance.
References
- 1. This compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Peptides this compound and Beta-Defesin-3 Are Effective against a Broad Spectrum of Antibiotic-Resistant Bacterial Isolates and Increase Survival Rate in Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | this compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications [frontiersin.org]
- 6. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. emerypharma.com [emerypharma.com]
- 9. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Epinecidin-1 and Other Marine Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
The urgent need for novel antimicrobial agents in the face of rising antibiotic resistance has propelled research into the vast and largely untapped resources of the marine environment. Among the most promising candidates are antimicrobial peptides (AMPs), which form a crucial part of the innate immune system of marine organisms. This guide provides a detailed head-to-head comparison of Epinecidin-1, a potent AMP isolated from the orange-spotted grouper (Epinephelus coioides), with other well-characterized marine AMPs. We present a comprehensive analysis of their antimicrobial efficacy, cytotoxicity, and mechanisms of action, supported by experimental data and detailed protocols to aid in research and development efforts.
Overview of Compared Marine Antimicrobial Peptides
This compound is a cationic, α-helical peptide known for its broad-spectrum activity against a wide array of pathogens, including bacteria, fungi, viruses, and protozoa.[1] Beyond its antimicrobial properties, it exhibits anticancer, immunomodulatory, and wound-healing capabilities.[1][2] For a robust comparison, we have selected other prominent marine AMPs based on their structural and functional relevance:
-
Piscidins: A family of AMPs found in fish mast cells. They are known for their potent, broad-spectrum antimicrobial and anticancer activities.[3][4]
-
Pleurocidin: An AMP isolated from the skin mucus of the winter flounder. It demonstrates broad-spectrum antibacterial activity.
-
Pardaxin: A neurotoxic peptide isolated from the Red Sea Moses sole, which also exhibits significant antimicrobial and anticancer properties.[3][5]
-
Chrysophsins: A group of AMPs with high sequence identity to this compound, isolated from the red sea bream.[1]
Comparative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of an AMP's efficacy. The following table summarizes the MIC values of this compound and other marine AMPs against a range of common pathogens.
| Pathogen | This compound (µg/mL) | Piscidin-1 (µg/mL) | Pleurocidin (µg/mL) | Pardaxin (µg/mL) |
| Staphylococcus aureus | 6.25 - 50[6][7][8] | 2.5 - 5[4] | 4 - 128 | - |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 9.7 - 32[1][7] | - | - | - |
| Escherichia coli | 12.5 - 50[8] | 2.5 - 5[4] | 0.5 - 64 | - |
| Pseudomonas aeruginosa | 3 - 10[7][8] | 2.5 - 5[4] | 0.5 - 64 | - |
| Klebsiella pneumoniae | 8 - 12[7] | - | - | - |
| Acinetobacter baumannii | 16 - 32[7] | - | - | - |
| Listeria monocytogenes | 50[8] | - | - | - |
| Candida albicans | - | - | 1.1 - >35 | - |
| Trichomonas vaginalis | 12.5 - 62.5[1] | - | - | - |
Note: MIC values can vary depending on the specific strain and experimental conditions.
Cytotoxicity Profile: A Critical Aspect for Therapeutic Development
A crucial factor in the development of AMPs as therapeutic agents is their selectivity for microbial cells over host cells. The following table presents a comparison of the cytotoxic effects of this compound and other marine AMPs, measured as the 50% hemolytic concentration (HC50) against red blood cells and the 50% cytotoxic concentration (CC50) against mammalian cell lines.
| Peptide | HC50 (µg/mL) | Cell Line | CC50 (µg/mL) |
| This compound | >250 | BHK-21 | 19.5[1] |
| Pardaxin | - | HT-1080 | 14.5 - 15.7[9][10] |
| Pleurocidin | Low hemolytic activity | - | - |
Mechanisms of Action: Diverse Strategies for Microbial Killing
Marine AMPs employ a variety of mechanisms to eliminate pathogens, often involving membrane disruption and interaction with intracellular targets.
This compound primarily acts by disrupting the microbial cell membrane, leading to leakage of cellular contents. Beyond membrane lysis, it can translocate into the cell and modulate host immune responses, notably by inducing the degradation of MyD88, a key adaptor protein in the Toll-like receptor (TLR) signaling pathway.
Pardaxin is known to form pores in cell membranes, leading to rapid cell lysis. In cancer cells, it can trigger apoptosis through both caspase-dependent and reactive oxygen species (ROS)-mediated pathways.[9] This dual mechanism of direct lysis and programmed cell death makes it a compelling candidate for anticancer therapies.[3][5]
Piscidins and Pleurocidin also exert their antimicrobial effects primarily through membrane permeabilization. Their amphipathic α-helical structure allows them to insert into and disrupt the lipid bilayer of microbial membranes.
Experimental Protocols
For researchers aiming to replicate or build upon the findings presented, detailed experimental protocols are essential.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using a broth microdilution method.
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated overnight at 37°C. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Preparation: The antimicrobial peptide is serially diluted in the same broth medium in a 96-well microtiter plate.
-
Incubation: An equal volume of the bacterial inoculum is added to each well containing the serially diluted peptide. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacterium.
Hemolytic Assay
This assay assesses the lytic activity of the peptide against red blood cells.
-
Preparation of Erythrocytes: Freshly drawn red blood cells are washed three times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 4% (v/v).
-
Peptide Incubation: The peptide is serially diluted in PBS in a 96-well plate. An equal volume of the erythrocyte suspension is added to each well.
-
Controls: A positive control (1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis) are included.
-
Incubation and Measurement: The plate is incubated at 37°C for 1 hour. After incubation, the plate is centrifuged, and the absorbance of the supernatant is measured at 540 nm to quantify the release of hemoglobin.
-
Calculation: The percentage of hemolysis is calculated using the formula: (Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control) * 100. The HC50 is the peptide concentration that causes 50% hemolysis.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of mammalian cells to determine cell viability after peptide treatment.
-
Cell Seeding: Mammalian cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Peptide Treatment: The cells are treated with various concentrations of the antimicrobial peptide and incubated for a further 24-48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The CC50 is the peptide concentration that reduces cell viability by 50%.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the action of these peptides can provide deeper insights.
References
- 1. This compound, a highly potent marine antimicrobial peptide with anticancer and immunomodulatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anticancer activities of natural antimicrobial peptides from animals [frontiersin.org]
- 4. Comparative Pharmacokinetics and Preliminary Pharmacodynamics Evaluation of Piscidin 1 Against PRV and PEDV in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pardaxin, a Fish Antimicrobial Peptide, Exhibits Antitumor Activity toward Murine Fibrosarcoma in Vitro and in Vivo [mdpi.com]
- 6. This compound Protects against Methicillin Resistant Staphylococcus aureus Infection and Sepsis in Pyemia Pigs [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Epinecidin‐1 (an active marine antimicrobial peptide): Effects on the survival of inoculated Escherichia Coli O157:H7 And Staphylococcus aureus bacteria, antioxidant, and sensory attributes in raw milk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pardaxin, an Antimicrobial Peptide, Triggers Caspase-Dependent and ROS-Mediated Apoptosis in HT-1080 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the In Vivo Anticancer Effects of Epinecidin-1 in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The marine-derived antimicrobial peptide Epinecidin-1 (Epi-1) has emerged as a promising candidate in oncology due to its multifaceted biological activities. Beyond its established antimicrobial and immunomodulatory properties, a growing body of evidence highlights its potential as a potent anticancer agent. This guide provides a comprehensive comparison of the in vivo anticancer effects of this compound with other alternative peptides, supported by experimental data and detailed methodologies to assist researchers in evaluating its therapeutic potential.
Executive Summary
This compound, a 21-amino acid synthetic peptide derived from the orange-spotted grouper (Epinephelus coioides), has demonstrated significant cytotoxic effects against a variety of cancer cell lines in vitro.[1][2] Its proposed mechanisms of action are diverse, including direct membrane disruption of cancer cells, induction of both apoptosis and necrosis, and modulation of the host immune response.[3][4] While in vivo studies showcasing its efficacy against bacterial and viral pathogens are well-documented, the validation of its anticancer effects in animal models is a critical step toward clinical translation. This guide synthesizes the available, albeit limited, in vivo data for this compound and juxtaposes it with more established in vivo data from other anticancer peptides such as Pardaxin and LL-37 to provide a comparative framework.
Comparative Analysis of In Vivo Anticancer Efficacy
Direct comparative in vivo studies between this compound and other anticancer agents are not yet widely published. However, by examining individual studies, we can draw preliminary comparisons.
Table 1: Summary of In Vivo Anticancer Effects of this compound and Alternative Peptides
| Peptide | Animal Model | Cancer Type | Key In Vivo Outcomes | Citation(s) |
| This compound | BALB/c nude mice (anticipated) | Glioblastoma, Non-Small Cell Lung Cancer | Inhibitory activity on tumor growth through apoptosis and necrosis regulation (specific quantitative data not available in public abstracts). | [5] |
| Pardaxin | C57BL/6 mice | Murine Fibrosarcoma (MN-11 cells) | Dose-dependent reduction in tumor volume over a 14-day treatment period. | [3][6] |
| LL-37 | Nude mice | Gastric Cancer | Suppression of tumorigenesis in a xenograft model. | [7] |
| CS-piscidin | Syngeneic mouse model | Ovarian Cancer | Inhibition of tumor growth in a peritoneal spread model. |
Detailed Experimental Protocols
Reproducibility and validation are paramount in preclinical research. Below are detailed protocols for establishing a human tumor xenograft model, a common methodology for evaluating the in vivo efficacy of novel anticancer compounds like this compound.
Protocol 1: Human Tumor Xenograft Model in Immunodeficient Mice
This protocol is a generalized procedure for establishing a subcutaneous xenograft model, which can be adapted for various human cancer cell lines.
1. Animal Model:
-
Species: Mouse
-
Strain: BALB/c nude mice or NOD-scid IL2Rgamma(null) (NSG) mice, 6-8 weeks old, female.
-
Rationale: These strains are immunodeficient, which prevents the rejection of human tumor cells.
2. Cell Culture:
-
Human cancer cell lines (e.g., A549 for lung cancer, U87MG for glioblastoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under sterile conditions.
-
Cells are harvested during the exponential growth phase.
3. Tumor Cell Implantation:
-
A suspension of 1 x 10^6 to 10 x 10^6 cancer cells in 100-200 µL of sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel is prepared.
-
The cell suspension is injected subcutaneously into the flank of the mice.
4. Tumor Growth Monitoring:
-
Tumor growth is monitored 2-3 times per week using a digital caliper.
-
Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .
5. Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.
-
This compound Administration (Hypothetical):
-
Dosage: To be determined based on maximum tolerated dose studies.
-
Route of Administration: Intraperitoneal (IP), intravenous (IV), or direct intratumoral (IT) injection.
-
Frequency: Daily or every other day for a specified period (e.g., 14-21 days).
-
-
Control Group: Administered with the vehicle used to dissolve this compound (e.g., sterile saline).
-
Comparative Agent Group (Optional): Administered with a standard chemotherapeutic agent (e.g., Doxorubicin) at a clinically relevant dose.
6. Efficacy Evaluation:
-
Primary Endpoint: Tumor growth inhibition.
-
Secondary Endpoints:
-
Animal survival rate.
-
Body weight (as an indicator of toxicity).
-
Metastasis assessment through imaging or histological analysis of major organs.
-
-
At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, Western blot).
Signaling Pathways and Mechanism of Action
This compound is believed to exert its anticancer effects through multiple signaling pathways, primarily leading to programmed cell death.
Apoptotic and Necrotic Pathways Induced by this compound
This compound can induce both apoptosis and necrosis in cancer cells. The apoptotic pathway is often initiated through mitochondrial dysfunction.[7]
Caption: Proposed signaling pathways of this compound leading to cancer cell death.
Experimental Workflow
The process of validating a novel anticancer peptide like this compound involves a structured workflow from initial in vitro screening to in vivo efficacy studies.
Caption: Workflow for in vivo validation of this compound's anticancer effects.
Conclusion
This compound presents a compelling case for further investigation as a novel anticancer therapeutic. Its multimodal mechanism of action, targeting both the cancer cell directly and potentially modulating the tumor microenvironment, suggests it could be effective against a range of malignancies. However, the current lack of publicly available, detailed in vivo quantitative data is a significant gap that needs to be addressed. The experimental protocols and comparative data on alternative peptides provided in this guide offer a framework for researchers to design and conduct the necessary in vivo studies to rigorously validate the anticancer potential of this compound. Future research should focus on head-to-head comparative studies with standard-of-care chemotherapeutics in various cancer xenograft models to firmly establish its preclinical efficacy and pave the way for potential clinical development.
References
- 1. Marine Antimicrobial Peptide this compound Inhibits Proliferation Induced by Lipoteichoic acid and Causes cell Death in non-small cell lung cancer Cells via Mitochondria Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an antimicrobial peptide from fish (Epinephelus coioides) which has an antitumor effect like lytic peptides in human fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. This compound, a highly potent marine antimicrobial peptide with anticancer and immunomodulatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Strong Anti-Tumor Effect of Smp24 in Lung Adenocarcinoma A549 Cells Depends on Its Induction of Mitochondrial Dysfunctions and ROS Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Marine Antimicrobial Peptide this compound Inhibits Proliferation Induced by Lipoteichoic acid and Causes cell Death in non-small cell lung cancer Cells via Mitochondria Damage | Semantic Scholar [semanticscholar.org]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
Comparative analysis of Epinecidin-1 and human beta-defensin-3
A detailed comparison of Epinecidin-1 (Epi-1), a potent antimicrobial peptide (AMP) derived from the orange-spotted grouper (Epinephelus coioides), and Human Beta-Defensin-3 (hBD-3), a crucial component of the human innate immune system. This guide provides researchers, scientists, and drug development professionals with a side-by-side look at their antimicrobial efficacy, immunomodulatory functions, and cytotoxic profiles, supported by experimental data and methodologies.
Overview and Structural Characteristics
This compound is a 21-amino acid cationic peptide, typically synthesized for research purposes, which forms an amphipathic α-helical structure.[1][2][3] It is known for a broad spectrum of activities including antimicrobial, anticancer, immunomodulatory, and wound healing properties.[1][2][4]
Human Beta-Defensin-3 is a 45-amino-acid, highly cationic peptide characterized by a structure containing a short N-terminal helix and three anti-parallel β-strands, stabilized by three intramolecular disulfide bonds.[5] It is a key player in both innate and adaptive immunity, exhibiting potent, salt-insensitive antimicrobial activity and serving as a chemoattractant for various immune cells.[6][7]
Antimicrobial Activity: A Quantitative Comparison
Both peptides demonstrate broad-spectrum activity against a range of pathogens, including antibiotic-resistant strains.[4][8][9] hBD-3 generally shows greater potency against a wider array of organisms, particularly anaerobic bacteria, compared to other defensins like hBD-2.[10] this compound has shown significant efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi and protozoans.[4]
A study directly comparing their efficacy against carbapenem-resistant clinical isolates found that both peptides showed antibacterial activity in concentrations of 2 to 32 mg/L.[8][9][11]
Table 1: Minimum Inhibitory Concentration (MIC) Against Various Pathogens
| Pathogen | This compound (Epi-1) | Human Beta-Defensin-3 (hBD-3) |
| Staphylococcus aureus (MRSA) | 16 mg/L[8] (12.5 µg/mL)[2] | ~12 µg/mL[7] |
| Pseudomonas aeruginosa | 50 µg/mL[2] | 2-32 mg/L[8][9] |
| Klebsiella pneumoniae (Carbapenem-resistant) | 2-32 mg/L[8][9] | 2-32 mg/L[8][9] |
| Acinetobacter baumannii (Carbapenem-resistant) | 2-32 mg/L[8][9] | 2-32 mg/L[8][9] |
| Escherichia coli | 50 µg/mL[2] | ~5 µg/mL[7] |
| Candida albicans | - | ~15 µg/mL[7] |
| Helicobacter pylori | 8-12 µg/mL[4] | - |
| Trichomonas vaginalis | 12.5 µg/mL (Metronidazole-sensitive)[4] | - |
Note: Data is compiled from multiple sources and experimental conditions may vary. mg/L and µg/mL are used as reported in the source literature.
Immunomodulatory Functions and Signaling Pathways
Both peptides are more than just antimicrobial agents; they are active modulators of the host immune response.
This compound has demonstrated potent anti-inflammatory effects. It can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in response to bacterial components like lipopolysaccharide (LPS).[1] This is achieved by inhibiting the activation of key signaling pathways, including reactive oxygen species (ROS), p38 MAPK, Akt, and NF-κB.[1] Epi-1 can disrupt the interaction between LPS and LPS-binding protein (LBP), preventing Toll-like receptor 4 (TLR4) endocytosis.[1] In addition to its anti-inflammatory roles, Epi-1 can promote wound healing by enhancing the recruitment of neutrophils and promoting angiogenesis.[1][2]
Human Beta-Defensin-3 has a complex, dual role in immunity. It can act as a chemoattractant for immature dendritic cells, memory T cells, and monocytes by binding to chemokine receptors like CCR2 and CCR6.[5][6] This function links the innate and adaptive immune systems.[6] Furthermore, hBD-3 can activate antigen-presenting cells (APCs) through Toll-like receptors 1 and 2 (TLR1/2), leading to the upregulation of costimulatory molecules and subsequent adaptive immune responses.[12][13] However, recent evidence also points to a potent anti-inflammatory or immunosuppressive role, where hBD-3 can inhibit the production of TNF-α and IL-6 in macrophages stimulated with LPS.[6][14][15] This inhibitory action appears to involve the suppression of both MyD88-dependent and TRIF-dependent signaling pathways downstream of TLR4.[5]
Signaling Pathway Diagrams
Cytotoxicity and Therapeutic Index
A critical aspect of any potential therapeutic is its effect on host cells. Both peptides generally exhibit preferential activity towards microbial membranes over mammalian ones.
This compound has been shown to have low cytotoxicity against various mammalian cells. For instance, no observable cytotoxicity was noted at concentrations up to 10 μg/mL towards BHK21 (baby hamster kidney) cells.[1][2] In another study, Epi-1 concentrations up to 31.25 μg/ml did not negatively affect the viability of human keratinocyte (HaCaT) cells, and even promoted proliferation at certain concentrations.[16] The 50% cytotoxic concentration (CC50) for BHK-21 cells was reported to be 19.5 μg/ml.[4]
Human Beta-Defensin-3 also displays a degree of host cell toxicity, particularly at higher concentrations. One study noted that hBD-3 showed cytotoxicity against HepG2 (human liver cancer) and MDCK (canine kidney epithelial) cells starting at concentrations above 5 μg/ml, reaching 50% cytotoxicity between 25 to 50 μg/ml.[17] Another report indicated that a 10-minute treatment with 70 μg/ml of hBD-3 induced membrane damage in lung cancer cells.[18][19] However, linear analogues of hBD-3 have been designed that preserve antimicrobial properties while having reduced cytotoxicity to human conjunctival epithelial cells.[20]
Table 2: Cytotoxicity Data on Mammalian Cell Lines
| Peptide | Cell Line | Assay | Key Finding |
| This compound | BHK-21 (Kidney) | - | No cytotoxicity up to 10 µg/mL[1][2] |
| HaCaT (Keratinocyte) | Cell Viability | No negative effect up to 31.25 µg/mL[16] | |
| Various Normal Cells (AML-12, NIH3T3, WS-1) | MTT Assay | Lower cytotoxicity compared to cancer cell lines[21] | |
| hBD-3 | HepG2 (Liver), MDCK (Kidney) | Cytotoxicity Assay | 50% cytotoxicity between 25-50 µg/mL[17] |
| A549 (Lung Cancer) | Propidium Iodide Uptake | Significant cell damage at ≥70 µg/mL[18] | |
| Human Conjunctival Epithelial Cells | Cytotoxicity Assay | Showed cytotoxicity from 6-100 µg/mL[20] |
Experimental Protocols
General Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Peptide Stock: The lyophilized peptide (Epi-1 or hBD-3) is dissolved in a suitable solvent (e.g., 0.01% acetic acid) to create a high-concentration stock solution.
-
Bacterial Culture: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until it reaches the logarithmic growth phase. The culture is then diluted to a standardized concentration, typically ~5 x 10^5 CFU/mL.
-
Serial Dilution: The peptide stock solution is serially diluted in the broth medium across the wells of a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation: A standardized volume of the diluted bacterial suspension is added to each well containing the peptide dilutions. Control wells (no peptide) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring optical density at 600 nm (OD600).
General Workflow for AMP Evaluation
Conclusion
Both this compound and human beta-defensin-3 are highly promising multifunctional peptides with significant therapeutic potential.
-
This compound stands out for its potent, broad-spectrum antimicrobial and anti-inflammatory activities, coupled with low cytotoxicity and demonstrated wound-healing properties.[1][2] Its ability to suppress inflammatory pathways makes it a strong candidate for treating infections where inflammation causes significant tissue damage.
-
Human Beta-Defensin-3 is a cornerstone of human innate immunity, exhibiting robust, salt-insensitive antimicrobial action. Its unique strength lies in its ability to bridge innate and adaptive immunity by activating APCs and chemoattracting immune cells.[6][12] While it can also exert anti-inflammatory effects, its potential for higher cytotoxicity warrants consideration in therapeutic design.[6][17]
The choice between these peptides, or their derivatives, for drug development would depend on the specific application. This compound appears particularly suited for topical applications and sepsis treatment due to its strong anti-inflammatory and regenerative profile. hBD-3 serves as an excellent template for developing immunomodulatory therapeutics and novel antibiotics, especially when modified to reduce cytotoxicity while retaining its potent antimicrobial and immune-activating functions.
References
- 1. Frontiers | this compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications [frontiersin.org]
- 2. This compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a highly potent marine antimicrobial peptide with anticancer and immunomodulatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human β-defensin 3 affects the activity of pro-inflammatory pathways associated with MyD88 and TRIF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human β-defensin 3 has immunosuppressive activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Characterization of Human β-Defensin 3 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Peptides this compound and Beta-Defesin-3 Are Effective against a Broad Spectrum of Antibiotic-Resistant Bacterial Isolates and Increase Survival Rate in Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Peptides this compound and Beta-Defesin-3 Are Effective against a Broad Spectrum of Antibiotic-Resistant Bacterial Isolates and Increase Survival Rate in Experimental Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human β-Defensins 2 and 3 Demonstrate Strain-Selective Activity against Oral Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Human β-defensin-3 activates professional antigen-presenting cells via Toll-like receptors 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human Beta Defensin 3 induces maturation of human langerhans cell like dendritic cells: An antimicrobial peptide that functions as an endogenous adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. research.ed.ac.uk [research.ed.ac.uk]
- 16. Antimicrobial peptide this compound promotes complete skin regeneration of methicillin-resistant Staphylococcus aureus-infected burn wounds in a swine model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. ar.iiarjournals.org [ar.iiarjournals.org]
- 19. In Vitro and In Vivo Anticancer Activity of Human β-Defensin-3 and Its Mouse Homolog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Linear analogues of human beta-defensin 3: concepts for design of antimicrobial peptides with reduced cytotoxicity to mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound, an antimicrobial peptide from fish (Epinephelus coioides) which has an antitumor effect like lytic peptides in human fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Epinecidin-1 vs. Vancomycin: A Comparative Analysis of Efficacy Against MRSA
For Immediate Release
A comprehensive review of available data indicates that the antimicrobial peptide Epinecidin-1 demonstrates significant efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA), presenting a potential alternative to the conventional antibiotic, vancomycin (B549263). This guide provides a detailed comparison of their performance based on in vitro and in vivo experimental data, outlining their distinct mechanisms of action and therapeutic potential.
Executive Summary
This compound, a synthetic antimicrobial peptide derived from the orange-spotted grouper, exhibits rapid and potent bactericidal activity against MRSA. In contrast, vancomycin, a glycopeptide antibiotic, acts by inhibiting cell wall synthesis. While vancomycin demonstrates a lower minimum inhibitory concentration (MIC) in vitro, this compound shows a significantly faster rate of bacterial killing. Furthermore, in vivo studies in swine and murine models of MRSA infection highlight this compound's superior performance in promoting wound healing and improving survival rates in sepsis.
In Vitro Efficacy
Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A study comparing the activity of this compound and vancomycin against 22 clinical isolates of MRSA revealed the following MIC values:
| Antimicrobial Agent | Median MIC (mg/L) | MIC Range (mg/L) |
| This compound | 16 | 14 - 16 |
| Vancomycin | 2 | 2 - 2 |
| Data from a study on 22 MRSA isolates. |
While vancomycin shows a lower MIC, indicating that a lower concentration is required to inhibit MRSA growth in vitro, this metric does not capture the speed of bactericidal activity.
Time-Kill Kinetics
Time-kill assays measure the rate at which an antimicrobial agent kills a bacterial population. Studies have demonstrated that this compound exerts a much more rapid bactericidal effect against MRSA compared to vancomycin. One study reported that this compound at 1x and 2x its MIC killed 90% of MRSA within 4 hours. Another study noted a greater than 4-log reduction in MRSA counts after 4 hours of exposure to this compound, whereas vancomycin only achieved 95% killing after 24 hours. This rapid action is a significant advantage of this compound.
Synergistic Effects
The combination of this compound and vancomycin has been shown to have a synergistic effect against some MRSA isolates. In a study of 22 MRSA isolates, a synergistic effect was observed in 10 of those isolates, with a median Fractional Inhibitory Concentration Index (FICI) of 0.75. A FICI of ≤ 0.5 is typically considered synergistic, while a value between 0.5 and 1.0 can be interpreted as additive to synergistic. This suggests that a combination therapy could be more effective than either agent alone.
In Vivo Efficacy
Swine Wound Healing Model
A study utilizing a swine model of MRSA-infected burn wounds demonstrated the superior wound healing properties of this compound compared to vancomycin. In this model, wounds treated with this compound showed complete healing within 25 days, while untreated wounds and those treated with vancomycin did not fully heal in the same timeframe. Histological analysis revealed that this compound treatment led to enhanced collagen deposition, a critical component of wound repair, surpassing the effects of vancomycin.
Swine Pyemia (Sepsis) Model
In a swine model of MRSA-induced pyemia (sepsis), this compound demonstrated a remarkable survival advantage over vancomycin. A single intravenous injection of this compound at a dose of 2.5 mg/kg resulted in a 100% survival rate over 7 days. In contrast, treatment with vancomycin at 0.5 mg/kg resulted in an 80% survival rate. This study highlights the potent in vivo bactericidal and protective effects of this compound in a systemic infection model.
| Treatment Group | Dosage | Survival Rate (7 days) |
| This compound | 2.5 mg/kg | 100% |
| Vancomycin | 0.5 mg/kg | 80% |
| Untreated Control | N/A | 0% |
| Data from a swine pyemia model. |
Murine Skin Infection Model
Further supporting its in vivo efficacy, a study in a murine model of MRSA skin infection showed that mice treated with this compound had significantly higher survival rates compared to untreated mice.
Mechanisms of Action
The differing efficacy profiles of this compound and vancomycin can be attributed to their distinct mechanisms of action.
This compound: This peptide antibiotic disrupts the integrity of the bacterial cell membrane. Its cationic nature is attracted to the negatively charged components of the MRSA cell membrane. Upon binding, this compound inserts itself into the membrane, leading to the formation of pores or channels. This disruption causes leakage of essential intracellular components, ultimately leading to rapid cell death.
Vancomycin: As a glycopeptide antibiotic, vancomycin inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall. It binds to the D-alanyl-D-alanine terminal of the growing peptide chains, sterically hindering the transglycosylation and transpeptidation reactions that are essential for cell wall cross-linking. This weakens the cell wall, making the bacterium susceptible to osmotic lysis.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound and vancomycin against MRSA isolates is determined using the broth microdilution method.
-
Inoculum Preparation: A suspension of MRSA is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then diluted in Mueller-Hinton Broth (MHB) to a final concentration of 5 x 10⁵ CFU/mL.
-
Serial Dilution: Two-fold serial dilutions of this compound and vancomycin are prepared in a 96-well microtiter plate with MHB.
-
Inoculation: Each well is inoculated with the prepared MRSA suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
In Vivo Swine Wound Healing Model
-
Animal Model: Domestic pigs are used for this model.
-
Wound Creation: Standardized heat-burn wounds are created on the dorsal side of the anesthetized pigs.
-
Infection: The wounds are inoculated with a suspension of MRSA (e.g., 10¹⁰ CFU/mL).
-
Treatment: After a set period (e.g., 6 hours), the wounds are treated with this compound, vancomycin, or a control substance.
-
Wound Monitoring: The rate of wound closure is monitored and measured over a period of several weeks.
-
Histological Analysis: At the end of the study, tissue samples are collected from the wound sites for histological staining (e.g., H&E and Masson's trichrome) to assess re-epithelialization, inflammation, and collagen deposition.
Conclusion
This compound demonstrates a compelling efficacy profile against MRSA, characterized by rapid bactericidal activity and superior in vivo performance in wound healing and sepsis models when compared to vancomycin. While vancomycin remains a clinically important antibiotic, the emergence of vancomycin-intermediate and -resistant MRSA strains necessitates the development of novel therapeutics. The distinct membrane-disrupting mechanism of this compound may be less prone to the development of resistance compared to antibiotics with specific molecular targets. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the treatment of MRSA infections.
Assessing the Therapeutic Index of Epinecidin-1 Versus Other Prominent Antimicrobial Peptides
A Comparative Guide for Researchers and Drug Development Professionals
The rise of antibiotic-resistant pathogens has catalyzed the search for novel therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action that are less prone to developing resistance. A critical parameter for the clinical translation of any therapeutic agent is its therapeutic index (TI), a quantitative measure of its safety and efficacy. The TI is typically calculated as the ratio of the concentration of a peptide that is toxic to host cells to the concentration required to inhibit microbial growth. A higher TI indicates a wider margin of safety.
This guide provides an objective comparison of the therapeutic index of Epinecidin-1, a potent AMP derived from marine fish, against three other well-characterized AMPs: LL-37 (human), Cecropin (B1577577) A (insect), and Magainin II (amphibian). The comparison is supported by a compilation of experimental data and detailed methodologies for the key assays used in their evaluation.
Comparative Analysis of Therapeutic Indices
The therapeutic potential of an AMP is determined by its ability to selectively target microbial cells while exhibiting minimal toxicity toward host cells, such as red blood cells (hemolysis) or other mammalian cells (cytotoxicity). This selectivity is quantified by the therapeutic index. The following table summarizes the antimicrobial efficacy (Minimum Inhibitory Concentration, MIC) and toxicity (50% Hemolytic Concentration, HC₅₀) of the selected AMPs against representative pathogens.
| Antimicrobial Peptide | Target Organism | MIC (µM) | HC₅₀ (µM) | Therapeutic Index (HC₅₀/MIC) | Data Source(s) |
| This compound | Staphylococcus aureus | ~12.8 | >250 | >19.5 | [1][2] |
| Pseudomonas aeruginosa | ~1.3 | >250 | >192.3 | [3][4] | |
| LL-37 | Staphylococcus aureus | ~4.4 | ~260 | ~59.1 | [5] |
| Pseudomonas aeruginosa | ~2.2 | ~260 | ~118.2 | [5] | |
| Cecropin A | Escherichia coli | ~0.5-1.0 | >100 | >100-200 | [6][7] |
| Staphylococcus aureus | ~3.0 | >100 | >33.3 | [6] | |
| Magainin II | Escherichia coli | ~8.0 | ~100 | ~12.5 | [8] |
| Staphylococcus aureus | ~8.0 | ~100 | ~12.5 | [8] |
Note: The values presented are compiled from various studies and are intended for comparative purposes. Direct comparison can be challenging as experimental conditions (e.g., specific bacterial strains, cell types, and assay media) may vary between studies. The therapeutic index provides a crucial but preliminary measure of a peptide's potential.
Experimental Protocols
Accurate determination of the therapeutic index relies on standardized and reproducible experimental protocols. Below are detailed methodologies for the key assays cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This assay determines the lowest concentration of an AMP that inhibits the visible growth of a microorganism.
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium, bacterial culture, AMP stock solution, spectrophotometer.
-
Procedure:
-
Inoculum Preparation: A bacterial colony is inoculated into broth and incubated until it reaches the mid-logarithmic growth phase. The culture is then diluted to a standardized concentration, typically ~5 x 10⁵ Colony Forming Units (CFU)/mL.
-
Peptide Dilution: The AMP is serially diluted (two-fold) in the broth across the wells of a 96-well plate, creating a range of concentrations.
-
Inoculation: The standardized bacterial suspension is added to each well containing the diluted peptide. Control wells are included: a positive control (bacteria in broth without AMP) and a negative control (broth only).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest AMP concentration in which no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density at 600 nm.
-
Hemolytic Activity Assay (HC₅₀ Determination)
This assay measures the ability of an AMP to lyse red blood cells (RBCs), a primary indicator of cytotoxicity.
-
Materials: Freshly collected human or sheep red blood cells, Phosphate-Buffered Saline (PBS), 96-well microtiter plates, AMP stock solution, Triton X-100 (positive control), spectrophotometer.
-
Procedure:
-
RBC Preparation: RBCs are washed multiple times with PBS by centrifugation to remove plasma and buffy coat. They are then resuspended in PBS to a final concentration (e.g., 2-4% v/v).
-
Peptide Dilution: The AMP is serially diluted in PBS in a 96-well plate.
-
Incubation: The RBC suspension is added to each well. A negative control (RBCs in PBS only) and a positive control (RBCs with 1% Triton X-100 for 100% lysis) are included.
-
Reaction: The plate is incubated at 37°C for 1-2 hours with gentle agitation.
-
Centrifugation: The plate is centrifuged to pellet intact RBCs and cell debris.
-
Measurement: The supernatant from each well is transferred to a new plate, and the absorbance is measured at 450 nm or 540 nm to quantify hemoglobin release.
-
HC₅₀ Calculation: The percentage of hemolysis is calculated relative to the positive control. The HC₅₀ is the peptide concentration that causes 50% hemolysis.
-
Cytotoxicity Assay (CC₅₀ Determination) via MTT Assay
This colorimetric assay assesses the impact of an AMP on the metabolic activity and viability of a mammalian cell line.
-
Materials: Mammalian cell line (e.g., HEK293, HaCaT), cell culture medium, 96-well plates, AMP stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, solubilizing agent (e.g., DMSO), spectrophotometer.
-
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere and grow overnight.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the AMP. Untreated cells serve as a control.
-
Incubation: The plate is incubated for a defined period (e.g., 24-48 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: The MTT reagent is added to each well and incubated for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at approximately 570 nm.
-
CC₅₀ Calculation: Cell viability is calculated as a percentage relative to the untreated control cells. The CC₅₀ is the peptide concentration that reduces cell viability by 50%.
-
Visualized Workflows and Mechanisms
To further clarify the processes and concepts discussed, the following diagrams illustrate the experimental workflow for determining the therapeutic index and the proposed mechanism of action for these peptides.
Discussion and Conclusion
The compiled data indicates that all four peptides possess potent antimicrobial properties. Notably, This compound and LL-37 demonstrate a very high therapeutic index, particularly against P. aeruginosa, suggesting excellent selectivity for bacterial membranes over host cells[3][4][5]. This compound's high HC₅₀ value (>250 µM) highlights its low hemolytic activity, making it a strong candidate for further therapeutic development[1].
Cecropin A also shows a favorable therapeutic index, with potent activity against E. coli and low toxicity[6][7]. Magainin II , while effective, appears to have a comparatively lower therapeutic index, indicating a narrower window between its effective and toxic concentrations[8].
Beyond direct membrane disruption, some AMPs like LL-37 exhibit immunomodulatory functions, such as neutralizing lipopolysaccharide (LPS) and modulating inflammatory responses, which can contribute to their therapeutic effect in vivo but are not captured by the simple TI calculation[9][10][11].
References
- 1. This compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | this compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications [frontiersin.org]
- 4. This compound Has Immunomodulatory Effects, Facilitating Its Therapeutic Use in a Mouse Model of Pseudomonas aeruginosa Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activities of LL-37, a Cathelin-Associated Antimicrobial Peptide of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hybridization with Insect Cecropin A (1–8) Improve the Stability and Selectivity of Naturally Occurring Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cecropin A - [80451-04-3] - SB-PEPTIDE - Peptide catalog [sb-peptide.com]
- 8. Effects of the hinge region of cecropin A(1-8)-magainin 2(1-12), a synthetic antimicrobial peptide, on liposomes, bacterial and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of Cathelicidin Peptide LL-37, an Antimicrobial Agent, in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptidesociety.org [peptidesociety.org]
- 11. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Between Epinecidin-1 and Other Antimicrobial Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Antimicrobial peptides (AMPs) have garnered significant attention as a promising alternative to conventional antibiotics due to their broad-spectrum activity and unique mechanisms of action. Epinecidin-1 (Epi-1), a potent AMP derived from the orange-spotted grouper (Epinephelus coioides), has demonstrated significant efficacy against a wide array of pathogens, including antibiotic-resistant strains.[1][2] This guide provides a comparative analysis of this compound, focusing on cross-resistance studies with other AMPs, supported by experimental data and detailed protocols.
Performance Comparison of this compound and Other Antimicrobials
This compound exhibits robust activity against both Gram-positive and Gram-negative bacteria, including challenging clinical isolates. Its efficacy is often compared with other AMPs and traditional antibiotics to ascertain its potential therapeutic value.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Comparators against Antibiotic-Resistant Bacteria
The following table summarizes the in vitro activity of this compound (Epi-1) and human Beta-defensin-3 (hBD-3) against a panel of carbapenem-resistant Gram-negative bacteria. Data is presented as the median MIC in mg/L.
| Bacterial Species | No. of Isolates | This compound (mg/L) | hBD-3 (mg/L) |
| Klebsiella pneumoniae | 23 | 8 (8-12) | 4 (4-8) |
| Klebsiella aerogenes | 17 | 8 (4-16) | 4 (2-8) |
| Pseudomonas aeruginosa | 13 | 4 (4-8) | 4 (4-8) |
| Acinetobacter baumannii | 9 | 16 (12-32) | 8 (4-16) |
Source: Zashchepkina et al., 2022.[3]
Table 2: Synergistic Activity of this compound with Vancomycin (B549263) against Methicillin-Resistant Staphylococcus aureus (MRSA)
This table illustrates the synergistic potential of this compound when combined with the antibiotic vancomycin against MRSA isolates. The Fractional Inhibitory Concentration Index (FICI) is used to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).
| Antimicrobial | MIC (mg/L) - Median (Q1-Q3) | FICI - Median (Q1-Q3) | Interpretation |
| This compound | 16 (14-16) | - | - |
| Vancomycin | 2 (2-2) | - | - |
| This compound + Vancomycin | - | 0.75 (0.5-0.75) | Additive to Synergistic |
Source: Zashchepkina et al., 2022.[3]
While direct experimental studies on cross-resistance induced by this compound are limited, research on other AMPs provides a framework for understanding potential cross-resistance patterns. For instance, bacteria that develop resistance to one cationic AMP may exhibit reduced susceptibility to others with similar mechanisms of action.
Experimental Protocols
To facilitate further research in this domain, detailed methodologies for key experiments are provided below.
Protocol 1: Induction of Antimicrobial Peptide Resistance
This protocol outlines a standard method for inducing resistance in a bacterial strain through continuous exposure to a specific AMP.
Objective: To select for bacterial mutants with increased resistance to an antimicrobial peptide.
Materials:
-
Bacterial strain of interest (e.g., Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Antimicrobial peptide (e.g., this compound)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Initial MIC Determination: Determine the baseline Minimum Inhibitory Concentration (MIC) of the AMP against the susceptible parent bacterial strain using the broth microdilution method.
-
Serial Passage: a. In a 96-well plate, prepare a series of two-fold dilutions of the AMP in MHB, with concentrations ranging from below to above the initial MIC. b. Inoculate the wells with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. c. Incubate the plate at 37°C for 18-24 hours. d. The following day, identify the highest concentration of the AMP that permits bacterial growth (sub-MIC). e. Use the bacterial culture from this well to inoculate a new series of AMP dilutions for the next passage.
-
Continue Passaging: Repeat the serial passage for a predetermined number of generations (e.g., 30-60 days) to allow for the selection and enrichment of resistant mutants.
-
Confirmation of Resistance: After the selection period, isolate single colonies from the evolved population and determine their MIC. A significant increase in MIC compared to the parent strain confirms the development of resistance.
Diagram: Experimental Workflow for Inducing AMP Resistance
Caption: Workflow for experimental evolution of AMP resistance.
Protocol 2: Cross-Resistance Assay
This protocol is used to determine if bacteria that have developed resistance to one AMP also show resistance to other AMPs.
Objective: To assess the cross-resistance profile of an AMP-resistant bacterial strain.
Materials:
-
AMP-resistant bacterial strain
-
Parental (susceptible) bacterial strain
-
A panel of different antimicrobial peptides
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum: Prepare standardized inoculums of both the resistant and parental bacterial strains.
-
MIC Determination: For each peptide in the panel, determine the MIC against both the resistant and the parental strains using the broth microdilution method.
-
Data Analysis: Compare the MIC values of each peptide for the resistant strain to those for the parental strain. A significant increase in the MIC for the resistant strain indicates cross-resistance.
Potential Mechanisms of Resistance and Cross-Resistance
The development of resistance to AMPs can involve various cellular adaptations. Understanding these mechanisms is crucial for predicting and mitigating cross-resistance.
Diagram: Bacterial Resistance Mechanisms to Cationic AMPs
Caption: Overview of bacterial resistance mechanisms to AMPs.
References
- 1. This compound, a highly potent marine antimicrobial peptide with anticancer and immunomodulatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Comparative study of wound healing properties of Epinecidin-1 and growth factors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The intricate process of wound healing is orchestrated by a complex interplay of cellular and molecular events. Among the promising therapeutic agents to accelerate and improve this process are antimicrobial peptides and growth factors. This guide provides a detailed comparative study of the wound healing properties of Epinecidin-1 (Epi-1), a novel antimicrobial peptide, and various well-established growth factors, including Epidermal Growth Factor (EGF), Fibroblast Growth Factor (FGF), and Vascular Endothelial Growth Factor (VEGF).
Executive Summary
This compound, a cationic antimicrobial peptide derived from the orange-spotted grouper (Epinephelus coioides), has demonstrated potent dual-action capabilities in wound healing.[1][2] It not only effectively eradicates pathogenic bacteria, including multidrug-resistant strains like MRSA, but also actively promotes tissue regeneration through various cellular mechanisms. Growth factors, on the other hand, are naturally occurring signaling proteins that play a crucial role in regulating the key stages of wound repair, such as inflammation, cell proliferation, and tissue remodeling.[3] While both classes of molecules show significant promise in therapeutic applications, they operate through distinct and sometimes overlapping mechanisms, offering different advantages in the management of various wound types. This guide presents a side-by-side comparison of their performance based on available experimental data, details the methodologies of key experiments, and visualizes the underlying signaling pathways.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a comparative overview of the efficacy of this compound and representative growth factors in promoting wound healing.
Table 1: In Vivo Wound Healing Performance
| Parameter | This compound | Epidermal Growth Factor (EGF) | Basic Fibroblast Growth Factor (bFGF) | Vascular Endothelial Growth Factor (VEGF) | Animal Model | Source |
| Wound Closure Rate | Complete healing of MRSA-infected burn wounds within 25 days.[4][5] | 95% wound closure after 48 hours (in vitro).[6] | Significant improvement in dermal parameters in db/db mice.[7] | Significantly faster healing in diabetic rat wounds.[8] | Swine, Mice | [4],[6],[7],[8] |
| Re-epithelialization | Enhanced formation of the epithelial layer.[1][5] | Promotes migration and proliferation of epithelial cells.[3] | Plays a role in re-epithelialization. | Influences wound closure and epidermal repair.[9] | Swine, Mice | [1],[3],[9] |
| Angiogenesis | Enhanced vascularization in the wound region.[4] | - | Stimulates angiogenesis.[3] | Potent promoter of angiogenesis.[10] | Swine, Mice | [4],[3],[10] |
| Collagen Deposition | Enhanced extracellular collagen formation.[4] | - | Stimulates fibroblasts to produce collagenase. | Can influence collagen production and organization. | Swine | [4], |
| Antimicrobial Activity | Effective against MRSA in infected wounds.[4] | Not applicable | Not applicable | Not applicable | Swine | [4] |
Table 2: In Vitro Cellular Effects
| Parameter | This compound | Epidermal Growth Factor (EGF) | Source |
| Cell Line | Human immortalized keratinocytes (HaCaT) | Human immortalized keratinocytes (HaCaT), A549, HK2 | [4],[6],[11] |
| Proliferation | Increased cell numbers and proportion of actively dividing S-phase cells at 15.625 µg/ml.[2][4] | Stimulates proliferation. | [2][4] |
| Migration | Promoted migration in a scratch wound assay.[4] | Stimulated motility, with 90-95% wound closure in 48 hours.[11] Increased migration velocity.[11] | [4],[11] |
| Cytotoxicity | No cytotoxic effects up to 31.25 µg/ml on HaCaT cells.[2] | - | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
In Vitro Wound Healing (Scratch) Assay
This assay is a standard method to study cell migration in vitro.
-
Cell Culture: Human immortalized keratinocytes (HaCaT) are cultured in a 12-well plate until a confluent monolayer is formed.
-
Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free gap in the monolayer.
-
Treatment: The cells are washed with phosphate-buffered saline (PBS) to remove dislodged cells, and then fresh culture medium containing either this compound (e.g., 15.625 µg/ml) or a growth factor (e.g., EGF at 10-50 ng/mL) is added. A control group receives a medium without any treatment.
-
Image Acquisition: Images of the scratch are captured at regular intervals (e.g., 0, 24, and 48 hours) using a microscope with a camera.
-
Data Analysis: The width of the scratch is measured at different time points using image analysis software. The rate of wound closure is calculated as the percentage of the initial scratch area that has been repopulated by migrating cells.
In Vivo Wound Healing Model (Swine)
The porcine model is highly relevant for studying human wound healing due to the similarities in skin physiology.[12]
-
Animal Model: Bama pigs are used for the study.
-
Wound Creation: Full-thickness skin defects are created on the backs of the anesthetized pigs. For studies involving infection, a known concentration of bacteria (e.g., MRSA) is applied to the wound.
-
Treatment Application: The wounds are treated topically with either this compound solution, a growth factor formulation, or a control vehicle.
-
Wound Assessment: The wound area is measured at regular intervals using digital calipers or imaging techniques to determine the rate of wound closure.
-
Histological Analysis: Biopsies of the wound tissue are taken at different time points and processed for histological staining (e.g., Hematoxylin and Eosin for general morphology, Masson's trichrome for collagen). This allows for the assessment of re-epithelialization, angiogenesis, collagen deposition, and inflammatory cell infiltration.
-
Microbiological Analysis: In infection models, swabs or biopsies are taken to quantify the bacterial load in the wound, assessing the antimicrobial efficacy of the treatment.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and growth factors are mediated by their interaction with specific cellular signaling pathways.
This compound Signaling
This compound exerts its wound healing effects through a multi-pronged approach that includes direct antimicrobial action and modulation of host immune responses and cellular regenerative processes. It has been shown to influence the NF-κB signaling pathway and the Transforming Growth Factor-β (TGF-β)/Smad pathway , which are critical in inflammation and tissue remodeling.[13] By modulating these pathways, this compound can reduce the production of pro-inflammatory cytokines and promote the synthesis of extracellular matrix components like collagen.[13]
Caption: this compound signaling pathway in wound healing.
Growth Factor Signaling (Epidermal Growth Factor - EGF)
Epidermal Growth Factor (EGF) is a potent mitogen that stimulates the proliferation and migration of keratinocytes, which is essential for re-epithelialization.[3] EGF binds to the Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase on the cell surface.[14] This binding triggers a cascade of intracellular signaling events, including the activation of pathways like the Ras/MAPK pathway and the PI3K/Akt pathway , which ultimately lead to increased cell proliferation, migration, and survival.[14]
Caption: EGF signaling pathway promoting re-epithelialization.
Experimental Workflow and Logical Comparison
The following diagrams illustrate a typical experimental workflow for evaluating wound healing agents and a logical comparison of the primary mechanisms of this compound and growth factors.
Caption: A typical experimental workflow for wound healing studies.
Caption: Logical comparison of this compound and Growth Factors.
Conclusion
Both this compound and growth factors stand as powerful therapeutic candidates for promoting wound healing. The primary advantage of this compound lies in its dual functionality: potent antimicrobial activity, which is crucial for managing infected wounds, coupled with its ability to stimulate key cellular processes in tissue repair. Growth factors, while lacking intrinsic antimicrobial properties, are highly specific and potent stimulators of cellular proliferation, migration, and angiogenesis, making them particularly effective in treating chronic, non-healing wounds where the natural healing cascade is stalled.
The choice between these agents, or potentially their combined use, will depend on the specific clinical context of the wound, such as the presence of infection, the stage of healing, and the underlying physiological condition of the patient. Further direct comparative studies are warranted to fully elucidate the relative efficacy and potential synergistic effects of this compound and various growth factors in different wound healing scenarios. This will pave the way for the development of more targeted and effective wound care therapies.
References
- 1. This compound, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a highly potent marine antimicrobial peptide with anticancer and immunomodulatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth factors in wound healing. Single and synergistic effects on partial thickness porcine skin wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial peptide this compound promotes complete skin regeneration of methicillin-resistant Staphylococcus aureus-infected burn wounds in a swine model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recombinant basic fibroblast growth factor stimulates wound healing in healing-impaired db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Approaches to the Regulation of Wound Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vascular Endothelial Growth Factor and Cutaneous Scarring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Vascular Endothelial Growth Factor in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. noblelifesci.com [noblelifesci.com]
- 13. mdpi.com [mdpi.com]
- 14. Epidermal Growth Factor and Epidermal Growth Factor Receptor: The Yin and Yang in the Treatment of Cutaneous Wounds and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Epinecidin-1
For researchers, scientists, and drug development professionals, the responsible management of laboratory waste is paramount to ensuring a safe working environment and maintaining environmental integrity. Synthetic peptides, such as the antimicrobial peptide Epinecidin-1, require careful handling and disposal due to their biological activity and potentially unknown toxicological profiles.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, aligning with general laboratory safety standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to fundamental safety protocols. The chemical, physical, and toxicological properties of many synthetic peptides have not been thoroughly investigated.[2] Therefore, a cautious approach is always recommended.
Personal Protective Equipment (PPE): Always wear appropriate PPE to create a primary barrier against accidental exposure.[3] This includes:
-
Gloves: Chemical-resistant disposable gloves (e.g., nitrile) are standard.[3]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.[3]
-
Lab Coat: A protective lab coat or gown should be worn over personal clothing.[3]
-
Respiratory Protection: When handling lyophilized (powdered) this compound, which can easily become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[3]
Designated Work Area: All handling of this compound should be confined to a designated and clean laboratory area to prevent cross-contamination.[3]
Waste Characterization and Segregation
Proper disposal begins with the correct characterization and segregation of waste. Do not mix high-concentration this compound waste with other laboratory waste.[4]
| Waste Type | Description | Disposal Pathway |
| Solid Chemical Waste | Contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper.[1] | Collect in a dedicated, clearly labeled, leak-proof container (e.g., high-density polyethylene (B3416737) - HDPE).[1] This container should be kept closed except when adding waste.[1] |
| Liquid Chemical Waste | Unused or expired this compound solutions, contaminated buffers, and solvents (e.g., DMSO, acetonitrile, water with acetic acid or TFA).[1][5] | Collect in a designated, labeled, and sealed hazardous waste container. |
| Biohazardous Waste | If this compound was used in cell-based assays, with animal models, or other biological materials, the resulting waste is considered biohazardous.[1] | This waste may require initial decontamination, such as autoclaving, before being processed as chemical waste.[1][4] Always consult your institution's biosafety guidelines. |
| Sharps Waste | Needles, syringes, and razor blades contaminated with this compound should be disposed of in an approved sharps container. | Follow institutional guidelines for the disposal of sharps waste. |
Step-by-Step Disposal Protocol
1. Waste Collection:
-
Solid Waste: Place all solid waste contaminated with this compound into a designated, leak-proof container with a secure lid.[1][6] This container should be clearly labeled as "Hazardous Chemical Waste" and should specify "this compound Waste".
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed waste container.[4] Ensure the container is properly labeled with its contents.
-
Biohazardous Waste: If applicable, collect biohazardous waste in designated red or orange biohazard bags placed within a leak-proof container with a tight-fitting lid.[7]
2. Waste Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.[8]
-
Use secondary containment trays to prevent spills.[1]
-
Ensure the storage area is away from general lab traffic and is clearly marked.[1]
3. Institutional Coordination:
-
Never dispose of peptides in the regular trash or pour solutions down public drains.[3]
-
Coordinate with your institution's Environmental Health and Safety (EH&S) department for the pickup and disposal of hazardous waste.[3] They will ensure that the waste is handled by a licensed hazardous waste disposal contractor in compliance with local, state, and federal regulations.[3]
Experimental Protocols: Decontamination of Biohazardous Waste
If this compound is used in experiments involving infectious agents, the resulting biohazardous waste must be decontaminated.
Autoclaving:
-
Purpose: To render biohazardous materials non-infectious.
-
Procedure:
-
Collect biohazardous waste in autoclavable bags or containers.
-
Follow your institution's validated autoclave cycle parameters for biohazardous waste.
-
Important Note: Autoclaving will likely not deactivate the this compound peptide itself.[4] Therefore, after autoclaving, the waste should still be treated as chemical waste and disposed of through the EH&S department.[4]
-
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Epinecidin-1
FOR IMMEDIATE OPERATIONAL USE
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Epinecidin-1. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself. This guide offers procedural, step-by-step guidance to directly answer your operational questions.
Personal Protective Equipment (PPE) for Handling this compound
Given that this compound is supplied as a lyophilized powder and may contain residual trifluoroacetic acid (TFA), a comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and potential liquid splashes during reconstitution. |
| Face Shield | Recommended when handling larger quantities of the lyophilized powder or when there is a significant risk of splashing. | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential contamination. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are required. Consider double-gloving for added protection, especially when handling stock solutions. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator is necessary when weighing or otherwise handling the lyophilized powder to avoid inhalation of fine particles. |
Step-by-Step Handling and Disposal Plan
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any damage or compromised seals.
-
Storage of Lyophilized Peptide : Store the unopened vial at -20°C or colder in a desiccator to prevent degradation from moisture and light.
-
Equilibration : Before opening, allow the vial to equilibrate to room temperature inside a desiccator to prevent condensation from forming on the peptide.
Reconstitution (Preparation of Stock Solution)
-
Work Area : Perform all manipulations of the lyophilized powder and concentrated solutions within a certified chemical fume hood.
-
Solvent Selection : Use a sterile, appropriate solvent as determined by your experimental protocol (e.g., sterile deionized water, or a buffer).
-
Dissolution : Gently add the solvent to the vial. Swirl or vortex gently to dissolve the peptide completely. Avoid vigorous shaking to prevent peptide aggregation.
-
Storage of Stock Solution : Aliquot the stock solution into smaller, single-use volumes in low-binding polypropylene (B1209903) tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
Disposal Plan
-
Unused Peptide : Unused or expired lyophilized peptide and concentrated stock solutions are considered chemical waste.
-
Contaminated Materials : All materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.
-
TFA Waste : If the peptide contains Trifluoroacetic Acid (TFA), the waste is considered corrosive. It must be stored in a compatible, sealed container, clearly labeled as "Hazardous Waste: Corrosive (Trifluoroacetic Acid)," and disposed of according to your institution's hazardous waste procedures. Do not pour down the drain.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the antimicrobial efficacy of this compound.
Materials:
-
This compound
-
Test microorganism (e.g., E. coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates
-
Sterile polypropylene tubes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum :
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[1]
-
-
Prepare Peptide Dilutions :
-
Prepare a stock solution of this compound in a suitable sterile solvent.
-
Perform serial two-fold dilutions of the stock solution in MHB in a separate 96-well plate or in tubes to create a range of concentrations.
-
-
Assay Setup :
-
Add 50 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.
-
Add 50 µL of each peptide dilution to the corresponding wells containing the bacterial suspension.
-
Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
-
Incubation :
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination :
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[1]
-
Visualizing Key Pathways and Workflows
This compound Immunomodulatory Signaling Pathway
This compound has been shown to modulate the inflammatory response by targeting the Toll-like receptor 4 (TLR4) signaling pathway. It can interfere with the binding of lipopolysaccharide (LPS) to TLR4 and promote the degradation of MyD88, a key adaptor protein in the TLR signaling cascade.
Caption: this compound's modulation of the TLR4-MyD88 signaling pathway.
Experimental Workflow for MIC Determination
The following diagram outlines the key steps in the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for the broth microdilution assay to determine the MIC.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
